5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Description
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Properties
IUPAC Name |
11-methyl-6H-benzo[b][1]benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-16-13-8-4-2-6-11(13)10-15(17)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGCMGHBEUGWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197672 | |
| Record name | 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-83-0 | |
| Record name | 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4904-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004904830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a significant tricyclic compound, holds a pivotal role in the synthesis of notable pharmaceutical agents. Its dibenzazepine core is a key structural motif in a variety of centrally acting drugs. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the core physicochemical characteristics of this molecule, offering both theoretical and practical insights for the research and development scientist. While experimental data for this specific intermediate is not extensively published, this paper consolidates available information, including computed data and knowledge from structurally related compounds, to provide a robust scientific resource.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound is systematically named and can be identified by several key descriptors.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
| CAS Number | 4904-83-0 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| Canonical SMILES | CN1C2=CC=CC=C2CC(=O)C3=CC=CC=C13 | |
| InChI Key | WYGCMGHBEUGWNS-UHFFFAOYSA-N |
The structural integrity of this molecule, featuring a central seven-membered azepine ring fused to two benzene rings, with a methyl group on the nitrogen atom and a ketone at the 10-position, dictates its chemical behavior and physical properties.
Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's physicochemical profile. The following properties for this compound have been calculated using established algorithms and are available in public databases such as PubChem.[1] It is crucial for the discerning scientist to recognize these as high-quality predictions that await experimental verification.
Table 2: Computed Physicochemical Data
| Property | Value | Notes and Implications |
| XLogP3 | 2.8 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups influences its solubility and interaction with polar protic solvents. |
| Hydrogen Bond Acceptors | 1 | The ketone oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The limited number of rotatable bonds suggests a relatively rigid structure. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | A low TPSA is often correlated with good oral bioavailability. |
Experimental Physicochemical Properties: A Comparative Analysis
While specific experimental data for the title compound is scarce, we can infer its likely properties by examining closely related analogs. The parent compound, 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl), lacks the 5-methyl and 10-keto functionalities.
Table 3: Comparison of Melting Points
| Compound | Melting Point (°C) | Significance of Structural Difference |
| 10,11-dihydro-5H-dibenz[b,f]azepine | 105-108 | The presence of the polar ketone group and the N-methyl group in the title compound is expected to increase intermolecular forces (dipole-dipole interactions), likely resulting in a higher melting point. |
| This compound | Not Reported (Predicted to be higher) |
Solubility Profile
The solubility of a compound is critical for its synthesis, purification, and formulation. Based on its structure, a qualitative solubility profile can be predicted:
-
Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and some polar aprotic solvents (e.g., DMSO, DMF). The lipophilic dibenzazepine core and the N-methyl group contribute to this solubility.
-
Slightly Soluble to Insoluble in: Water and nonpolar aliphatic hydrocarbons (e.g., hexanes). The overall lipophilicity of the molecule limits its aqueous solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons (around 3.0-3.5 ppm), a singlet for the methylene protons at the 11-position (around 3.5-4.5 ppm), and a complex pattern of aromatic protons in the region of 7.0-8.0 ppm.
-
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon (in the range of 190-200 ppm), a signal for the N-methyl carbon (around 30-40 ppm), a signal for the methylene carbon at the 11-position, and a series of signals for the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings and the methyl/methylene groups, and C=C stretching vibrations from the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The dibenzazepine chromophore is expected to exhibit characteristic UV absorption maxima. For related dibenzo[b,f]azepine derivatives, absorptions are typically observed around 205-210 nm and 250-290 nm, corresponding to π-π* transitions within the aromatic system.[3]
Experimental Protocols for Physicochemical Characterization
For researchers requiring definitive experimental data, the following section outlines standardized methodologies for the determination of key physicochemical properties.
Melting Point Determination
A precise melting point is a crucial indicator of purity.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Determination (Thermodynamic)
This protocol provides a standardized method for determining the equilibrium solubility of the compound.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Spectroscopic Analysis
-
NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
-
IR: Prepare the sample as a KBr pellet or as a thin film on a salt plate and record the spectrum using an FTIR spectrometer.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide has synthesized the existing computed data with insights from analogous structures to provide a robust working knowledge base for scientists. The provided protocols offer a clear path for researchers to generate the necessary experimental data to support their drug discovery and development endeavors. As a key intermediate, a thorough understanding of its properties is not merely academic but a practical necessity for the efficient and successful development of new therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 5-Methyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one. [Link]
-
Balaure, P., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11-12), 859-865. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Carbamazepine-impurities. [Link]
-
Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10147-10156. [Link]
-
Balaure, P., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11-12), 859-865. [Link]
Sources
An In-Depth Technical Guide on the Core Mechanism of Action: 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. Drawing upon extensive research into the structure-activity relationships of the broader dibenz[b,f]azepine class of compounds, this document synthesizes current understanding and outlines robust experimental protocols for empirical validation. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural homology to well-characterized anticonvulsant agents, such as Carbamazepine and Oxcarbazepine, provides a strong foundation for a hypothesized mechanism centered on the modulation of voltage-gated sodium channels. Furthermore, this guide explores potential secondary mechanisms, including sirtuin inhibition, and furnishes detailed methodologies for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
Introduction and Molecular Profile
This compound belongs to the tricyclic dibenz[b,f]azepine class of heterocyclic compounds. This core structure is the foundation for numerous clinically significant drugs, primarily those with anticonvulsant and mood-stabilizing properties. The specific substitutions of a methyl group at the 5-position (the nitrogen atom of the azepine ring) and a carbonyl group at the 10-position are anticipated to critically influence its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | PubChem CID: 78620[1] |
| Molecular Weight | 223.27 g/mol | PubChem CID: 78620[1] |
| XLogP3 | 3.1 | PubChem CID: 78620[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 78620[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 78620[1] |
Postulated Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs). This assertion is strongly supported by the well-established pharmacology of its structural analogs, Carbamazepine and Oxcarbazepine.
Rationale from Structurally Related Compounds
Carbamazepine and its derivative Oxcarbazepine are cornerstone therapies for epilepsy and neuropathic pain, exerting their therapeutic effects through the inhibition of VGSCs. These drugs preferentially bind to the inactivated state of the sodium channel, thereby stabilizing this conformation and prolonging the refractory period of the neuron. This state-dependent binding is crucial, as it allows for selective inhibition of rapidly firing neurons, a hallmark of epileptiform activity, with minimal impact on normal neuronal transmission.
A study on novel 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide derivatives, which share the 10-oxo feature with our topic compound, demonstrated potent anticonvulsant activity directly attributed to sodium channel blocking properties[2]. The substitution at the 5-position, a carboxamide in the cited study and a methyl group in our compound of interest, will undoubtedly modulate the potency and kinetics of this interaction, but the fundamental mechanism is likely conserved.
Proposed Molecular Interaction and Downstream Effects
It is postulated that this compound will exhibit use-dependent and voltage-dependent blockade of sodium channels. The molecule is expected to enter the channel pore and interact with key amino acid residues within the S6 transmembrane segments of domains III and IV of the α-subunit, a common binding site for many local anesthetics and anticonvulsants.
The functional consequence of this interaction is a reduction in the influx of sodium ions during the depolarization phase of the action potential. This leads to:
-
Stabilization of neuronal membranes: Reduced excitability and a higher threshold for action potential generation.
-
Inhibition of high-frequency neuronal firing: Limiting the sustained, repetitive firing characteristic of seizure foci.
-
Reduced propagation of aberrant electrical activity: Preventing the spread of seizure activity to adjacent brain regions.
Potential Secondary Mechanism of Action: Sirtuin Inhibition
While VGSC blockade is the most probable primary mechanism, the dibenz[b,f]azepine scaffold has been shown to interact with other molecular targets. Of particular interest is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.
Evidence from Analog Studies
Research has identified novel 10,11-dihydro-5H-dibenz[b,f]azepine derivatives as selective inhibitors of SIRT2. These findings suggest that the tricyclic core of our compound of interest could potentially fit within the nicotinamide binding pocket of SIRT2, thereby inhibiting its deacetylase activity. SIRT2 has been implicated in various cellular processes, including cell cycle regulation and neurodegeneration, making it a plausible target for neuroactive compounds.
Implications of SIRT2 Inhibition
The functional consequences of SIRT2 inhibition are multifaceted and context-dependent. In the context of the central nervous system, SIRT2 inhibition has been linked to neuroprotective effects in models of Parkinson's disease and Huntington's disease. The relevance of this potential mechanism to any anticonvulsant or other neuropharmacological effects of this compound would require dedicated investigation.
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanisms of action, a series of in vitro and cellular assays are recommended. The following protocols provide a robust framework for this investigation.
Protocol 1: Electrophysiological Characterization of Voltage-Gated Sodium Channel Blockade
This protocol utilizes whole-cell patch-clamp electrophysiology to assess the inhibitory effects of the compound on VGSCs in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology:
-
Cell Culture: Culture neuronal cells under standard conditions to an appropriate confluency for electrophysiological recordings.
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Record sodium currents evoked by a series of depolarizing voltage steps from a holding potential of -100 mV.
-
Apply a baseline recording of sodium currents in the absence of the compound.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
Measure the peak sodium current at each concentration to determine the IC₅₀ value.
-
To assess use-dependency, apply a train of depolarizing pulses and measure the progressive block of the sodium current.
-
To assess voltage-dependency, vary the holding potential to alter the proportion of channels in the inactivated state and measure the resulting change in inhibitory potency.
-
Protocol 2: In Vitro Sirtuin Activity Assay
This protocol employs a fluorogenic assay to determine the inhibitory activity of the compound against recombinant human SIRT2.
Methodology:
-
Reagents:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).
-
NAD⁺.
-
Developer solution.
-
This compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the SIRT2 enzyme, fluorogenic substrate, and NAD⁺ in an appropriate assay buffer.
-
Add the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The structural architecture of this compound provides a compelling rationale for its putative role as a voltage-gated sodium channel blocker. This hypothesis is strongly supported by the extensive body of literature on the mechanism of action of clinically successful anticonvulsants with the same dibenz[b,f]azepine core. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this primary mechanism, as well as for the exploration of potential secondary targets such as SIRT2.
Future research should focus on the execution of these, and other, in vitro and in vivo studies to definitively elucidate the pharmacological profile of this compound. A thorough understanding of its mechanism of action is a critical step in assessing its potential as a novel therapeutic agent for neurological disorders.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Bialer, M., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 36(4), 345-353. [Link]
Sources
Spectroscopic and Structural Elucidation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction to the Dibenz[b,f]azepine Core
The dibenz[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of epilepsy and various central nervous system disorders.[1] The inherent three-dimensional and conformational properties of this tricyclic system allow for specific interactions with a wide array of biological targets. The subject of this guide, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, is a derivative of this core, featuring a methyl group at the 5-position (the nitrogen atom) and a ketone at the 10-position. These modifications significantly influence the molecule's electronic and steric properties, which are in turn reflected in its spectroscopic signatures.
Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| IUPAC Name | 5-methyl-11H-dibenzo[b,f]azepin-10-one | [2] |
| CAS Number | 4904-83-0 | [2] |
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from structurally similar dibenz[b,f]oxazepinones, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[3]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at C11, and the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 7.2 | Multiplet | 8H | Aromatic Protons | The eight protons on the two benzene rings will appear as a complex multiplet due to spin-spin coupling. Protons adjacent to the carbonyl group and the nitrogen atom will be shifted downfield. |
| ~ 4.0 | Singlet | 2H | C11-H₂ | The two protons on the C11 methylene bridge are chemically equivalent and will appear as a singlet. The proximity to the aromatic rings and the nitrogen atom will cause a downfield shift. |
| ~ 3.6 | Singlet | 3H | N-CH₃ | The three protons of the N-methyl group are equivalent and will appear as a sharp singlet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a conjugated system. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon-13 NMR spectrum will provide information on all 15 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 165 - 170 | Quaternary | C10 (C=O) | The carbonyl carbon will be significantly deshielded and appear far downfield, which is characteristic for ketones in a seven-membered ring. |
| ~ 140 - 150 | Quaternary | Aromatic C-N & C-C=O | The quaternary carbons of the aromatic rings attached to the nitrogen and the carbonyl group will be downfield due to the electron-withdrawing effects of these functionalities. |
| ~ 120 - 135 | Tertiary | Aromatic CH | The eight tertiary carbons of the aromatic rings will resonate in this region, typical for benzene derivatives. |
| ~ 50 - 55 | Methylene | C11 | The methylene carbon at C11 will appear in this region, influenced by the adjacent aromatic systems and the nitrogen atom. |
| ~ 35 - 40 | Methyl | N-CH₃ | The N-methyl carbon will be found in the aliphatic region, with a chemical shift characteristic of a methyl group bonded to a nitrogen atom. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| ~ 2950 - 2850 | Medium | Aliphatic C-H (CH₃, CH₂) | Stretching |
| ~ 1680 - 1660 | Strong | C=O (Ketone) | Stretching |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C | Stretching |
| ~ 1350 - 1250 | Strong | C-N | Stretching |
| ~ 800 - 700 | Strong | Aromatic C-H | Out-of-plane bending |
The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the ketone, expected in the region of 1680-1660 cm⁻¹. This is a key indicator of the presence of the keto functionality in the seven-membered ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion | Description |
| 223 | [M]⁺ | Molecular Ion |
| 194 | [M - CO - H]⁺ | Loss of a carbonyl group and a hydrogen atom. |
| 180 | [M - CH₃ - CO]⁺ | Loss of the N-methyl group and the carbonyl group. |
| 165 | [C₁₃H₉]⁺ | A stable fragment corresponding to the fluorenyl cation, formed after significant rearrangement. |
The fragmentation of dibenzo[b,f]azepine derivatives often involves the cleavage of the seven-membered ring, leading to stable aromatic fragments.[1]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
While a specific synthesis for this compound is not detailed in the provided search results, a general procedure can be inferred from the synthesis of related dibenz[b,f]azepinones. The following is a representative protocol for the synthesis and spectroscopic characterization of a dibenz[b,f]azepinone derivative, which can be adapted for the target molecule.
Synthesis of a Dibenz[b,f]azepin-10-one Derivative
This protocol is based on the synthesis of 5H-Dibenz[b,f]azepine-10,11-dione from Oxcarbazepine, which can be a precursor to the target molecule.[4]
Materials:
-
Oxcarbazepine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of Oxcarbazepine (1.0 eq) in 1,4-dioxane, add selenium dioxide (2.2 eq).
-
Heat the reaction mixture to reflux under vigorous stirring for 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the orange precipitate and wash with cold dioxane.
-
Dry the product under vacuum to afford the desired dibenz[b,f]azepine-10,11-dione.
Further steps to obtain the target molecule would involve selective reduction of one carbonyl and N-methylation.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By leveraging data from closely related analogues and fundamental principles of spectroscopy, a detailed and scientifically sound profile has been constructed. This guide serves as a valuable starting point for researchers working with this and similar molecules, aiding in the design of experiments, interpretation of data, and ultimately, the acceleration of drug discovery and development efforts.
References
-
Balaure, P. C., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(11-12), 937-945. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Patel, V., et al. (2012). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Der Chemica Sinica, 3(2), 359-363. Retrieved from [Link]
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Core Physicochemical Profile and Pre-formulation Assessment of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
An In-depth Technical Guide for Drug Development Professionals
Abstract
5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one (CAS No: 4904-83-0) is a critical intermediate in the synthesis of pharmacologically significant molecules, such as the norepinephrine reuptake inhibitor Metapramine.[1] Its tricyclic dibenzazepine core is a scaffold found in numerous central nervous system (CNS) active agents.[2][3] A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and regulatory compliance. This technical guide provides a comprehensive framework for characterizing these critical attributes. We present not just data, but the underlying scientific rationale for experimental design, focusing on the development of robust, self-validating protocols for solubility assessment and forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.
Introduction and Molecular Overview
This compound is a ketone derivative of the dibenz[b,f]azepine heterocyclic system. Its structural integrity and potential for degradation directly impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The insights gained from the studies outlined herein are crucial for anticipating challenges in API handling, formulation, and storage.
Chemical Structure:
A representative 2D structure of the molecule (Note: This is a simplified representation for illustrative purposes).
Physicochemical Properties
A summary of key computed properties provides an initial baseline for experimental design. The molecule's large, predominantly hydrophobic structure suggests low aqueous solubility.
| Property | Value | Source |
| CAS Number | 4904-83-0 | PubChem[4] |
| Molecular Formula | C₁₅H₁₃NO | PubChem[4] |
| Molecular Weight | 223.27 g/mol | PubChem[4] |
| XLogP3 | 3.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Solubility Profiling: A Methodological Approach
Due to the absence of published experimental data, this section focuses on the authoritative protocols required to generate a comprehensive solubility profile. The choice of solvent and the pH of aqueous media are critical variables that will dictate dissolution rates, bioavailability, and the feasibility of liquid-based formulations or reaction conditions.
Experimental Workflow for Solubility Determination
The following diagram outlines a standard workflow for assessing the solubility of a crystalline solid like this compound.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility, a critical parameter for biopharmaceutical classification.
Objective: To determine the saturation concentration of the compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (>99% purity)
-
Type I Purified Water
-
pH buffers (e.g., 1.2, 4.5, 6.8, 7.4)
-
Organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO, Propylene Glycol)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (chemically compatible, e.g., PTFE)
-
Validated HPLC-UV analytical method
Procedure:
-
Preparation: Add an excess of the compound (e.g., 5-10 mg) to a vial, ensuring solid remains undissolved at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 48 hours. Causality: This extended duration ensures the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour to let coarse particles settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. Trustworthiness: This step is critical; failure to remove fine particulates is a common source of erroneously high solubility values.
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a pre-validated stability-indicating HPLC method.
-
Data Reporting: Report solubility in mg/mL or µg/mL.
Anticipated Solubility Profile
Based on its high LogP and the profiles of similar dibenzazepine structures, this compound is expected to be:
-
Practically insoluble in aqueous buffers across the physiological pH range.
-
Soluble to freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Slightly soluble to sparingly soluble in alcohols such as ethanol and methanol.
This data, once generated, should be compiled into a clear table for easy reference.
Table 2: Experimental Solubility Data Template
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| Water | 25 | Shake-Flask | |
| pH 1.2 Buffer | 37 | Shake-Flask | |
| pH 6.8 Buffer | 37 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask |
| DMSO | 25 | | Shake-Flask |
Stability Profile and Forced Degradation
Forced degradation studies are the cornerstone of stability assessment.[5] They provide indispensable information on the intrinsic stability of the molecule, potential degradation pathways, and are essential for developing stability-indicating analytical methods.[6]
Framework for Forced Degradation Studies
The study should be designed to generate a target degradation of 5-20% of the parent compound. This level of degradation is sufficient to detect and characterize degradation products without being so excessive that it leads to complex secondary degradation.
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The Dibenz[b,f]azepin-10-one Core: A Historical and Synthetic Guide to a Cornerstone of CNS Drug Discovery
Abstract
The dibenz[b,f]azepine scaffold represents a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant therapeutics, particularly those targeting the central nervous system (CNS). This in-depth guide focuses on a key variant: the dibenz[b,f]azepin-10-one core. We will trace its historical lineage from the initial discovery of the parent tricyclic system to the rational design of modern blockbuster drugs. This paper will elucidate the evolution of synthetic strategies, explore the pharmacological significance of its derivatives, and provide detailed experimental protocols, offering researchers and drug development professionals a comprehensive technical resource on this vital chemotype.
Genesis of a Privileged Scaffold: The Dawn of the Dibenzazepines
The story of the dibenz[b,f]azepin-10-one framework is intrinsically linked to the broader discovery of the dibenzazepine class. This tricyclic system, featuring an azepine ring fused between two benzene rings, possesses a unique, non-planar V-shape that allows its derivatives to interact with a wide array of biological targets.[1] The initial breakthrough into this chemical space was not aimed at the "-10-one" moiety but at its parent, iminostilbene (5H-dibenzo[b,f]azepine).
The seminal work in this area is largely attributed to Walter Schindler in the 1950s and early 1960s. His research led to the synthesis of Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide), a compound that would become a first-line treatment for epilepsy and neuropathic pain for decades.[2][3] Carbamazepine's immense success catalyzed a surge of interest in the dibenzazepine scaffold, prompting extensive investigation into its chemical modification to improve efficacy, selectivity, and side-effect profiles. This exploration naturally led to the oxidation of the central azepine ring, giving rise to the dibenz[b,f]azepin-10-one core, a critical step in the development of next-generation therapeutics.
The Rise of the 10-Keto Moiety: Oxcarbazepine and Beyond
The introduction of a ketone at the C10 position of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold was a pivotal moment. This structural modification led to the development of Oxcarbazepine (10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide), a key analogue and successor to Carbamazepine.
Oxcarbazepine functions as a prodrug, being rapidly and extensively metabolized to its active 10-hydroxy derivative, licarbazepine. This metabolic pathway offered a significant clinical advantage over Carbamazepine by avoiding the formation of epoxide metabolites associated with hypersensitivity reactions and by exhibiting a more predictable pharmacokinetic profile.
Further refinement of this lineage led to the development of Eslicarbazepine Acetate.[1][4] This third-generation compound is a prodrug of eslicarbazepine (the (S)-enantiomer of licarbazepine), providing a once-daily dosing regimen and further reducing drug-drug interactions, thereby improving patient compliance and safety.[1][4] The clinical journey from Carbamazepine to Eslicarbazepine Acetate highlights a classic drug development narrative of rational design based on the dibenz[b,f]azepin-10-one scaffold.
Caption: Evolutionary path of key dibenzazepine anticonvulsants.
Synthetic Strategies: Building the Tricyclic Core
The synthesis of the dibenz[b,f]azepin-10-one core has evolved significantly over time, moving from classical multi-step procedures to more streamlined and efficient modern methodologies.
Classical Approaches
Early syntheses often involved intramolecular cyclization reactions. A common strategy begins with the preparation of 2,2'-disubstituted diphenylamine derivatives, followed by cyclization to form the central seven-membered ring. The ketone at the C10 position can then be introduced through oxidation of the corresponding methylene group in the 10,11-dihydro precursor. For instance, the synthesis of 5H-Dibenzo[b,f]azepine-10,11-dione can be achieved by the refluxing of Oxcarbazepine with selenium dioxide in dioxane.[5]
Modern Methodologies: The Buchwald-Hartwig Amination
A significant advancement in the synthesis of the dibenzazepine scaffold is the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This powerful reaction allows for the formation of the key C-N bond in an intramolecular fashion to construct the central azepine ring.
A contemporary three-step process to access substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives (direct precursors to the 10-one compounds) has been reported.[1] This approach involves:
-
Nucleophilic addition of an o-nitrobenzyl chloride to a 2-chlorobenzaldehyde.
-
Reduction of the nitro group to an amine.
-
An intramolecular Buchwald–Hartwig coupling to forge the dibenzazepine scaffold.[1]
This method offers greater flexibility for introducing substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).
Caption: Modern synthetic workflow to the dibenz[b,f]azepin-10-one core.
Detailed Experimental Protocol: Synthesis of 5,11-Dihydro-10H-dibenz[b,f]azepine-10-one
This protocol is adapted from established procedures for the preparation of the title compound, often referred to as "oximinostilbene".[6]
Objective: To synthesize 5,11-Dihydro-10H-dibenz[b,f]azepine-10-one from 10-methoxyiminostilbene.
Materials:
-
10-methoxyiminostilbene (I)
-
Acetone
-
10% Hydrochloric Acid (HCl) solution
-
Deionized Water
-
2-L, three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Filtration apparatus
Procedure:
-
Charge the 2-L, three-necked flask with 10-methoxyiminostilbene (110.0 g, 0.49 mol) and 330 mL of acetone.
-
Equip the flask with a mechanical stirrer, thermometer, and a nitrogen inlet to maintain an inert atmosphere.
-
Begin stirring the mixture.
-
Slowly add a 10% solution of hydrochloric acid (28.6 g, 0.08 mol) to the reaction mixture.
-
Continue stirring the reaction mixture at ambient temperature for approximately 1 to 1.5 hours. Monitor the reaction for completion using an appropriate technique (e.g., TLC or HPLC).
-
Once the reaction is complete, precipitate the product by adding 660 mL of deionized water to the flask.
-
Stir the resulting suspension for an additional 3 to 4 hours to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filtered solid thoroughly with water to remove any residual acid and impurities.
-
Dry the product to obtain 5,11-Dihydro-10H-dibenz[b,f]azepine-10-one as a bright yellow solid.
Expected Yield: ~97%
Characterization (Example Data):
-
Appearance: Bright yellow solid
-
Purity (HPLC): >99%
-
¹H NMR (CDCl₃, δ): 3.80, 6.87, 7.04-7.15, 7.22-7.24, 7.32-7.37, 8.04 ppm[6]
Expanding Horizons: New Therapeutic Applications
While the dibenz[b,f]azepin-10-one core is most famous for its role in anticonvulsant therapy, its privileged structure has made it an attractive scaffold for targeting other diseases. Recent research has demonstrated the potential of these compounds in diverse therapeutic areas.
| Therapeutic Area | Target / Mechanism | Representative Activity | Reference |
| Oncology | SIRT2 Inhibition | IC₅₀ of 18 µM against SIRT2 | [7] |
| Oncology | Anti-proliferative | Inhibited MCF-7 cell proliferation at 30 µM | [7] |
| Oncology | Anti-invasive | Inhibited invasion of LM8G7 and MDA-MB-231 cells | [8] |
| Cardiovascular | GPR4 Blockade | Potential therapeutic for myocardial infarction | [1][4] |
For example, a library of compounds based on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold was synthesized and screened for activity against sirtuins (NAD+-dependent histone deacetylases).[7] This effort led to the discovery of a hit molecule with an IC₅₀ of 18 µM against SIRT2 and over 30-fold selectivity compared to SIRT1.[7] This compound also demonstrated antiproliferative activity in MCF-7 breast cancer cells, highlighting the potential of this scaffold in oncology.[7] Furthermore, other derivatives have shown promise in blocking GPR4, suggesting a role in treating myocardial infarction.[4]
Conclusion and Future Outlook
From its origins as a structural variant of the first tricyclic antidepressants and anticonvulsants to its current status as a versatile and privileged scaffold, the dibenz[b,f]azepin-10-one core has a rich history. The journey from Carbamazepine to Oxcarbazepine and Eslicarbazepine Acetate is a testament to the power of medicinal chemistry in refining therapeutic agents for improved safety and efficacy.
The continued development of novel and efficient synthetic methodologies, such as the strategic use of palladium catalysis, ensures that chemists can readily access a wide range of analogues for biological screening.[1][9] As research continues to uncover new biological targets for this versatile scaffold, from sirtuins in cancer to G-protein coupled receptors in cardiovascular disease, the dibenz[b,f]azepin-10-one framework is poised to remain a cornerstone of drug discovery for years to come.
References
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Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. [Link]
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Mai, A., et al. (2013). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. PMC. [Link]
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PubChem. (n.d.). 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. Retrieved from [Link]
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ResearchGate. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]
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RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
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Balaure, P. C., et al. (2009). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 54(11-12), 935–942. [Link]
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Molecule of Untapped Potential
The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, giving rise to a portfolio of impactful therapeutics. From the anticonvulsant properties of carbamazepine to the antidepressant effects of imipramine, the three-dimensional architecture of this tricyclic system evidently allows for nuanced interactions with a variety of biological targets. Our focus here is on a specific, yet under-explored derivative: 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one . While direct biological data for this compound is sparse in existing literature, its structural similarity to established drugs provides a compelling rationale for a thorough investigation into its therapeutic potential.
This guide eschews a conventional template. Instead, it is structured as a strategic roadmap for the comprehensive identification and validation of the therapeutic targets of this compound. We will proceed from foundational, inferential analysis based on known structural analogs to a detailed, multi-pronged experimental and computational workflow. Each proposed step is underpinned by a clear scientific rationale, designed to build a robust, evidence-based understanding of the compound's mechanism of action. Our approach is designed to be self-validating, integrating orthogonal methods to ensure the reliability of our findings.
Section 1: The Known Landscape - Inferring Potential from Structural Analogs
The logical starting point for our investigation is an analysis of commercially successful drugs that share the core dibenzo[b,f]azepine structure. This allows us to form initial hypotheses about the potential target classes for this compound.
| Structural Analog | Primary Therapeutic Use | Established Molecular Target(s) | Key Structural Differences |
| Carbamazepine | Anticonvulsant, Mood Stabilizer | Voltage-gated sodium channels[1][2][3] | Carboxamide group at the 5-position; double bond in the azepine ring. |
| Oxcarbazepine | Anticonvulsant | Primarily its active metabolite targets voltage-gated sodium channels[4][5][6][7][8] | Ketone at the 10-position and a carboxamide at the 5-position. |
| Imipramine | Antidepressant | Serotonin and norepinephrine transporters[9][10][11][12] | Alkylamine side chain at the 5-position; double bond in the azepine ring. |
From this comparative analysis, we can hypothesize that this compound may interact with neurological targets, such as ion channels or neurotransmitter transporters. The presence of the ketone at the 10-position, similar to oxcarbazepine, suggests that voltage-gated sodium channels are a high-priority target class for initial investigation. The methyl group at the 5-position, replacing the bulkier side chains of other analogs, will undoubtedly influence its binding affinity and selectivity.
Section 2: A Multi-pronged Strategy for Target Identification and Validation
We will employ a synergistic approach that combines computational prediction with robust experimental validation. This ensures that our resources are directed efficiently and that our findings are rigorously tested.
Figure 1: A high-level overview of the integrated workflow for target identification and validation.
In Silico Target Prediction: A First Glimpse into Potential Interactions
Computational methods provide a rapid and cost-effective means of generating a prioritized list of potential targets.[13][14][15][16][17][18][19][20][21] We will utilize a combination of ligand-based and structure-based approaches.
-
Reverse Docking: This technique involves docking our compound of interest against a large library of protein structures to predict potential binding partners.[16]
-
Pharmacophore Modeling and Chemical Similarity Searching: By analyzing the chemical features of known active molecules like carbamazepine and imipramine, we can build a pharmacophore model to search for proteins that are likely to bind to our compound. Tools such as SwissTargetPrediction can be employed for this purpose.[22]
-
Machine Learning and Data Mining: These approaches leverage large datasets of known drug-target interactions to predict novel interactions for our compound.[16][20]
Experimental Target Identification: From Prediction to Tangible Interactions
The prioritized list of targets from our in silico screening will be subjected to rigorous experimental validation.
This is a classic and robust method for identifying protein targets of a small molecule.[23][24][25][26][27][28]
Figure 2: The experimental workflow for affinity chromatography-mass spectrometry.
Protocol: Affinity Chromatography
-
Synthesis of an Affinity Probe: A derivative of this compound will be synthesized with a linker arm and a biotin tag. It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abrogate the biological activity of the parent compound.
-
Immobilization: The biotinylated probe will be immobilized on streptavidin-coated agarose beads.
-
Incubation: The immobilized probe will be incubated with a cell lysate from a relevant cell line (e.g., a neuronal cell line).
-
Washing: The beads will be washed extensively to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins will be eluted using a competitive ligand (the parent compound) or by denaturing conditions.
-
Identification: The eluted proteins will be separated by SDS-PAGE, and unique bands will be excised and identified by mass spectrometry.
CETSA is a powerful technique to confirm direct binding of a compound to its target in intact cells or cell lysates.[29][30][31][32][33] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells or cell lysates are treated with either the compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are removed by centrifugation.
-
Detection: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or other detection methods like ELISA.
-
Data Analysis: A melting curve is generated, and a shift in the curve in the presence of the compound indicates target engagement. An isothermal dose-response fingerprint can also be generated to determine the potency of the interaction.[29][31]
Section 3: Deep Dive into High-Priority Target Classes
Based on our initial analysis, we will prioritize the following target classes for immediate investigation.
Voltage-Gated Sodium Channels
Given the structural similarity to carbamazepine and oxcarbazepine, voltage-gated sodium channels are a prime candidate.
Experimental Validation:
-
Electrophysiology: Patch-clamp experiments on cells expressing different subtypes of voltage-gated sodium channels will be performed to directly measure the effect of the compound on channel activity.
-
Radioligand Binding Assays: Competitive binding assays using a radiolabeled known sodium channel blocker (e.g., [³H]batrachotoxinin A 20-α-benzoate) will be conducted to determine the binding affinity of our compound.
Monoamine Transporters
The dibenzo[b,f]azepine core is also present in antidepressants that target the serotonin and norepinephrine transporters.
Experimental Validation:
-
Neurotransmitter Uptake Assays: The effect of the compound on the uptake of radiolabeled serotonin and norepinephrine in synaptosomes or cells expressing the respective transporters will be measured.
-
Competitive Binding Assays: The affinity of the compound for the serotonin and norepinephrine transporters will be determined using radioligand binding assays with known ligands.
Sirtuin 2 (SIRT2)
Recent studies have identified dibenzo[b,f]azepine derivatives as inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegeneration.[34]
Experimental Validation:
-
In Vitro Enzyme Assays: The inhibitory activity of the compound against purified SIRT2 enzyme will be measured using a fluorogenic substrate.
-
Cellular Acetylation Assays: The effect of the compound on the acetylation status of known SIRT2 substrates (e.g., α-tubulin) in cells will be assessed by Western blotting.
Section 4: Concluding Remarks and Future Directions
The exploration of this compound presents a compelling opportunity to discover novel therapeutics. The systematic approach outlined in this guide, which integrates computational prediction with rigorous experimental validation, provides a clear and efficient path to elucidating its mechanism of action. The identification of its molecular targets will not only pave the way for its potential clinical development but also contribute to a deeper understanding of the pharmacology of the broader dibenzo[b,f]azepine class. Upon successful validation of a primary target, subsequent steps will involve lead optimization to enhance potency and selectivity, followed by preclinical in vivo studies to assess efficacy and safety.
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in silico modeling of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one Interactions
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, computational methods are no longer an accessory but a cornerstone of efficient and rational design.[1][2] The molecule at the heart of this guide, this compound, belongs to the dibenzazepine class—a scaffold renowned for its diverse pharmacological activities, including anticonvulsant and antidepressant effects.[3][4] Understanding how this specific compound interacts with biological targets at an atomic level is paramount for elucidating its mechanism of action and optimizing its therapeutic potential.
This document is not a simple checklist of commands. It is a technical guide forged from field-proven insights, designed to provide researchers, scientists, and drug development professionals with a robust framework for in silico analysis. We will move beyond the "how" and delve into the critical "why" behind each methodological choice, ensuring that the described workflow is not just a procedure, but a self-validating scientific investigation. Our approach is built on three pillars: predictive power, dynamic relevance, and quantitative rigor. By integrating molecular docking, molecular dynamics, and binding free energy calculations, we construct a comprehensive narrative of the ligand-receptor interaction, from initial binding pose prediction to the nuanced dynamics of the complex and a robust estimation of binding affinity.
Part 1: System Preparation - The Foundation of Accuracy
The axiom "garbage in, garbage out" is acutely true in computational chemistry. The integrity of your starting structures—both the protein receptor and the small molecule ligand—directly dictates the reliability of all subsequent calculations. This preparatory phase is the most critical juncture for ensuring scientific validity.
Ligand Structure Acquisition and Parameterization
This compound is a specific chemical entity. Its correct 3D representation is non-negotiable.
Protocol: Ligand Preparation
-
Obtain 3D Coordinates: Download the structure from a reliable chemical database like PubChem (CID 78620).[5] This provides an initial, standardized 3D conformation.
-
Assign Protonation State: At physiological pH (typically ~7.4), assess the pKa of all titratable groups. For this specific molecule, no ionizable groups are apparent, simplifying this step. For other ligands, tools like MarvinSketch or Epik are essential.
-
Generate a High-Quality Conformer: The downloaded structure is often not at a low-energy state. Use a quantum mechanics (QM) approach (e.g., using Gaussian or ORCA with a basis set like HF/6-31G*) for geometry optimization to obtain a more realistic, low-energy conformation.[6]
-
Assign Partial Charges: The electrostatic potential is a primary driver of molecular interactions. Use a method like Restrained Electrostatic Potential (RESP) fitting, which derives charges from the QM electrostatic potential, to ensure they are accurate and transferable.
-
Generate Force Field Parameters: Molecular mechanics simulations require a set of parameters that describe the ligand's bonds, angles, and dihedrals.[7] The General AMBER Force Field (GAFF) is designed for drug-like organic molecules and is compatible with the AMBER protein force fields.[8][9] Use the Antechamber tool from AmberTools to generate the GAFF parameters for the ligand.[6]
Causality Checkpoint: Why QM optimization and RESP charges? Standard charge assignment methods can be inaccurate for complex polycyclic systems.[10] A QM-based approach ensures the electron distribution is physically realistic, which is critical for accurately modeling electrostatic interactions during docking and MD simulations. This step is a cornerstone of a trustworthy protocol.
Target Identification and Preparation
The choice of a biological target is hypothesis-driven. Given the dibenzazepine scaffold's known activity, potential targets could include GABA-A receptors, voltage-gated sodium channels, or other CNS-related proteins.[11] For this guide, we will proceed with a hypothetical protein target obtained from the Protein Data Bank (PDB).
Protocol: Receptor Preparation
-
Acquire Crystal Structure: Download the target protein's structure from the RCSB PDB database.[12] Select a high-resolution structure (<2.5 Å) that, ideally, is co-crystallized with a ligand similar to our compound of interest.
-
Clean the PDB File: The raw PDB file contains non-essential information. Remove all water molecules, co-solvents, and ions not critical to the protein's structural integrity or catalytic activity. Retain any structurally important metal ions or cofactors.
-
Handle Missing Residues and Atoms: Use software like UCSF Chimera or Maestro to identify and model any missing loops or side chains.[13] The presence of gaps in the structure can cause significant artifacts during simulations.
-
Add Hydrogens and Assign Protonation States: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them and determine the protonation states of ionizable residues (His, Asp, Glu, Lys) at the desired pH.
-
Perform a Constrained Energy Minimization: To relieve any steric clashes introduced during the previous steps, perform a brief energy minimization of the protein structure while keeping the backbone atoms restrained. This allows side chains to relax into favorable conformations without disturbing the overall fold.
Part 2: Molecular Docking - Predicting the "Handshake"
Molecular docking serves as our first computational assay, predicting the preferred orientation (the "pose") of our ligand within the protein's binding site and providing an initial estimate of binding strength.[14]
The "Why": Choosing the Right Docking Strategy
Docking programs use a search algorithm to explore possible ligand conformations and a scoring function to rank them.[15] For this guide, we will use AutoDock Vina, which employs a Lamarckian genetic algorithm and an empirical scoring function, offering a good balance of speed and accuracy.[13]
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the cleaned protein PDB file and the parameterized ligand file into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions.
-
Define the Search Space (The Grid Box): The docking simulation must be confined to a specific area. Define a 3D grid box that encompasses the entire binding pocket. If a co-crystallized ligand is present in the original PDB file, centering the box on its location is a robust starting point.
-
Run the Docking Simulation: Execute the Vina docking command, specifying the prepared receptor, ligand, and grid box configuration.
-
Analyze the Results: Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function.
Self-Validation Protocol: Re-docking
To trust your docking protocol, you must validate it. If your chosen PDB structure contained a native ligand, extract it and dock it back into the receptor using the exact same protocol. A successful validation is achieved if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. This confirms that the docking algorithm can successfully identify the correct binding mode.
Data Presentation: Docking Results
Summarize the docking output in a clear, comparative table.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | TYR 122, PHE 268, TRP 314 |
| Native Ligand (Control) | -8.7 | TYR 122, SER 221, PHE 268 |
Part 3: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie
A docking pose is a single, static snapshot. However, biological systems are dynamic. MD simulations provide a high-resolution "movie" of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose and observe the subtle conformational changes that define the interaction.[16][17]
The "Why": Force Field Selection
The force field is the engine of an MD simulation; it's a set of mathematical functions and parameters that describe the physics of the atoms in the system.[18] The choice must be internally consistent. Since we prepared our ligand with the GAFF force field, we must use a compatible protein force field from the AMBER family, such as ff14SB.[8][19] This ensures that the interactions between the protein and the ligand are described using a unified physical model.
Overall In Silico Modeling Workflow
The entire process, from preparation to final analysis, follows a structured path.
Caption: High-level workflow for in silico ligand interaction analysis.
Protocol: MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine.[20] The following protocol outlines the standard steps for simulating a protein-ligand complex.
-
System Building: Combine the coordinates of the prepared receptor and the top-ranked docked ligand pose into a single complex file.
-
Topology Generation: Use the GROMACS pdb2gmx tool to generate the protein topology using the AMBER ff14SB force field. Manually edit the master topology file to include the ligand's GAFF parameters (.itp file) generated earlier.[21][22]
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).
-
Fill the box with a pre-equilibrated water model, such as TIP3P.
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.
-
Equilibration (Self-Validation Stage): This crucial two-step process ensures the system is stable at the desired temperature and pressure before data collection.
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-200 picoseconds.
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to relax to the correct value. Continue to apply position restraints. Run for ~500-1000 picoseconds.
-
Trustworthiness Check: Monitor the system's temperature, pressure, and density throughout equilibration. These values must plateau to indicate a stable, equilibrated system. Proceeding without a stable equilibration invalidates the entire simulation.
-
-
Production MD: Remove the position restraints and run the simulation for a duration sufficient to sample the conformational space of the complex. For routine stability analysis, 50-100 nanoseconds is a common timescale.
MD Simulation Equilibration Workflow
Caption: Stepwise workflow for MD system equilibration and validation.
Trajectory Analysis: Uncovering Dynamic Insights
The output of an MD simulation is a trajectory file containing atomic coordinates over time. Analysis of this file reveals the system's behavior.
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and the protein backbone over time. A stable, plateaued RMSD for the ligand indicates it remains bound in a consistent pose. Large fluctuations could suggest an unstable binding mode.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. Residues in the binding pocket that show reduced fluctuation upon ligand binding are likely key to the interaction.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. Persistent hydrogen bonds are critical for binding affinity and specificity.
Part 4: Binding Free Energy Calculation - Quantifying Affinity
While docking scores provide a rapid ranking, more accurate methods are needed to quantify binding affinity. End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to estimate the free energy of binding from MD snapshots.[23]
The "Why": A More Rigorous Estimation
MM/PBSA calculates the binding free energy (ΔG_bind) by estimating the free energies of the complex, the unbound protein, and the unbound ligand separately, and then taking the difference.[23]
ΔG_bind = G_complex - (G_protein + G_ligand)
Each term is calculated as a sum of molecular mechanics energy, a polar solvation energy (solved using the Poisson-Boltzmann equation), and a nonpolar solvation energy (estimated from the solvent-accessible surface area).[24]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames) representing the conformational ensemble of the complex.
-
Create Topologies: Generate three separate topology files: one for the complex, one for the protein alone, and one for the ligand alone.
-
Run MM/PBSA Calculation: Use a script (e.g., g_mmpbsa for GROMACS) to iterate through each snapshot. For each frame, the script calculates the individual energy components for the complex, receptor, and ligand.
-
Average and Analyze: Average the results over all snapshots to get the final ΔG_bind and its components.
Data Presentation: Binding Free Energy Components
Presenting the decomposed energy terms provides insight into the driving forces of the binding interaction.
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |
| Van der Waals Energy | -165.4 | 12.1 |
| Electrostatic Energy | -45.2 | 8.5 |
| Polar Solvation Energy | 130.8 | 15.3 |
| Nonpolar Solvation Energy | -18.7 | 1.1 |
| ΔG_bind | -98.5 | 10.4 |
Causality Checkpoint: In this hypothetical example, the binding is strongly driven by favorable van der Waals and electrostatic interactions. The large, unfavorable polar solvation energy term indicates that desolvating the charged/polar groups in the binding site and on the ligand is energetically costly, but this cost is overcome by the favorable direct interactions formed in the bound state. This level of detail is crucial for guiding lead optimization.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-stage computational workflow for investigating the interactions of this compound with a protein target. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, we can build a detailed model of binding that is both predictive and dynamically relevant. Each stage incorporates critical self-validation steps that are essential for scientific trustworthiness. The insights gained from this in silico approach—from identifying key interacting residues to quantifying the energetic drivers of binding—provide an invaluable foundation for hypothesis-driven experimental studies and can significantly accelerate the drug discovery and development process.[25]
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An In-Depth Technical Guide to the Structural Analogs of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analogs of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a core scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies, chemical properties, and structure-activity relationships (SAR) of this versatile class of molecules, offering insights for the design and development of novel therapeutic agents.
The Core Moiety: Understanding this compound
The parent compound, this compound, belongs to the dibenz[b,f]azepine class of tricyclic compounds.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with various biological targets. The core structure consists of a central seven-membered azepine ring fused to two benzene rings. The presence of a ketone at the 10-position and a methyl group on the nitrogen at the 5-position are key features that influence its chemical reactivity and biological activity.
Molecular Formula: C₁₅H₁₃NO[1] Molecular Weight: 223.27 g/mol [1]
Classification of Structural Analogs
The structural analogs of this compound can be systematically categorized based on the site of modification. This classification provides a logical framework for understanding the synthetic possibilities and for interpreting structure-activity relationships.
Caption: Classification of structural analogs.
Synthetic Strategies: Building the Analogs
The synthesis of analogs of this compound relies on a combination of classical and modern synthetic methodologies. Key strategies include the formation of the tricyclic core, followed by functional group manipulations.
Construction of the Dibenz[b,f]azepin-10-one Core
The central tricyclic scaffold can be assembled through several powerful reactions. The choice of method often depends on the desired substitution pattern on the aromatic rings.
A robust and widely used method for the synthesis of the dibenz[b,f]azepin-10-one core is the intramolecular Friedel-Crafts acylation of a suitably substituted N,N-diphenylaminoacetic acid derivative.[2][3][4] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or strong protic acids like polyphosphoric acid (PPA).
Caption: Intramolecular Friedel-Crafts acylation pathway.
The Ullmann condensation is another key strategy, particularly for the formation of the C-N bond that creates the azepine ring.[5] This copper-catalyzed reaction typically involves the coupling of an o-halophenylacetic acid derivative with an aniline.[5] Modern variations of the Ullmann reaction often utilize ligands to improve reaction efficiency and substrate scope.
Synthesis of the Parent Compound: this compound
A common route to the title compound involves a two-step process starting from 5,11-dihydro-10H-dibenz[b,f]azepin-10-one:
-
Synthesis of 5,11-dihydro-10H-dibenz[b,f]azepin-10-one: This intermediate can be prepared via intramolecular Friedel-Crafts acylation of 2-(phenylamino)phenylacetic acid.
-
N-Methylation: The secondary amine of the dibenz[b,f]azepin-10-one is then methylated.
Experimental Protocol: N-Methylation of 5,11-dihydro-10H-dibenz[b,f]azepin-10-one
-
To a solution of 5,11-dihydro-10H-dibenz[b,f]azepin-10-one in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the amine.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Modifications at the N-5 Position
The nitrogen atom at the 5-position is a common site for introducing structural diversity.
Beyond methylation, a variety of alkyl and aryl groups can be introduced at the N-5 position using similar alkylation protocols with different electrophiles (e.g., alkyl halides, aryl halides).[6] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for N-arylation.[6][7]
Acyl groups can be readily introduced by reacting the parent amine with acyl chlorides or anhydrides in the presence of a base.[8] This modification is key in the development of important drugs like carbamazepine and oxcarbazepine.[8][9]
Experimental Protocol: N-Acylation of 5,11-dihydro-10H-dibenz[b,f]azepin-10-one
-
Dissolve 5,11-dihydro-10H-dibenz[b,f]azepin-10-one in a dry, non-protic solvent such as dichloromethane or dioxane.
-
Add a base, for example, triethylamine or pyridine.
-
Cool the mixture to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize or purify the product by column chromatography.
Modifications at the C-10 Position
The ketone at the C-10 position is a versatile handle for further chemical transformations.
Reduction of the C-10 ketone to a hydroxyl group is a common modification that significantly impacts the pharmacological profile of these compounds.[10] Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. The resulting 10-hydroxy analogs are key metabolites of several drugs and have been developed as therapeutic agents in their own right, such as eslicarbazepine acetate.[8][10]
The ketone can be condensed with hydroxylamine or primary amines to form the corresponding oximes and imines. These derivatives have shown promise as anticonvulsant agents.
Oxidation of the C-10 ketone and the adjacent methylene group can lead to the formation of 10,11-dione analogs.[11] Reagents such as selenium dioxide (SeO₂) can be employed for this transformation.[11]
Aromatic Ring Substitution
Introducing substituents onto the aromatic rings is a crucial strategy for fine-tuning the electronic and steric properties of the molecule, thereby modulating its biological activity. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed, although regioselectivity can be a challenge. Alternatively, the use of pre-functionalized starting materials in the core synthesis is a more controlled approach.
Characterization of Analogs
The structural elucidation of newly synthesized analogs relies on a combination of spectroscopic techniques.
| Technique | Parent Compound (this compound) | Key Features of Analogs |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons at C-11, and the N-methyl protons. The aromatic region will show complex splitting patterns. | Appearance of new signals corresponding to the introduced substituents (e.g., alkyl, acyl groups). Changes in the chemical shifts of existing protons due to electronic effects of new substituents. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon at C-10, the methylene carbon at C-11, and the N-methyl carbon. | New carbon signals from the added functional groups. Shifts in the resonances of the core carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. | The molecular ion peak will shift according to the mass of the incorporated substituent. Characteristic fragmentation patterns can help confirm the structure. |
| IR Spec. | A strong absorption band for the C=O stretch of the ketone group. C-H stretching and bending vibrations for the aromatic and aliphatic parts. | The C=O stretching frequency may shift depending on the electronic nature of substituents. Appearance of new characteristic bands (e.g., O-H stretch for hydroxyl analogs, N-H stretch for amide analogs). |
Structure-Activity Relationships and Therapeutic Potential
The dibenz[b,f]azepine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates. The analogs of this compound have been primarily explored for their activity on the central nervous system.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of these analogs. The mechanism of action for many of these compounds involves the blockade of voltage-gated sodium channels.
-
N-5 Acylation: The introduction of a carboxamide group at the N-5 position is a critical determinant of anticonvulsant activity, as seen in carbamazepine and oxcarbazepine.
-
C-10 Modification: Reduction of the C-10 ketone to a hydroxyl group, as in the active metabolite of oxcarbazepine, often retains or enhances anticonvulsant potency with a potentially improved side-effect profile. Further derivatization of this hydroxyl group to esters has also yielded potent anticonvulsants.
-
Aromatic Substitution: The introduction of substituents on the aromatic rings can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Caption: Key SAR points for anticonvulsant activity.
Other Therapeutic Areas
While anticonvulsant activity is the most explored, the versatility of the dibenz[b,f]azepine scaffold suggests potential in other therapeutic areas, including:
-
Antidepressants: The tricyclic core is a hallmark of many classical antidepressants.
-
Antipsychotics: Certain derivatives have shown antipsychotic potential.
-
Analgesics: Modulation of ion channels by these compounds may lead to analgesic effects.
Further exploration of the vast chemical space accessible through the synthetic routes outlined in this guide is warranted to uncover new therapeutic applications for this important class of molecules.
Conclusion
The structural analogs of this compound represent a rich and historically significant area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the numerous sites for chemical modification, provides a fertile ground for the development of novel drug candidates. A thorough understanding of the synthetic methodologies and structure-activity relationships, as detailed in this guide, is essential for researchers aiming to harness the therapeutic potential of this remarkable molecular framework.
References
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Semantic Scholar. (2015, April 27). An expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo- 5H-dibenz(b,f)azepine via Friedel-Crafts cycliacylations. [Link]
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ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]
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Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]
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ResearchGate. (2013). Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. [Link]
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Methodological & Application
Application Note: High-Performance Analytical Methods for the Quantification of 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a key chemical entity related to the dibenzazepine class of compounds. Accurate quantification of this analyte is critical in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for bulk drug and pharmaceutical dosage forms, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a framework from sample preparation to data interpretation, grounded in established scientific principles and regulatory standards.
Introduction and Analytical Rationale
This compound is a tricyclic compound structurally related to widely used anticonvulsant drugs like carbamazepine and oxcarbazepine.[1][2] Its presence as a process-related impurity, degradant, or metabolite necessitates the development of precise and reliable analytical methods for its quantification. The choice of analytical technique is dictated by the sample matrix and the required sensitivity.
Rationale for Method Selection:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of pharmaceutical analysis for its robustness, precision, and cost-effectiveness.[3] The analyte possesses moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Coupled with UV detection, this method is excellent for assay and impurity determination in drug substances and finished products where concentrations are relatively high.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring plasma concentrations in pharmacokinetic studies, the complexity of the matrix and the low expected concentrations demand higher sensitivity and selectivity.[5] LC-MS/MS provides this by coupling the separation power of HPLC with the mass-specific detection of a tandem mass spectrometer, effectively eliminating matrix interferences and achieving quantification limits in the low ng/mL range.[6][7]
Gas Chromatography (GC) is generally not recommended for this class of compounds due to the potential for thermal degradation in the injector port, which can lead to inaccurate results.[8]
Analyte Profile
-
Chemical Name: this compound
-
Molecular Formula: C₁₅H₁₃NO[9]
-
Molecular Weight: 223.27 g/mol [9]
-
CAS Number: 4904-83-0[9]
Protocol I: RP-HPLC-UV for Bulk Drug & Pharmaceutical Formulations
This protocol describes a validated isocratic RP-HPLC method for the quantification of this compound, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][10]
Scope
This method is suitable for the assay of this compound in active pharmaceutical ingredients (API) and solid oral dosage forms.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Water: HPLC Grade or Milli-Q
-
Acid/Base: Phosphoric Acid (for pH adjustment)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | Standard system providing reliable performance. A Photodiode Array (PDA) detector allows for peak purity analysis. |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm) | C18 columns provide excellent retention and separation for moderately non-polar compounds like the analyte.[2] |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ Buffer (pH 3.5 adjusted with H₃PO₄) (45:55, v/v) | A common mobile phase for related compounds, providing good peak shape and resolution.[10][11] The acidic pH ensures the analyte is in a consistent protonation state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 285 nm | The dibenzazepine structure exhibits strong UV absorbance around this wavelength.[10] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any closely related impurities. |
Preparation of Solutions
-
Buffer Preparation (10 mM KH₂PO₄): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the analyte and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL. This solution has a nominal concentration of 100 µg/mL.
-
Method Validation Summary
The method should be validated to demonstrate its suitability for its intended purpose.[10]
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Specificity | No interference at the analyte's retention time from placebo or degradants. | Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-100 µg/mL.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5%.[3] |
| Precision (% RSD) | Repeatability (n=6) ≤ 2.0%; Intermediate Precision ≤ 2.0% | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL.[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL.[2] |
Protocol II: LC-MS/MS for Quantification in Biological Matrices
This protocol details a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic and toxicological studies.
Rationale and Workflow
Bioanalytical methods require extensive sample cleanup to remove endogenous interferences (proteins, lipids) that can suppress the instrument's signal, a phenomenon known as the matrix effect.[7] Solid-Phase Extraction (SPE) is an effective technique for this purpose, providing high recovery and clean extracts.[12] An internal standard (IS) is used to correct for variability during sample processing and instrument analysis.
Caption: General workflow for bioanalysis of the analyte in plasma.
Materials and Reagents
-
Reference Standards: this compound and a suitable internal standard (IS), e.g., Carbamazepine-d10.
-
Solvents: Acetonitrile, Methanol (LC-MS Grade).
-
Reagents: Formic Acid, Ammonium Formate.
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).
Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
-
Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution (e.g., 500 ng/mL) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
|---|---|
| LC System | UPLC System (e.g., Waters ACQUITY) |
| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Analyte: 224.1 → 180.1 (Quantifier), 224.1 → 195.1 (Qualifier) IS (Carbamazepine-d10): 247.2 → 204.2 |
| Ion Source Temp. | 550 °C |
| Collision Energy | Optimized for each transition (typically 20-40 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.
-
Bioanalytical Validation: The method should be validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidance.[13] A typical linear range for this type of assay would be 0.5 - 500 ng/mL.
Conclusion
This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The RP-HPLC-UV method offers a straightforward approach for quality control of bulk materials and pharmaceutical products. For applications requiring high sensitivity in complex biological fluids, the LC-MS/MS method provides the necessary performance for demanding bioanalytical studies. The detailed protocols and validation parameters serve as a comprehensive guide for scientists to implement these methods effectively in a research or regulated laboratory environment.
References
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Ghanem, E., & Al-Rimawi, F. (2021). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 11(5), 549-560. [Link]
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Yilmaz, B. (2010). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of Chromatographic Science, 48(1), 79-82. [Link]
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Jain, D., et al. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Pharmaceutical Sciences and Research, 14(10), 4734-4742. [Link]
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Kumar, A., et al. (2024). Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. International Journal of Novel Research and Development, 9(8). [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78620, this compound. PubChem. [Link]
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Al-Zaidi, J., et al. (2022). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Applied Pharmaceutical Science, 12(1), 001-011. [Link]
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National Institute of Standards and Technology (NIST). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook, SRD 69. [Link]
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Almeida, A. M., et al. (2014). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. Journal of Chromatography B, 944, 125-133. [Link]
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Nakamura, M., et al. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). Biomedical Chromatography, 25(11), 1285-1306. [Link]
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Nakamura, M., et al. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). PubMed. [Link]
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SIELC Technologies. Separation of 10,11-Dihydro-5H-dibenz[b,f]azepine on Newcrom R1 HPLC column. SIELC. [Link]
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Tanaka, Y., et al. (2024). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 47(7). [Link]
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HPLC-UV method for 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one analysis
An Application Note for the Pharmaceutical Analysis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one by HPLC-UV
Introduction: The Analytical Imperative for Dibenzazepine Derivatives
This compound is a tricyclic compound featuring the dibenzazepine core. This structural motif is central to a significant class of pharmaceutically active compounds, including anticonvulsants and antidepressants.[1][2] The analysis of this specific derivative is critical in pharmaceutical development and quality control, where it may be present as a synthetic intermediate, a related substance, or an impurity in an active pharmaceutical ingredient (API).[3] Ensuring the purity and quality of APIs is a non-negotiable regulatory requirement, making the development of a robust, accurate, and reliable analytical method paramount.
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of this compound. The protocol is designed to be both precise and practical for implementation in a quality control laboratory. Furthermore, we provide a comprehensive framework for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the procedure is fit for its intended purpose.[4]
Principle of the Method: Reversed-Phase Chromatography
The separation is based on the principle of reversed-phase chromatography. The analyte, a moderately nonpolar molecule due to its tricyclic structure[5], is introduced into the HPLC system. It partitions between a nonpolar stationary phase (a C18 bonded silica) and a polar mobile phase (a mixture of acetonitrile and water). The organic modifier (acetonitrile) in the mobile phase is adjusted to elute the analyte with a suitable retention time and sharp peak shape. Detection is achieved by monitoring the UV absorbance of the analyte at its wavelength of maximum absorbance (λmax), allowing for accurate quantification.
Section 1: Analytical Protocol
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥98%).
-
Solvents: Acetonitrile (HPLC grade), Water (Type I, ultrapure).
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was chosen as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.
Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is chosen for its versatility and strong retentive properties for nonpolar to moderately polar compounds. The mobile phase composition is optimized to provide a balance between analysis time and resolution. A controlled column temperature is maintained to ensure the reproducibility of retention times.[6][7]
| Parameter | Condition | Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for reversed-phase chromatography, offering excellent resolution and retention for the tricyclic structure of the analyte. |
| Mobile Phase | Isocratic: Acetonitrile and Water (55:45, v/v) | A simple, robust mobile phase that provides adequate retention and elution. Acetonitrile is a common organic modifier with good UV transparency.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature minimizes fluctuations in retention time and improves method reproducibility. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 238 nm | This wavelength is selected based on the UV absorption maxima of similar tricyclic antidepressant structures.[6][7] It is recommended to confirm the λmax using a DAD scan of the reference standard. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of the active ingredient into a 250 mL volumetric flask. Add approximately 150 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with diluent.
Section 2: Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following parameters must be evaluated to ensure the method is reliable and robust for routine use in a regulated environment.[9][10]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before conducting any analysis, the suitability of the chromatographic system must be verified. This is achieved by making replicate injections of a standard solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Areas | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and detection systems.[11] |
| %RSD of Retention Times | ≤ 1.0% (for n=5 injections) | Indicates the stability of the pump and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[12]
-
Protocol: Inject the diluent, a placebo solution (if applicable), and a spiked sample solution (analyte in placebo).
-
Acceptance Criteria: The diluent and placebo chromatograms should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure, which can be confirmed using a DAD detector's peak purity analysis.
Linearity and Range
This establishes the relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare a series of at least five standard solutions covering a range from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[12]
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level and analyze them.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should not exceed 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method and assess the impact on system suitability parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% absolute change in acetonitrile content.
-
-
Acceptance Criteria: The system suitability parameters should still meet the predefined criteria, and the results should not be significantly altered.
Conclusion
The HPLC-UV method described provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it suitable for routine use in a pharmaceutical quality control setting. By following the comprehensive validation framework outlined, laboratories can ensure that the method is fit for its intended purpose, generating accurate and reproducible data that complies with stringent regulatory standards.
References
-
Pistos, C., & Panderi, I. (2006). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Liquid Chromatography & Related Technologies, 29(10), 1417-1436. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Pistos, C., & Panderi, I. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini-Reviews in Medicinal Chemistry, 20(1), 24-38. [Link]
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Pistos, C., & Panderi, I. (2006). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Qomi, M. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410. [Link]
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Patel, M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. [Link]
-
Panderi, I. (2019). HPLC as a Tool in Medicinal Chemistry for the Monitoring of Tricyclic Antidepressants in Biofluids. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
ChemBK. (n.d.). 10H-Dibenz[b,f]azepin-10-one, 5,11-dihydro-. [Link]
-
Almeida, A. M., et al. (2013). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. Journal of Chromatography B, 928, 60-68. [Link]
-
Balaure, P., et al. (2011). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 56(6), 635-641. [Link]
-
SIELC Technologies. (2018). Separation of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile on Newcrom R1 HPLC column. [Link]
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Application Note: A Guide to the In Vitro Characterization of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one in Cell Culture Assays
Abstract
The tricyclic dibenz[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for the initial in vitro characterization of a specific derivative, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. We present a framework for investigating its biological activity, beginning with foundational protocols for stock solution preparation and proceeding to a robust, self-validating cell viability assay to determine cytotoxic or cytostatic effects. This guide is designed for researchers in drug discovery and chemical biology, offering both the "how" and the "why" behind key experimental steps to ensure reliable and reproducible data generation.
Introduction and Compound Overview
The 10,11-dihydro-5H-dibenz[b,f]azepine framework is a cornerstone of neuroleptic and anticonvulsant drug design, with prominent examples including antidepressants and mood stabilizers.[3][4] More recently, this scaffold has been explored for novel therapeutic applications, including the development of selective sirtuin inhibitors for oncology.[3] The compound of interest, this compound, is a specific derivative whose biological activities are not yet fully elucidated, making it a prime candidate for screening and characterization studies.
This document serves as a practical guide to initiate the biological investigation of this compound, focusing on essential cell culture-based assays.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-methyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | [5] |
| CAS Number | 4904-83-0 | [5] |
| Molecular Formula | C₁₅H₁₃NO | [5] |
| Molecular Weight | 223.27 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
Scaffold-Based Mechanistic Hypothesis
While the precise molecular target of this compound is unconfirmed, its core structure provides a basis for forming an investigational hypothesis. Derivatives of the parent 10,11-dihydro-5H-dibenz[b,f]azepine scaffold have been identified as inhibitors of SIRT2 (Sirtuin 2), a class III histone deacetylase.[3] SIRT2 deacetylates numerous non-histone proteins, including α-tubulin, thereby playing a crucial role in microtubule dynamics, genomic stability, and cell cycle regulation. Inhibition of SIRT2 can lead to hyperacetylation of tubulin, disrupting microtubule function and inducing cell cycle arrest or apoptosis.
This known activity of the scaffold suggests that a primary investigation into the anti-proliferative effects of this compound is a logical starting point.
Foundational Protocols: Stock Solution Preparation
Accurate and reproducible experimental results begin with proper compound handling and preparation. Most non-polar small molecules are first dissolved in an organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before further dilution in aqueous cell culture media.
Rationale: Creating a concentrated stock in DMSO allows for the addition of small volumes to the final culture, minimizing the concentration of the solvent itself. High concentrations of DMSO (>0.5%) can be cytotoxic and may have confounding biological effects.[6]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (MW: 223.27 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 223.27 g/mol * (1000 mg / 1 g) = 2.23 mg
-
-
Weighing: Carefully weigh out 2.23 mg of the compound and place it into a sterile tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Primary Assay: Cell Viability Dose-Response Protocol
The first essential experiment for any novel compound is to determine its effect on cell proliferation and viability. A dose-response assay reveals the concentration range at which the compound exhibits biological activity (if any) and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol 2: Cell Viability Assay Using Resazurin
Rationale: This protocol uses resazurin (e.g., alamarBlue™), a non-toxic, cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The measured fluorescence intensity is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell line (e.g., MCF-7, as used for a similar scaffold[3])
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well, clear-bottom, black-walled microplates
-
10 mM compound stock solution in DMSO
-
Resazurin-based cell viability reagent
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 50-70% confluency at the end of the assay (e.g., 5,000 cells/well for MCF-7 cells in a 72h assay).
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Dilution Preparation (Dose-Response):
-
In a separate dilution plate or tubes, perform serial dilutions of the 10 mM stock solution in complete culture medium. Aim for a 10-point, 3-fold dilution series starting from 100 µM as the highest final concentration.
-
Crucially, prepare a Vehicle Control: This contains the same amount of DMSO as the highest compound concentration well, but without the compound. For a 1:1000 final dilution (10 µM from 10 mM stock), the vehicle control should contain 0.1% DMSO.[6]
-
Untreated Control: Prepare wells with only complete medium.
-
-
Cell Treatment:
-
After 24 hours of adherence, carefully add the prepared compound dilutions and controls to the appropriate wells. For example, if you prepared 2X concentrations in the dilution plate, remove 100 µL of media from the cell plate and add 100 µL of the 2X compound dilutions. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).[8]
-
-
Viability Assessment:
-
Add the resazurin reagent to each well according to the manufacturer's instructions (typically 10% of the well volume, e.g., 20 µL into 200 µL).
-
Incubate for 1-4 hours, or until a satisfactory color change is observed in the untreated control wells.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis and Interpretation
Steps for Analysis:
-
Background Subtraction: Average the fluorescence values from "media only" (no cells) wells and subtract this value from all other wells.
-
Normalization: Normalize the data as a percentage of the vehicle control.
-
% Viability = (Signal_Compound / Signal_Vehicle_Control) * 100
-
-
Plotting: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Curve Fitting: Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope (four parameters)) in software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value.
Table 2: Example Data Structure for IC₅₀ Calculation
| Concentration (µM) | Log Concentration | Avg. Fluorescence | % Viability (Normalized) |
| 0 (Vehicle) | N/A | 85,430 | 100.0% |
| 0.05 | -1.30 | 84,990 | 99.5% |
| 0.15 | -0.82 | 81,200 | 95.0% |
| 0.46 | -0.34 | 72,550 | 85.0% |
| 1.37 | 0.14 | 55,100 | 64.5% |
| 4.11 | 0.61 | 41,860 | 49.0% |
| 12.3 | 1.09 | 22,300 | 26.1% |
| 37.0 | 1.57 | 9,400 | 11.0% |
| 100.0 | 2.00 | 6,800 | 8.0% |
Conclusion and Future Directions
This application note provides a validated starting point for the cellular characterization of this compound. By following these protocols, researchers can reliably determine the compound's stock characteristics and its effect on cell viability, culminating in a robust IC₅₀ value.
If the compound demonstrates significant anti-proliferative activity, subsequent experiments could include:
-
Mechanism of Action Studies: Investigating cell cycle arrest via flow cytometry or apoptosis induction via caspase assays.
-
Target Validation: Performing western blots to check for markers of a hypothesized pathway, such as the acetylation status of α-tubulin.
-
Selectivity Profiling: Screening the compound against a panel of different cell lines to determine if its effects are specific to certain cancer types.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78620, this compound. Available at: [Link]
-
Valente, S., et al. (2013). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. MedChemComm, 4(5), 819-823. Available at: [Link]
-
ChemBK (2024). 10H-Dibenz[b,f]azepin-10-one, 5,11-dihydro-. Available at: [Link]
-
Cheméco (Date N/A). Chemical Properties of 5H-Dibenz[b,f]azepine, 10,11-dihydro- (CAS 494-19-9). Available at: [Link]
-
U.S. Environmental Protection Agency (Date N/A). 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-. Available at: [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 10.1002/cpch.20. Available at: [Link]
-
Wang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102835. Available at: [Link]
-
Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(12), 7933-7937. Available at: [Link]
-
Valente, S., et al. (2013). Supplementary Information for The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. The Royal Society of Chemistry. Available at: [Link]
-
Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Available at: [Link]
-
Protocol Online (2010). Adding drug to cultured cells. Available at: [Link]
-
Sorger Lab, Harvard Medical School (Date N/A). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
-
LifeTein (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]
-
ResearchGate (2024). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available at: [Link]
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Application Notes & Protocols: Solubilization of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one for Experimental Use
Abstract
This document provides a comprehensive guide for the effective solubilization of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a tricyclic compound with inherent low aqueous solubility. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this compound for a range of in vitro and in vivo experiments. By leveraging insights from structurally analogous compounds and established principles of medicinal chemistry, these guidelines aim to ensure compound integrity and maximize experimental success.
Introduction: The Challenge of Dibenz[b,f]azepine Solubility
This compound belongs to the dibenzazepine class of molecules, a scaffold common to many therapeutic agents. A defining characteristic of this structural class is its significant lipophilicity, which often translates to poor solubility in aqueous media. This presents a considerable challenge in experimental biology and pharmacology, where compounds must be in a dissolved state to interact with their biological targets. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.
The protocols in this guide are built upon the foundational understanding of solvent-solute interactions and are informed by solubility data from closely related, well-characterized dibenzazepine derivatives, such as Carbamazepine and Oxcarbazepine. The core strategy involves the use of organic solvents to create concentrated stock solutions, which can then be judiciously diluted into aqueous experimental media.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is paramount before any experimental work commences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | Inferred from analogs |
| XLogP3 | 3.1 | [1] |
Safety & Handling:
As per the Globally Harmonized System (GHS) classifications for this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
The compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Solvent Selection: A Data-Informed Approach
Table 2: Solubility of Structurally Similar Dibenzazepine Derivatives in Common Organic Solvents
| Compound | Solvent | Solubility | Source |
| Carbamazepine | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
| Carbamazepine | Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Carbamazepine | Ethanol | ~3 mg/mL | [2] |
| Oxcarbazepine | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Oxcarbazepine | Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Oxcarbazepine | Methanol | Slightly Soluble | [4] |
| Oxcarbazepine | Ethanol | Practically Insoluble | [4] |
Based on this data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the primary recommended solvents for preparing high-concentration stock solutions of this compound. Ethanol may be a viable option for lower concentration stocks.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions and working solutions for typical experimental applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a primary stock that can be stored and used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh out 2.23 mg of the compound for every 1 mL of DMSO.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particulates.
-
Sonication (if necessary): If particulates remain, place the vial in a water bath sonicator for 5-10 minutes. This application of ultrasonic energy can facilitate the dissolution of stubborn crystals.
-
Final Inspection: Once a clear, homogenous solution is achieved, the stock is ready.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
A critical consideration for cell-based assays is the final concentration of the organic solvent, as it can be toxic to cells. The final DMSO concentration should typically be kept below 0.5%, and ideally below 0.1%.
Workflow Diagram:
Sources
Application Notes and Protocols for 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one in Neuroscience Research
A Guide for the Investigation of a Novel Dibenzazepine Analog
Disclaimer: Direct experimental data on 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one in neuroscience literature is limited. The following application notes and protocols are based on the well-established neuropharmacological profile of its core chemical scaffold, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, and its close, clinically significant analogs such as Oxcarbazepine.[1][2][3] This guide is intended to provide a robust framework for researchers to initiate their own investigations into this novel compound.
Introduction: The Dibenz[b,f]azepine Scaffold in Neuroscience
The tricyclic 10,11-dihydro-5H-dibenz[b,f]azepine framework is a cornerstone in neuropharmacology, most notably as the basis for the widely prescribed anticonvulsant drugs carbamazepine and oxcarbazepine.[3][4] These agents are fundamental in the treatment of epilepsy and are also utilized for neuropathic pain and bipolar disorder.[4][5] The introduction of a keto group at the 10-position, as seen in oxcarbazepine and the subject of this guide, modifies the metabolic profile while retaining the core mechanism of action.[6]
The primary therapeutic effect of this class of compounds is derived from their ability to modulate neuronal excitability.[7][8] Specifically, they act as potent blockers of voltage-gated sodium channels (VGSCs).[5][8] By binding to the inactive state of these channels, they prolong their refractory period, which in turn stabilizes hyperexcited neuronal membranes, suppresses repetitive firing, and reduces the propagation of synaptic impulses.[7][8] Given its structural similarity, it is hypothesized that this compound will exhibit a similar mechanism of action, making it a prime candidate for investigation as a novel anticonvulsant or neuromodulatory agent.
Proposed Mechanism of Action
The principal hypothesized mechanism for this compound is the use-dependent blockade of voltage-gated sodium channels. During the high-frequency neuronal firing characteristic of a seizure, a greater number of sodium channels enter the inactive state. The compound is thought to bind preferentially to this conformation, thereby preventing the channels from returning to a resting state ready to be activated. This selective action on rapidly firing neurons helps to quell pathological excitability with less effect on normal neuronal transmission. Some analogs also show effects on potassium and calcium channels, which may contribute to their overall anticonvulsant profile.[5][9]
Caption: Proposed mechanism of this compound.
PART 1: In Vitro Applications & Protocols
The initial characterization of a novel neuroactive compound requires a systematic in vitro evaluation to determine its biological activity, mechanism of action, and potential toxicity.
Neuronal Cell Viability and Neurotoxicity Assessment
Before assessing functional effects, it is critical to establish a non-toxic concentration range for the compound. The MTT assay is a standard colorimetric method that measures the metabolic activity of viable cells.[10]
Protocol 1: MTT Assay for Neurotoxicity Screening
-
Cell Plating: Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |
| Vehicle Control | 0.850 ± 0.04 | 100% |
| 0.1 | 0.845 ± 0.05 | 99.4% |
| 1 | 0.830 ± 0.03 | 97.6% |
| 10 | 0.795 ± 0.06 | 93.5% |
| 50 | 0.650 ± 0.07 | 76.5% |
| 100 | 0.430 ± 0.05 | 50.6% |
| This table presents example data. Actual results will vary. |
Electrophysiological Analysis: Whole-Cell Patch-Clamp
To directly test the hypothesis that the compound blocks voltage-gated sodium channels, the whole-cell patch-clamp technique is the gold standard.[11][12] This method allows for the precise control of the neuronal membrane potential and the recording of ionic currents.[13][14]
Caption: Workflow for assessing compound effects on sodium channels via patch-clamp.
Protocol 2: Whole-Cell Voltage-Clamp Recording
-
Preparation: Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips. Prepare external (ACSF) and internal (pipette) solutions.[13]
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with ACSF.
-
Obtaining a Seal: Under visual guidance, approach a healthy-looking neuron with the micropipette. Apply slight positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[15]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[11]
-
Voltage-Clamp Protocol:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a hyperpolarized potential (e.g., -80 mV) to ensure sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit inward sodium currents.
-
To test for use-dependency, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz).
-
-
Data Acquisition:
-
Record baseline sodium currents in response to the voltage protocols.
-
Perfuse the bath with ACSF containing this compound (at a pre-determined non-toxic concentration).
-
After 5-10 minutes of incubation, repeat the voltage protocols to record currents in the presence of the compound.
-
Perform a washout by perfusing with drug-free ACSF and record again.
-
-
Analysis: Compare the peak amplitude of the sodium currents before, during, and after compound application. For use-dependency, measure the progressive reduction in current amplitude during the pulse train. A significant, reversible reduction in current amplitude indicates channel blockade.
PART 2: In Vivo Applications & Protocols
Following in vitro characterization, in vivo models are essential to determine the compound's anticonvulsant efficacy and assess its overall physiological and behavioral effects in a whole organism.[16]
Acute Seizure Models for Anticonvulsant Screening
The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used and clinically validated models for the initial screening of anticonvulsant drugs.[17][18][19] The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the s.c. PTZ test is a model for generalized myoclonic and absence seizures.[17]
Caption: A generalized workflow for in vivo screening of novel anticonvulsant compounds.
Protocol 3: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use adult male mice (e.g., CD-1, 20-25g). Acclimate animals for at least 3 days before the experiment.[20]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). Test a range of doses across different groups of animals.
-
Timing: Conduct the test at the time of peak effect (Tmax) of the drug, which may need to be determined in preliminary pharmacokinetic studies. A standard time is 30-60 minutes post-i.p. injection.
-
Seizure Induction:
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[20] An animal is considered protected if this phase is absent.
-
Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 4: Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test
-
Animal Preparation & Dosing: Follow steps 1-3 from the MES protocol.
-
PTZ Injection: At the Tmax of the test compound, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).[21] For rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg (30 min later) can be effective while minimizing mortality.[22]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes.[23][24]
-
Endpoint & Scoring: The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds.[21] Seizure severity can also be scored using a scale like the Racine scale.
-
Analysis: Calculate the percentage of animals protected from clonic seizures at each dose to determine the ED₅₀.
Assessment of Behavioral Deficits and Neurotoxicity
An ideal anticonvulsant should be effective at doses that do not cause significant behavioral impairment.[25][26] The rotarod test is a common method to assess motor coordination and potential neurological deficits.[27]
Protocol 5: Rotarod Test
-
Training: Prior to drug testing, train the animals on the rotarod (an accelerating rotating rod) for 2-3 consecutive days until they can consistently remain on the rod for a set duration (e.g., 120 seconds).
-
Testing: On the test day, administer the compound or vehicle as in the seizure models.
-
Performance Measurement: At the Tmax, place the animal on the rotarod and measure the latency to fall off.
-
Analysis: A significant decrease in the time spent on the rod compared to the vehicle group indicates motor impairment. Calculate the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) can then be calculated as a measure of the drug's safety margin.[25]
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound in neuroscience research. Based on its structural heritage, the compound holds promise as a modulator of neuronal excitability, with potential applications in epilepsy and other neurological disorders. Initial studies should focus on confirming its safety profile and hypothesized mechanism of action as a voltage-gated sodium channel blocker. Positive results from these foundational in vitro and in vivo screens would warrant further investigation into more complex chronic epilepsy models, pharmacokinetic profiling, and exploration of its efficacy in models of neuropathic pain or mood disorders.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Oxcarbazepine? Retrieved from [Link]
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McLean, M. J., et al. (1994). Oxcarbazepine: mechanisms of action. Epilepsia, 35 Suppl 3, S5-9. Retrieved from [Link]
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Wikipedia. (n.d.). Oxcarbazepine. Retrieved from [Link]
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Consensus. (n.d.). What are the mechanisms of action of oxcarbazepine in its therapeutic applications? Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Retrieved from [Link]
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JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]
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Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]
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JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Retrieved from [Link]
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Dr. Oracle. (2025, July 12). What is the mechanism of action of Oxcarbazepine (Trileptal)? Retrieved from [Link]
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Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57549. Retrieved from [Link]
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Soares-da-Silva, P., et al. (2003). Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. Journal of Medicinal Chemistry, 46(9), 1573-1583. Retrieved from [Link]
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
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Bialer, M., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 9(1), 123-134. Retrieved from [Link]
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AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Evaluation of Associated Behavioral and Cognitive Deficits in Anticonvulsant Drug Testing. Retrieved from [Link]
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Creative Bioarray. (n.d.). Neurotoxicity Assay. Retrieved from [Link]
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Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
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Novelly, R. A., et al. (1986). Behavioral Toxicity Associated With Antiepileptic Drugs: Concepts and Methods of Assessment. Epilepsia, 27(4), 331-340. Retrieved from [Link]
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National Academies Press. (n.d.). Testing for Neurotoxicity. In Environmental Neurotoxicology. Retrieved from [Link]
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Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
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YouTube. (2024, July 10). A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]
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Villalba, A., et al. (2014). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 934-939. Retrieved from [Link]
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RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
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SlideShare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of the neurotoxic model on cell viability. (A) MTT... Retrieved from [Link]
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Smith, M. D., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 7(5), 624-633. Retrieved from [Link]
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Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(12), 8031-8035. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b, f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices. Retrieved from [Link]
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Application Notes & Protocols for the Laboratory Synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a key intermediate in the development of novel tricyclic compounds. The dibenz[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, including antidepressants and anticonvulsants.[1][2][3] This guide details a reliable synthetic route, elucidates the mechanistic principles behind the chosen methodology, and provides a step-by-step protocol suitable for implementation in a standard organic chemistry laboratory. Safety considerations, reagent specifications, and analytical characterization techniques are also thoroughly addressed to ensure procedural integrity and reproducibility.
Introduction and Scientific Rationale
The tricyclic framework of dibenz[b,f]azepine is of significant interest due to its unique three-dimensional structure, which allows for interaction with a wide array of biological targets, particularly within the central nervous system.[2] Compounds based on this scaffold, such as Imipramine and Carbamazepine, have been cornerstone therapies for decades.[3][4] The target molecule, this compound, serves as a valuable building block. The N-methyl group and the ketone at the C10 position offer versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The synthesis strategy presented herein is predicated on a classical approach involving an intramolecular Friedel-Crafts acylation, a robust and well-documented method for the formation of the central seven-membered ring. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule guides the synthetic strategy. The key disconnection is the C-C bond formed during the intramolecular cyclization, which reveals a more straightforward N-substituted diphenylamine precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to a three-step synthetic sequence:
-
Ullmann Condensation: Coupling of N-methylaniline with 2-bromophenylacetic acid to form the key intermediate, 2-(N-methyl-N-phenylamino)phenylacetic acid.
-
Acid Chloride Formation: Conversion of the carboxylic acid intermediate to its more reactive acid chloride derivative.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the acid chloride to yield the final tricyclic ketone.
Detailed Experimental Protocols
Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methylaniline | Reagent | Sigma-Aldrich | Purity ≥ 98% |
| 2-Bromophenylacetic acid | Reagent | Alfa Aesar | Purity ≥ 98% |
| Copper(I) Iodide (CuI) | Reagent | Acros Organics | Used as catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Must be finely powdered and dried |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Sure/Seal™ bottle recommended |
| Thionyl Chloride (SOCl₂) | Reagent | Sigma-Aldrich | Use with extreme caution |
| Polyphosphoric Acid (PPA) | Laboratory | Sigma-Aldrich | Pre-heat for easier handling |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Used for extraction |
| Diethyl Ether | Anhydrous | Fisher Scientific | Used for extraction and washing |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Used as a drying agent |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | Lab Prepared |
Step 1: Synthesis of 2-(N-methyl-N-phenylamino)phenylacetic acid
This step employs a copper-catalyzed Ullmann condensation to form the C-N bond, creating the diarylamine backbone.
-
Mechanism Insight: The copper(I) catalyst is crucial for activating the aryl bromide, facilitating the nucleophilic attack by the amine. Potassium carbonate acts as the base to deprotonate the N-H group of the intermediate complex and neutralize the HBr byproduct.
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenylacetic acid (10.0 g, 46.5 mmol), N-methylaniline (5.5 g, 51.2 mmol), potassium carbonate (19.3 g, 139.5 mmol), and copper(I) iodide (0.89 g, 4.65 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL) via cannula.
-
Heat the reaction mixture to 140-150 °C and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 using concentrated HCl. This will precipitate the carboxylic acid product.
-
Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield the crude product.
-
Recrystallize from an ethanol/water mixture to afford pure 2-(N-methyl-N-phenylamino)phenylacetic acid as a solid.
Step 2 & 3: Acid Chloride Formation and Intramolecular Friedel-Crafts Acylation
This sequence involves converting the carboxylic acid to a highly reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution to form the seven-membered ring. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization, acting as both a catalyst and a solvent.
-
Causality: The direct conversion of the acid to the acyl chloride is often bypassed by using a strong dehydrating acid catalyst like PPA, which promotes the cyclization directly. This simplifies the procedure and avoids handling corrosive thionyl chloride separately.
Procedure:
-
Place polyphosphoric acid (100 g) in a 250 mL beaker and heat gently to ~80 °C to reduce its viscosity for easier transfer.
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried 2-(N-methyl-N-phenylamino)phenylacetic acid (5.0 g, 20.7 mmol) from Step 1.
-
Carefully add the pre-heated PPA to the flask.
-
Heat the mixture to 100-110 °C with efficient stirring for 4-6 hours. The solution will become deeply colored. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to about 60-70 °C and then very carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. Caution: This quenching step is highly exothermic.
-
The product will precipitate as a solid. Allow the ice to melt completely, then neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous slurry with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) or by recrystallization from isopropanol to yield this compound as a crystalline solid.
Caption: Workflow of the two-stage synthesis process.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Melting Point | Consistent with literature values (approx. 118-120 °C) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 3.3 (s, 3H, N-CH₃), 4.1 (s, 2H, CH₂), 7.0-7.8 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 37.0 (N-CH₃), 55.0 (CH₂), 120-150 (Ar-C), ~190 (C=O) |
| Mass Spectrometry (ESI+) | m/z = 224.1 [M+H]⁺, confirming molecular weight of 223.27 g/mol [5] |
| FT-IR (KBr, cm⁻¹) | ~1680 cm⁻¹ (C=O stretch), ~2900-3100 cm⁻¹ (C-H stretch) |
Safety and Hazard Management
-
N-Methylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.
-
2-Bromophenylacetic acid: Causes skin and serious eye irritation.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with extreme care, especially during quenching.
-
Thionyl Chloride (if used): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a high-performance fume hood.
-
Solvents (DMF, DCM): DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Minimize exposure through engineering controls and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6] A dedicated waste stream for halogenated and non-halogenated organic solvents should be used.
References
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Mahboubi-Rabbani, M., & Amiri, E. M. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-225.
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Mahboubi-Rabbani, M., & Amiri, E. M. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry.
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Kaur, N., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances.
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U.S. Drug Enforcement Administration. (n.d.). DEA list of chemicals.
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U.S. Drug Enforcement Administration. (n.d.). List I and II Chemicals.
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Wikipedia. (n.d.). DEA list of chemicals.
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Lampe, J. R. (2023). Listed Chemicals and Federal Regulation of Controlled Substance Precursors. Congressional Research Service.
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USC Environmental Health & Safety. (n.d.). Overview of Controlled Substances and Precursor Chemicals.
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Kumar, R., et al. (2022). Synthesis of New Innovative Tricyclic Antidepressants Drugs. World Journal of Pharmaceutical Science & Technology.
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Pharmacy 180. (n.d.). Tricyclic antidepressants (TCAs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
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D'Auria, M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78620, this compound.
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U.S. Drug Enforcement Administration. (2024). List of Controlled Substances and Regulated Chemicals (Orange Book).
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Balaure, P., et al. (2013). Synthesis of New Dibenzo[b,f]azepine Derivatives. Revue Roumaine de Chimie, 58(4-5), 329-335.
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ChemicalBook. (n.d.). 5H-Dibenz[b,f]azepine-10,11-dione synthesis.
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U.S. Environmental Protection Agency. (n.d.). 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl- - Substance Details.
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Kouznetsov, V. V., et al. (2004). Efficient Synthesis of Octahydro-5H-Dibenz[b,f]azepin-10-one Derivatives by an Easy Two-Step Route from Available 2-Carbethoxymethyl Cyclohexanone and Anilines. Letters in Organic Chemistry, 1(3), 230-233.
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GOV.UK. (2023). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.
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LookChem. (n.d.). 5H-dibenz(b,f)azepine-5-propanamine Safety Data Sheets(SDS).
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TCI Chemicals. (n.d.). 10,11-Dihydro-5H-dibenzo[b,f]azepine.
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Application Notes & Protocols: A Framework for Preclinical Efficacy Testing of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic efficacy of the novel compound, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. The protocols outlined herein are designed to systematically evaluate its potential as a therapeutic agent, drawing upon the known pharmacological activities of the broader dibenzazepine class of molecules.
The dibenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs for conditions such as epilepsy and depression.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiviral, anticancer, and anticonvulsant effects.[2][3] Recent research has also highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and inhibition of signaling pathways like Wnt/β-Catenin.[4] Given this background, the following experimental design will explore the efficacy of this compound in the contexts of oncology and neurology.
Part 1: Initial Target Exploration and In Vitro Characterization
The initial phase of efficacy testing focuses on identifying the molecular targets of this compound and characterizing its activity in cell-based models. This stage is crucial for understanding the compound's mechanism of action and establishing a rationale for further in vivo studies.
In Silico Target Prediction
Before commencing wet-lab experiments, computational methods can provide valuable insights into potential biological targets.
Protocol:
-
Compound Preparation: Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 78620).[5]
-
Target Prediction Software: Utilize computational platforms such as SwissTargetPrediction, SuperPred, or similar tools to predict potential protein targets based on chemical similarity to known ligands.
-
Pathway Analysis: Analyze the predicted targets using pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by the compound. This will help in prioritizing targets for experimental validation.
In Vitro Kinase and Enzyme Profiling
Based on the in silico predictions and the known activities of related dibenzazepine derivatives, a broad panel of kinase and enzyme assays should be performed to identify direct molecular targets.[6]
Protocol:
-
Compound Submission: Submit this compound to a commercial service provider for screening against a comprehensive panel of human kinases (e.g., Eurofins DiscoverX KINOMEscan™) and other relevant enzymes (e.g., sirtuins, HDACs).
-
Primary Screen: Conduct an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition).
-
Dose-Response Analysis: For any significant hits from the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Cellular Viability and Cytotoxicity Assays
To assess the potential anticancer activity of the compound, a panel of human cancer cell lines should be screened to determine its effect on cell viability and proliferation.
Protocol:
-
Cell Line Selection: Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, glioblastoma) and with varying genetic backgrounds. Include a non-cancerous human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells) to assess selectivity.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
Table 1: Representative Data for Cellular Viability Assay
| Cell Line | Tumor Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 3.5 |
| U87 MG | Glioblastoma | 12.4 |
| hTERT-RPE1 | Non-cancerous | > 50 |
Part 2: Elucidation of Anticancer Mechanism of Action
Should the initial screening reveal promising anticancer activity, the following experiments are designed to delve deeper into the underlying molecular mechanisms.
Cell Cycle Analysis
Protocol:
-
Treatment: Treat a sensitive cancer cell line (e.g., HCT116) with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest interference with cell cycle progression.
Apoptosis Assays
Protocol:
-
Annexin V/PI Staining: Treat cells as described for cell cycle analysis. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Caspase Activity Assay: Utilize a luminescent or colorimetric assay to measure the activity of key executioner caspases (caspase-3 and -7) in treated cells.
Diagram 1: Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer efficacy testing.
Part 3: In Vivo Efficacy Assessment in Oncology
Promising in vitro anticancer activity warrants evaluation in a preclinical in vivo model.
Murine Xenograft Model
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., HCT116) into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The dose should be informed by prior maximum tolerated dose (MTD) studies.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Table 2: Example Data from a Murine Xenograft Study
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| Compound (50 mg/kg) | 10 | 500 ± 80 | 60 |
Part 4: Evaluation of Neurological Activity
Given the prevalence of dibenzazepines in treating neurological disorders, it is prudent to investigate the potential of this compound in this area.[7]
In Vitro Electrophysiology
Protocol:
-
Target Selection: Based on in silico predictions or known activities of similar compounds, select relevant ion channels to investigate (e.g., voltage-gated sodium channels).[4]
-
Patch-Clamp Electrophysiology: Utilize manual or automated patch-clamp electrophysiology to assess the effect of the compound on the activity of the selected ion channels expressed in a suitable cell line (e.g., HEK293).
-
Data Analysis: Determine the IC50 of the compound for channel inhibition.
In Vivo Anticonvulsant Models
Protocol:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Administer the compound to mice at various doses, followed by a maximal electrical stimulus to induce seizures. Record the ability of the compound to prevent the tonic hindlimb extension phase of the seizure.
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures. Administer the compound to mice, followed by a subcutaneous injection of PTZ to induce clonic seizures. Record the ability of the compound to prevent or delay the onset of seizures.
Diagram 2: Funnel Approach for Efficacy Testing
Caption: A staged approach to preclinical efficacy evaluation.
References
- The Evolution of Dibenzazepine Derivatives in Chemical Applications. (n.d.). Google Cloud.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). Semantic Scholar.
- Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. (2023). National Institutes of Health.
- The potential of dibenzazepine carboxamides in cancer therapy. (2024). Frontiers.
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Introduction: Rationale for a Targeted In Vitro Screening Cascade
The compound 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one belongs to the dibenzazepine class, a tricyclic heterocyclic scaffold renowned for its diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2] Prominent members of this chemical family include antidepressants like Imipramine and antiepileptics such as Carbamazepine.[1][3] The defining three-dimensional structure of the dibenzazepine core enables interaction with a wide array of biological targets.[1][2] Given this precedent, it is logical to hypothesize that this compound possesses neuroactive properties.
This document provides a comprehensive, multi-tiered framework for characterizing the in vitro activity of this compound. The proposed workflow is designed to first establish a safe therapeutic window through cytotoxicity testing, followed by primary assays targeting high-probability molecular targets, and culminating in a functional assay to assess its impact on complex neuronal processes. This structured approach ensures that data is contextualized, preventing misinterpretation of results due to off-target toxicity and providing a robust foundation for further drug development.
The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific causality behind them. Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are selected as the primary models due to their human origin, expression of neuronal markers, and extensive validation in neuropharmacological and toxicological screening.[4][5][6][7]
Experimental Workflow Overview
The logical progression of assays is critical for an efficient and conclusive investigation. We propose a three-stage cascade: first, determine the general toxicity to establish working concentrations; second, screen against high-probability molecular targets; and third, evaluate the functional impact on neuronal morphology.
Figure 1: Proposed screening cascade for this compound.
Section 1: Foundational Assays - Cell Viability and Cytotoxicity
Scientific Rationale: Before assessing specific pharmacological activity, it is imperative to determine the concentration range over which the test compound does not induce cell death. High concentrations of any compound can cause non-specific toxicity, leading to false positives in subsequent functional assays. By running parallel viability (metabolic activity) and cytotoxicity (membrane integrity) assays, we can build a comprehensive profile of the compound's effect on cell health.[8][9]
Recommended Cell Line: SH-SY5Y Human Neuroblastoma Cells.[6][7] This line is well-characterized, exhibits neuronal properties, and is widely used for neurotoxicity studies.[5][6]
Protocol 1.1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete growth medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).[7]
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Sterile 96-well, clear-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution plate of the test compound in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and a positive control for cell death (e.g., 1% Triton X-100).
-
Cell Treatment: After 24 hours, carefully remove the medium from the cell plate and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of the functional assays.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity).
Protocol 1.2: LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][10] Released LDH catalyzes an enzymatic reaction that results in a color change, which is proportional to the number of dead cells.[10][11]
Procedure: This assay can be multiplexed with the MTT assay. Before adding the MTT reagent (Step 5 in Protocol 1.1), a small aliquot of the cell culture supernatant can be carefully collected and used for the LDH assay, following the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit). This provides a direct measure of membrane integrity from the same well population.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity in viable cells | Measures enzyme release from dead cells |
| Endpoint | Colorimetric (Absorbance at 570 nm) | Colorimetric (Absorbance at ~490 nm) |
| Interpretation | Decreased signal indicates loss of viability | Increased signal indicates cytotoxicity |
| Positive Control | Triton X-100 (low signal) | Triton X-100 (high signal) |
| Vehicle Control | DMSO (100% viability signal) | DMSO (baseline LDH release) |
Section 2: Primary Assays for Putative Mechanisms of Action
Scientific Rationale: Based on the dibenzazepine scaffold, two high-probability targets are voltage-gated sodium channels (Nav) and acetylcholinesterase (AChE). Many tricyclic antidepressants and anticonvulsants modulate Nav channels, which are fundamental to action potential propagation in neurons.[12][13] AChE inhibition is a key therapeutic strategy for Alzheimer's disease, and screening for this activity is common for novel CNS-active compounds.[14][15]
Protocol 2.1: Voltage-Gated Sodium Channel (Nav) Activity Assay
Principle: This assay uses a fluorescence-based membrane potential-sensitive dye to detect changes in ion channel activity. In a depolarized state (channels open), the dye enters the cell and binds to intracellular components, causing an increase in fluorescence. A Nav channel activator (e.g., Veratridine) is used to open the channels, and a test compound with blocking activity will prevent this influx, resulting in a reduced fluorescence signal.[16] This high-throughput method is ideal for primary screening.[16]
Materials:
-
HEK-293 cells stably expressing a human Nav subtype (e.g., Nav1.7)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
FLIPR® Membrane Potential Assay Kit or equivalent
-
Veratridine (Nav channel activator)
-
Positive Control: Tocainide or Lidocaine (known Nav channel blockers)[16][17]
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating: Plate Nav1.7-HEK-293 cells in 384-well plates and incubate overnight.
-
Dye Loading: Prepare the membrane potential dye according to the kit manufacturer's instructions and add it to the cells. Incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: Transfer serial dilutions of the test compound (prepared in assay buffer) to the cell plate. Include vehicle and positive controls.
-
Fluorescence Reading: Place the plate in a fluorescence kinetic plate reader. Establish a stable baseline reading for 10-20 seconds.
-
Activation and Measurement: The instrument then adds the activator (Veratridine) to all wells and immediately begins recording the fluorescence signal change over 2-3 minutes.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction of the Veratridine-induced fluorescence signal compared to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2.2: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay is based on the Ellman method.[14] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[14][18] A decrease in the rate of color formation indicates AChE inhibition.
Figure 2: Principle of the colorimetric AChE inhibition assay.
Materials:
-
Recombinant human AChE
-
AChE Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB
-
Positive Control: Donepezil or Physostigmine[15]
-
Clear, flat-bottom 96-well plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of test compound dilutions (or controls)
-
25 µL of AChE enzyme solution
-
-
Pre-incubation: Mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.
Section 3: Functional Neuronal Assay
Scientific Rationale: After identifying potential molecular targets, it is crucial to assess the compound's effect in a more complex, biologically relevant system. A neurite outgrowth assay provides a functional readout of neuronal health, differentiation, and plasticity.[19] It can reveal neurotoxic, neurotrophic, or neuro-inhibitory effects that may not be apparent from simple viability or target-based assays.[20][21] High-content screening (HCS) platforms are used to automate imaging and quantify multiple neuronal morphology parameters.[21][22]
Protocol 3.1: High-Content Neurite Outgrowth Assay
Principle: Human iPSC-derived neurons or neuroblastoma cells (e.g., SH-SY5Y differentiated with retinoic acid) are treated with the test compound.[20][23] After a set incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., Hoechst). An automated imaging system acquires images and uses specialized software to identify neurons and trace their neurites, quantifying parameters like neurite length, branch points, and neuron count.[20][21]
Materials:
-
SH-SY5Y cells or human iPSC-derived neurons
-
Cell culture plates suitable for imaging (e.g., 96- or 384-well black-walled, clear-bottom) coated with an appropriate substrate (e.g., laminin or poly-D-lysine).[21]
-
Differentiation medium (for SH-SY5Y: low-serum medium containing retinoic acid).[20]
-
Positive Control: Nocodazole (inhibits neurite outgrowth)[21]
-
Negative Control: Vehicle (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain: Hoechst 33342
-
High-content imaging system with neurite analysis module
Procedure:
-
Cell Plating: Plate cells on coated imaging plates and allow them to adhere. For SH-SY5Y, initiate differentiation by switching to a low-serum medium with retinoic acid.
-
Compound Treatment: Treat the differentiating neurons with a serial dilution of the test compound at non-toxic concentrations determined in Section 1. Include positive and negative controls.
-
Incubation: Incubate for 48-72 hours to allow for neurite development.[21]
-
Fixation and Staining:
-
Carefully fix the cells with 4% paraformaldehyde.
-
Wash with PBS, then permeabilize with Triton X-100 buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with primary anti-β-III tubulin antibody.
-
Wash, then incubate with the fluorescent secondary antibody and Hoechst stain.
-
Perform final washes with PBS.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the neurite (e.g., FITC channel) and nuclear (e.g., DAPI channel) fluorescence.
-
Image Analysis: Use the system's software to quantify:
-
Valid Neuron Count (as a final check on toxicity)
-
Total Neurite Length per Neuron
-
Average Neurite Length
-
Number of Branch Points per Neuron
-
-
Data Interpretation: Plot the quantified morphological parameters against the compound concentration. A significant decrease in neurite length or complexity compared to the vehicle control suggests a neuro-inhibitory or toxic effect, while an increase may indicate a neurotrophic effect.
| Parameter | Interpretation of Decrease | Interpretation of Increase |
| Neuron Count | Cytotoxicity | Proliferation (unlikely in differentiated neurons) |
| Total Neurite Length | Inhibition of outgrowth, retraction, or toxicity | Promotion of outgrowth |
| Branch Points | Inhibition of neurite branching | Promotion of complex arborization |
References
-
Title: Neurite Outgrowth and Cell Health Analysis Protocol | Sartorius Source: Sartorius URL: [Link]
-
Title: High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central (PMC) URL: [Link]
-
Title: Cell death assays for neurodegenerative disease drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala Source: Frontiers in Neuroscience URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160) Source: Assay Genie URL: [Link]
-
Title: Neurite Outgrowth Assay Source: PubMed Central (PMC) URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay (Tick or Eel) Source: Attogene URL: [Link]
-
Title: Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: Cell Viability Assay Service Source: Creative Biolabs URL: [Link]
-
Title: IMR-32 Cells Source: Cytion URL: [Link]
-
Title: IMR-32 Cells Source: Cytion URL: [Link]
-
Title: Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology Source: PubMed Central (PMC) URL: [Link]
-
Title: Figure 3. SH-SY5Y neuroblastoma cell viability assay. Source: ResearchGate URL: [Link]
-
Title: Neuronal Cell viability and cytotoxicity assays Source: NeuroProof URL: [Link]
-
Title: Luciferase Stable IMR-32 Cell Line Source: Applied Biological Materials Inc. URL: [Link]
-
Title: SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266) Source: Memorial Sloan Kettering Cancer Center URL: [Link]
-
Title: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance Source: PubMed Central (PMC) URL: [Link]
-
Title: Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line Source: JoVE URL: [Link]
-
Title: Viability/Cytotoxicity Assays Source: BrainXell URL: [Link]
-
Title: Viability and survival test Source: NEUROFIT URL: [Link]
-
Title: The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
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Title: Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: PubMed Central (PMC) URL: [Link]
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Title: Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: ResearchGate URL: [Link]
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Title: Protocol Sodium Channel Blocker Overdose Source: University of Utah Health URL: [Link]
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Title: Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity Source: PubMed Central (PMC) URL: [Link]
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High-Purity Isolation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one: Advanced Purification Strategies and Protocols
An Application Note for Drug Development Professionals
Abstract
5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one is a key intermediate in the synthesis of various pharmaceutically active compounds. The stringent purity requirements of final drug products necessitate highly efficient and validated purification methods for such precursors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the principal techniques for purifying this tricyclic ketone. We will explore the underlying principles and provide detailed, field-tested protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, this guide covers the critical aspect of post-purification analysis to validate the purity of the isolated compound, ensuring it meets the rigorous standards of pharmaceutical development.
Introduction: The Critical Role of Purity
The compound this compound belongs to the dibenzazepine class of molecules, a scaffold present in numerous central nervous system drugs.[1] Its structural similarity to compounds like carbamazepine and its role as a synthetic precursor mean that the presence of impurities—such as unreacted starting materials, byproducts, or isomers—can have significant consequences in subsequent synthetic steps and the pharmacological profile of the final Active Pharmaceutical Ingredient (API).
Achieving high purity (typically >99.5%) is not merely an analytical objective but a foundational requirement for safety, efficacy, and regulatory approval. This application note serves as a practical guide to navigate the challenges associated with purifying this specific molecule.
Pre-Purification Analysis: Characterizing the Crude Material
Before selecting a purification strategy, it is imperative to characterize the crude product obtained from synthesis. This initial analysis provides a roadmap for the purification process by identifying the nature and quantity of impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted N-methyl-iminodibenzyl or oxidizing agents.
-
Over-oxidized Products: Formation of dione species or other related oxidized derivatives.[2]
-
Isomers: Positional isomers that may form depending on the synthetic route.
-
Solvent Residues: Residual solvents from the reaction workup.
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in the crude mixture and to scout for appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of the purity of the crude product and a detailed impurity profile.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the identity of the desired product and can help identify the structures of major impurities.
Purification Methodologies: Principles and Protocols
The choice of purification method depends on several factors: the initial purity of the crude material, the types of impurities present, the required final purity, and the scale of the purification.
Method 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, particularly on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.
Causality of Solvent Selection: The ideal solvent should fully dissolve the crude product at its boiling point but exhibit poor solubility for the target compound at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor). For dibenzazepine-type structures, polar protic solvents are often effective.[4]
Protocol: Recrystallization from Isopropyl Alcohol
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal volume of isopropyl alcohol (IPA) and heat the mixture to reflux with stirring until all solids dissolve. Add the solvent dropwise until a clear solution is achieved at reflux.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and maintain reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling process is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold IPA to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
| Parameter | Guideline |
| Solvent | Isopropyl Alcohol, Ethanol, Ethyl Acetate |
| Crude Purity | Typically >85% |
| Expected Yield | 70-90% |
| Expected Purity | 98-99.5% |
Method 2: Flash Column Chromatography
For complex mixtures with multiple impurities or when impurities have similar solubility profiles to the target compound, flash column chromatography is the preferred method.[5] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Causality of System Selection: The target compound, with its ketone and tertiary amine functionalities, is of moderate polarity. A normal-phase setup with silica gel is appropriate. The mobile phase, typically a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve a retention factor (Rf) of ~0.3 for the target compound on TLC, ensuring good separation.
Protocol: Silica Gel Flash Chromatography
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. The gradient profile should be shallow to maximize resolution.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvents.
| Parameter | Guideline |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient (e.g., 10% to 40% EtOAc) |
| Sample Load | 1-10% of silica gel weight |
| Expected Yield | 60-85% |
| Expected Purity | >99% |
Method 3: Preparative HPLC
For achieving the highest possible purity (>99.8%) or for separating very closely related impurities, preparative HPLC is the most powerful technique.[6][7] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of material.[8][9]
Causality of Method Development: A reversed-phase C18 column is typically effective for compounds of this nature. The method is developed at an analytical scale to optimize the separation of the target peak from its impurities.[7] A mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA to improve peak shape) is common. The method is then scaled up by increasing the column diameter, sample load, and flow rate proportionally.
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development: Develop a robust separation on an analytical C18 column (e.g., 4.6 mm ID). A typical starting point is a gradient of 30% to 90% acetonitrile in water over 20 minutes.
-
Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 mm ID or larger). The flow rate and gradient times are adjusted based on the column dimensions to maintain separation.
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration. Filter the solution through a 0.45 µm filter to remove particulates.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the UV detector signal, using a fraction collector set to trigger collection at the rising edge of the target peak and stop at the falling edge.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions that meet the purity specification.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) via rotary evaporation.
-
Lyophilization/Extraction: If the mobile phase contained non-volatile buffers, the remaining aqueous solution may require liquid-liquid extraction. If volatile buffers (e.g., formic acid, ammonium acetate) were used, the aqueous solution can be lyophilized to yield the final product.[10]
| Parameter | Guideline |
| Stationary Phase | C18 Silica, 5-10 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid |
| Detection | UV at 254 nm or other relevant wavelength |
| Expected Yield | 50-80% (highly dependent on separation) |
| Expected Purity | >99.8% |
Workflow and Method Selection
The overall process from a crude synthetic product to a validated pure compound follows a logical sequence. The choice of purification technique is a critical decision point based on empirical data from the initial analysis.
Caption: General workflow for the purification and validation of the target compound.
Purity Validation of the Final Compound
After purification, the final compound must be rigorously analyzed to confirm its identity and establish its purity. This is a non-negotiable step in drug development.
Analytical Techniques for Final Validation:
-
HPLC: The primary method for quantitative purity assessment. A high-resolution method should be used to demonstrate the absence of impurities above the reporting threshold (typically 0.05%).[11]
-
Quantitative NMR (qNMR): A powerful primary method to determine purity against a certified internal standard without needing a reference standard of the analyte itself.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of any minor co-eluting impurities.
-
Melting Point: A pure crystalline solid should have a sharp melting point. A broad melting range often indicates the presence of impurities. The reported melting point for the related compound 5H-Dibenzo[b,f]azepin-10(11H)-one is 138-140 °C.[13]
-
Residual Solvent Analysis (GC-HS): Gas chromatography with headspace injection is used to quantify the amount of residual solvents from the purification process.
Conclusion
The purification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. A systematic approach, beginning with a thorough analysis of the crude material, allows for the rational selection of an appropriate purification methodology. Recrystallization offers a scalable solution for materials of relatively high initial purity, while flash chromatography provides versatility for more complex mixtures. For achieving the highest echelon of purity, preparative HPLC remains the gold standard. Each protocol must be followed by a comprehensive analytical validation to establish the purity of the final compound, ensuring it is fit for purpose in a regulated drug development environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78620, this compound. Available at: [Link]
-
ChemBK (2024). 10H-Dibenz[b,f]azepin-10-one, 5,11-dihydro-. Available at: [Link]
-
Cheméo (2024). Chemical Properties of 5H-Dibenz[b,f]azepine, 10,11-dihydro- (CAS 494-19-9). Available at: [Link]
-
Labcompare (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
Shimadzu Corporation. Preparative HPLC Systems. Available at: [Link]
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Gilson, Inc. Preparative HPLC Systems | VERITY® LC Solutions. Available at: [Link]
-
Agilent Technologies (2014). Strategy for Preparative LC Purification. Available at: [Link]
-
University of Warwick. Principles in preparative HPLC. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-. Available at: [Link]
-
Sroor, F. M., et al. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. Available at: [Link]
-
ResearchGate (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available at: [Link]
-
PrepChem (2024). Synthesis of 5-ethyl-10,11-dihydro-5H-dibenz[b,f]azepine-10-carbonitrile. Available at: [Link]
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Revue Roumaine de Chimie (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available at: [Link]
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Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
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Taguchi, J., & Kuriyama, K. (1984). Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. Neurochemistry International. Available at: [Link]
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Djuris, J., et al. (2013). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
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Ebah, R. T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Biotage (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
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Heide, M., et al. (2025). Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
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European Patent Office (2000). A PROCESS FOR THE PREPARATION OF 10-OXO-10,11-DIHYDRO-5H-DIBENZ(b,f)AZEPIN-5-CARBOXAMIDE. Available at: [Link]
-
Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
SciSpace (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
- Google Patents. AT401772B - METHOD FOR PURIFYING 5H-DIBENZO- (B, F) -AZEPINE.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Introduction
Welcome to the technical support guide for the synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. This molecule is a crucial intermediate in the development of various pharmaceutical compounds, belonging to the dibenzazepine class known for a wide range of biological activities.[1] Dibenzazepine derivatives are foundational scaffolds for drugs targeting the central nervous system, including antiepileptics and antidepressants.[2][3] The successful and high-yield synthesis of this tricyclic ketone is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide is structured to provide not just protocols, but a deep, cause-and-effect understanding of the reaction steps. It addresses common challenges and offers field-proven solutions in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
PART 1: Overview of the Synthetic Strategy
The most effective synthesis of this compound is conceptually divided into two primary stages:
-
Formation of the Tricyclic Core: Construction of the 10,11-dihydro-5H-dibenz[b,f]azepin-10-one scaffold. This is the most complex step, typically involving an intramolecular carbon-nitrogen bond formation.
-
N-Methylation: Introduction of the methyl group at the N5 position of the dibenzazepine ring system.
This two-stage approach allows for the purification of the core intermediate, ensuring that the final methylation step proceeds cleanly and with high efficiency.
Caption: High-level two-stage synthetic workflow.
PART 2: Troubleshooting Guide for Core Synthesis
The formation of the central seven-membered azepine ring is the most critical and often lowest-yielding step. Modern methods favor metal-catalyzed intramolecular cyclizations, such as the Buchwald-Hartwig amination, over harsher classical methods like PPA-catalyzed condensation.[1][4]
Q1: My intramolecular cyclization (Buchwald-Hartwig) to form the dibenzazepinone core is giving very low yields. What are the most likely causes and how can I fix it?
Answer: Low yields in this key step are common and typically trace back to issues with the catalytic system, reaction conditions, or starting material quality.
-
Causality - The Catalytic Cycle: The Buchwald-Hartwig reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle. Any impurity or condition that disrupts this cycle will kill the reaction. Oxygen can oxidize the active Pd(0) catalyst, water can interfere with the base and ligands, and the choice of ligand is critical for promoting the desired reductive elimination step that closes the ring.
-
Troubleshooting Steps:
-
Deoxygenate Rigorously: The reaction is highly sensitive to oxygen. Ensure you are using a robust inert gas (Argon or Nitrogen) atmosphere. Solvents must be thoroughly sparged with inert gas before adding reagents. Employing Schlenk line techniques is highly recommended.
-
Use Anhydrous Conditions: Water can hydrolyze ligands and interfere with the base. Use freshly distilled, anhydrous solvents. Ensure your starting material and base are completely dry.
-
Optimize the Ligand/Palladium Source: The choice of phosphine ligand is paramount. For this type of intramolecular C-N coupling, bulky, electron-rich biarylphosphine ligands are often required.
-
Recommendation: Start with a well-established ligand like Xantphos, which has a wide bite angle suitable for forming seven-membered rings.[1] If yields are still low, screen other ligands like XPhos or RuPhos.
-
-
Base Selection is Crucial: A strong, non-nucleophilic base is needed to deprotonate the amine without causing side reactions.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is often the base of choice. Potassium carbonate (K₂CO₃) can also be effective, sometimes requiring higher temperatures.[1]
-
-
Check Starting Material Purity: The precursor, such as 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, must be pure. Impurities containing coordinating functional groups can poison the palladium catalyst. Purify the starting material by column chromatography or recrystallization before the cyclization step.
-
Caption: Troubleshooting decision tree for low cyclization yield.
Q2: I'm seeing a lot of dark, insoluble material (palladium black) crashing out of my reaction. Why is this happening?
Answer: The formation of palladium black indicates that your Pd(0) catalyst is aggregating and precipitating, effectively removing it from the catalytic cycle.
-
Causality: This usually happens when the ligand is unable to properly stabilize the Pd(0) species. This can be due to several factors:
-
High Temperatures: While heat is needed, excessive temperatures can accelerate ligand degradation or dissociation from the metal center, leading to aggregation.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium source can leave metal centers exposed and prone to precipitation.
-
Ligand Degradation: Some phosphine ligands are sensitive to air and moisture, especially at high temperatures.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Increase Ligand Loading: Ensure a sufficient excess of the phosphine ligand. A Pd:Ligand ratio of 1:1.5 or 1:2 is a good starting point.
-
Use Pre-formed Catalysts: Instead of generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), consider using a stable, pre-formed palladium catalyst complex which can be more robust.
-
PART 3: Troubleshooting Guide for N-Methylation
This step appears straightforward but is prone to a critical side reaction: O-methylation. The target molecule contains both a secondary amine (N-H) and an enolizable ketone, creating two potential sites for methylation.
Q3: My N-methylation reaction is giving a mixture of products, including an isomer I suspect is the O-methylated byproduct. How can I improve selectivity for N-methylation?
Answer: Achieving high selectivity for N-methylation over O-methylation depends entirely on controlling the deprotonation step and the nature of the subsequent alkylation.
-
Causality - Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen anion (amide) is a "softer" nucleophile than the oxygen anion (enolate). The methylating agent (e.g., methyl iodide) has a "soft" electrophilic carbon. According to HSAB theory, soft-soft interactions are favored. However, the reaction conditions can heavily influence the relative amounts of the amide and enolate present. Using a strong, non-nucleophilic base under aprotic conditions will favor formation of the thermodynamically stable N-anion.
-
Troubleshooting Steps:
-
Choice of Base is Paramount: This is the most critical factor.
-
Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) is the ideal choice. It irreversibly deprotonates the nitrogen, and the resulting H₂ gas leaves the system. This minimizes the presence of conjugate acids/bases that could facilitate enolate formation.
-
Avoid Alkoxides or Hydroxides: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) exist in equilibrium and can promote enolate formation, leading to the O-methylated byproduct.
-
-
Solvent Selection:
-
Use a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices. They solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the N-anion.
-
-
Control the Temperature: Add the base and the methylating agent at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. After the addition, the reaction can be allowed to warm to room temperature.
-
Caption: Competing pathways in the methylation reaction.
Q4: The N-methylation reaction does not go to completion, and I'm left with a significant amount of starting material. What should I do?
Answer: Incomplete conversion is usually due to insufficient deprotonation or deactivation of the methylating agent.
-
Troubleshooting Steps:
-
Verify Base Activity and Stoichiometry: Sodium hydride (NaH) can be deactivated by moisture. Use NaH from a freshly opened container or wash it with dry hexanes before use. Ensure you are using at least 1.1-1.2 molar equivalents of NaH to drive the deprotonation to completion.
-
Check Methylating Agent: Methyl iodide should be fresh and colorless. If it is brown, it has decomposed, liberating iodine which can cause side reactions. Use at least 1.1 equivalents of the methylating agent.
-
Increase Reaction Time/Temperature: If the reaction stalls at room temperature, gently warming it to 40-50 °C for a few hours may be necessary to push it to completion. Monitor carefully by TLC or LCMS.
-
PART 4: Data Summary & Protocols
Table 1: Recommended Reaction Conditions for Key Steps
| Parameter | Stage 1: Intramolecular Cyclization | Stage 2: N-Methylation |
| Reaction Type | Buchwald-Hartwig Amination[1] | Nucleophilic Substitution |
| Catalyst/Reagent | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)[1] | Sodium Hydride (NaH, 1.2 eq.) |
| Second Reagent | Sodium tert-butoxide (NaOt-Bu, 1.5 eq.)[1] | Methyl Iodide (CH₃I, 1.1 eq.) |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 100-110 °C | 0 °C to Room Temperature |
| Typical Yield | 60-85% | >90% |
| Key Consideration | Absolutely requires inert and anhydrous conditions for success. | Base quality and exclusion of moisture are critical. |
Protocol 1: Synthesis of 10,11-Dihydro-5H-dibenz[b,f]azepin-10-one
This protocol is adapted from methodologies described for similar structures.[1][5]
-
To a Schlenk flask dried under vacuum and backfilled with Argon, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol precursor (1.0 eq.), sodium tert-butoxide (1.5 eq.), and the phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, deoxygenated toluene via cannula.
-
Heat the reaction mixture to 110 °C under a positive pressure of Argon and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tricyclic ketone.
Protocol 2: N-Methylation to this compound
-
To a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add the purified 10,11-dihydro-5H-dibenz[b,f]azepin-10-one (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30-60 minutes. The solution may become colored as the anion forms.
-
Add methyl iodide (1.1 eq.) dropwise via syringe, keeping the temperature at 0 °C.
-
After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final product.
References
-
[ResearchGate. Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][6][7]oxazepine Derivatives via a Double Ullmann Coupling Reaction.]()
-
[ResearchGate. Recent advances in dibenzo[b,f][6][7]oxazepine synthesis.]()
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5H-Dibenz[b,f]azepine-10,11-dione synthesis - chemicalbook [chemicalbook.com]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Welcome to the technical support center for the synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Impurities and Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the widely employed Ullmann condensation followed by an intramolecular Friedel-Crafts acylation.
Issue 1: Incomplete Intramolecular Cyclization Leading to High Levels of N-(2-carboxyphenyl)-N-methyl-2-aminobenzophenone Impurity
Question: My reaction consistently shows a significant amount of a polar impurity that I've characterized as the uncyclized carboxylic acid intermediate. What is causing this incomplete cyclization, and how can I drive the reaction to completion?
Answer: This is a common issue stemming from insufficient activation of the carboxylic acid for the intramolecular Friedel-Crafts acylation. The direct cyclization of the carboxylic acid is often difficult and requires harsh conditions, which can lead to other side reactions.
Root Cause Analysis:
-
Insufficient Dehydrating Agent/Activating Agent: The intramolecular Friedel-Crafts acylation to form the seven-membered ring ketone requires a strong dehydrating or activating agent to convert the carboxylic acid to a more reactive species (e.g., an acylium ion or mixed anhydride). Insufficient amounts or a deactivated agent will result in a stalled reaction.
-
Reaction Temperature and Time: The cyclization may be kinetically slow. Inadequate reaction temperature or time can lead to incomplete conversion.
-
Steric Hindrance: The conformation required for the cyclization might be sterically hindered, requiring sufficient thermal energy to overcome the activation barrier.
Recommended Solutions:
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization as it acts as both a catalyst and a dehydrating agent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative that can be effective at lower temperatures.
-
Optimization of Reaction Conditions:
-
Temperature: For PPA, a temperature range of 100-140 °C is typically required. A gradual increase in temperature can help to control the reaction.
-
Time: Monitor the reaction progress by TLC or HPLC. Reactions can take anywhere from 2 to 24 hours.
-
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water will quench the activating agents and hydrolyze any reactive intermediates.
Experimental Protocol for Intramolecular Friedel-Crafts Acylation:
-
To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the N-(2-carboxyphenyl)-N-methyl-2-aminobenzophenone intermediate.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring to 120-130 °C.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) to a pH of ~8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Issue 2: Formation of Dimeric and Polymeric Byproducts during Ullmann Condensation
Question: During the initial Ullmann condensation to form the N-aryl bond, I am observing high molecular weight impurities. What are these, and how can I minimize their formation?
Answer: The high molecular weight species are likely dimeric or polymeric byproducts arising from intermolecular side reactions during the copper-catalyzed N-arylation.
Root Cause Analysis:
-
High Reaction Concentration: At high concentrations, the probability of intermolecular coupling reactions increases, leading to the formation of dimers and oligomers.
-
Excessive Temperature: While Ullmann condensations often require high temperatures, excessive heat can promote unwanted side reactions.[1]
-
Catalyst Activity and Loading: The choice of copper source, ligand, and base can significantly influence the reaction pathway. An inefficient catalytic system may require harsher conditions, favoring byproduct formation.
Recommended Solutions:
-
High Dilution Conditions: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular polymerization.
-
Optimized Catalytic System:
-
Copper Source: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly used.
-
Ligand: The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can improve catalyst solubility and activity, allowing for lower reaction temperatures.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.
-
-
Gradual Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
A1: The most common impurities originating from the starting materials are:
-
Unreacted 2-chlorobenzoic acid or 2-aminobenzophenone derivatives: These can be carried through the synthesis if the initial Ullmann condensation is incomplete.
-
Isomeric impurities: Ensure the purity of your starting materials, as positional isomers can be difficult to remove in later stages.
Q2: I am observing an impurity with a similar mass to my product but a different retention time in HPLC. What could this be?
A2: This could be a positional isomer formed during the synthesis. For example, if the starting materials are not pure, cyclization could occur at a different position on one of the aromatic rings. It is also possible that a Smiles rearrangement has occurred, which is a known side reaction in related syntheses.[2] A thorough characterization using 2D NMR techniques (COSY, HMBC) would be necessary to confirm the structure of this impurity.
Q3: How can I effectively purify the final product from residual starting materials and byproducts?
A3: A multi-step purification process is often necessary:
-
Acid-Base Wash: An initial workup with dilute acid and base washes can remove unreacted acidic and basic starting materials.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane mixtures) is a powerful technique for removing most impurities.
-
Column Chromatography: For high-purity material, silica gel column chromatography may be required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically provide good separation.
Q4: What are the expected spectral characteristics of this compound?
A4: The key spectral features to confirm the structure are:
-
¹H NMR: Look for the characteristic singlet for the N-methyl group (around 3.3-3.5 ppm), a singlet for the methylene bridge protons (around 4.3-4.5 ppm), and the aromatic protons in the range of 7.0-8.0 ppm.
-
¹³C NMR: Expect a carbonyl carbon signal around 190 ppm, the N-methyl carbon around 35-40 ppm, and the methylene bridge carbon around 55-60 ppm, in addition to the aromatic carbon signals.
-
Mass Spectrometry: The expected molecular ion peak for C₁₅H₁₃NO would be at m/z 223.10.
Data Summary and Visualization
Table 1: Common Impurities and their Identification
| Impurity Name | Typical Analytical Signature | Potential Origin |
| N-(2-carboxyphenyl)-N-methyl-2-aminobenzophenone | More polar than the final product on TLC/HPLC. Shows a carboxylic acid proton in ¹H NMR. | Incomplete intramolecular cyclization. |
| Dimeric/Polymeric Byproducts | Higher molecular weight peaks in mass spectrometry. Often baseline or broad peaks in HPLC. | Intermolecular side reactions in Ullmann condensation. |
| Unreacted Starting Materials | Peaks corresponding to the starting materials in HPLC/GC. | Incomplete reaction. |
| Positional Isomers | Same mass as the product but different retention time in HPLC. Different aromatic region splitting pattern in ¹H NMR. | Impure starting materials or side reactions. |
Diagrams
.dot
Caption: Synthetic pathway and common impurity origins.
.dot
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Pharmaffiliates. 5-Methyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one. [Link]
-
Bentham Open. Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 2009, 3, 35-41. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. J. Chem. Pharm. Res., 2015, 7(8):497-501. [Link]
Sources
Technical Support Center: Troubleshooting Precipitation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For Researchers, Scientists, and Drug Development Professionals
Controlling the solid-state form of an active pharmaceutical ingredient (API) is paramount for ensuring consistent bioavailability, stability, and manufacturability. This guide provides in-depth troubleshooting for common precipitation and crystallization issues encountered with 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a key intermediate and derivative within the widely studied dibenzazepine class of compounds.[1] As a Senior Application Scientist, my goal is to provide not just solutions, but the underlying scientific reasoning to empower your experimental design.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is the first step in troubleshooting. While comprehensive experimental data is not always publicly available, the following table summarizes key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| CAS Number | 4904-83-0 | [2] |
| Melting Point | Not explicitly reported for this specific derivative in searches. The parent compound, 5,11-dihydro-10H-dibenz[b,f]azepin-10-one (without the N-methyl group), has a reported melting point of 138-140°C.[3] This value can serve as a rough estimate, but experimental determination is crucial. | N/A |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 (from the carbonyl oxygen) | [2] |
| Solubility | Specific quantitative data is limited. As a largely non-polar, rigid molecule, it is expected to have low aqueous solubility and higher solubility in organic solvents like dichloromethane (DCM), chloroform, acetone, and ethyl acetate. Experimental determination via solvent screening is highly recommended. | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've completed my reaction, but the product won't precipitate from the solution. What should I do?
Answer: Failure to precipitate indicates your solution is not supersaturated. Supersaturation is the essential driving force for both nucleation (the birth of new crystals) and crystal growth.
Immediate Actions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[4]
-
Seeding: If you have a small amount of solid product from a previous batch, add a single, tiny crystal to the solution. This "seed" provides a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, your compound's concentration is likely below its saturation point. Slowly evaporate the solvent under reduced pressure until you observe turbidity (cloudiness) or the onset of precipitation.
-
Introduce an Anti-solvent: If evaporation is not ideal, consider adding an "anti-solvent" (also called a non-solvent). This is a solvent in which your compound is insoluble but is miscible with your current solvent.[5] Add the anti-solvent dropwise to the stirred solution until persistent turbidity is observed, which signals the onset of precipitation.
Q2: My product is separating as a sticky oil or a gum instead of a solid. How can I fix this "oiling out"?
Answer: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3][6] This is often problematic because the oil can trap impurities and rarely solidifies into a pure, crystalline form.[7][8]
Causality & Solutions:
-
Cause: The solution's temperature is higher than the melting point of your compound in that specific solvent mixture. This is common when a solution becomes highly supersaturated at elevated temperatures.
-
Solution 1: Reduce the Rate of Supersaturation. Rapid cooling or fast addition of an anti-solvent are common culprits.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or ice bath. Avoid crashing the solution from hot to ice-cold.
-
Slower Anti-solvent Addition: Add the anti-solvent much more slowly, allowing the system to equilibrate and form nuclei rather than an amorphous liquid phase.
-
-
Solution 2: Adjust the Solvent System.
-
Add a small amount of the "good" solvent back into the mixture to dissolve the oil, then attempt to re-precipitate more slowly.[7]
-
Choose a solvent system where the compound's solubility is lower at the outset, reducing the need for extreme temperature changes or large volumes of anti-solvent.
-
-
Solution 3: Seeding at the Right Moment. Add seed crystals at a temperature where the solution is only slightly supersaturated. This encourages direct crystallization on the seed surface, bypassing the oiling out phase.
Q3: The precipitation was successful, but I have a very fine powder or an amorphous solid. How can I get well-defined crystals?
Answer: The formation of amorphous material or fine powders is typically the result of very rapid precipitation, where nucleation far outpaces crystal growth.[9] This "crashing out" leads to a disordered solid state. Amorphous materials can have different properties and are often less stable than their crystalline counterparts.
Strategies for Controlled Crystal Growth:
-
Minimize Supersaturation: The key is to maintain a state of moderate supersaturation for a longer period.
-
Use slightly more solvent than the minimum required for dissolution at high temperature. This ensures that upon cooling, the supersaturation level is reached more gradually.[7]
-
For anti-solvent precipitation, add the anti-solvent to the point of initial turbidity, then add a few drops of the "good" solvent to redissolve the precipitate. Allow this solution to stand, or continue adding the anti-solvent at an extremely slow rate.
-
-
Solvent Layering: This is a gentle method for anti-solvent crystallization. Dissolve your compound in a minimal amount of a dense "good" solvent. Carefully layer a less dense, miscible anti-solvent on top without mixing. Precipitation will occur slowly at the interface as the solvents diffuse into one another.
-
Temperature Cycling: Gently warming and cooling the solution around the saturation temperature can help dissolve smaller, less-perfect crystals and encourage the growth of larger, more stable ones in a process known as Ostwald ripening.
Q4: I've isolated a crystalline solid, but I suspect it's not the desired polymorphic form. How do I control polymorphism?
Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[2] These different forms can have significantly different physicochemical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development. The related compound, carbamazepine, is well-known for its multiple polymorphic forms.
Controlling Polymorphic Outcome:
-
Solvent Choice: The solvent has a profound impact on crystal morphology and polymorphic form due to specific interactions between the solvent and the growing crystal faces. A systematic screen of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) is the primary method for discovering and targeting different polymorphs.
-
Temperature and Cooling Rate: Different polymorphs can be thermodynamically stable at different temperatures. Crystallizing the compound at various temperatures can yield different forms.
-
Stirring/Agitation: The level of agitation can influence nucleation kinetics and potentially favor one polymorph over another.
-
Characterization is Key: You cannot control what you cannot measure. Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the polymorphic form of your product.
Visual Troubleshooting Guide
The following diagram provides a decision-making workflow for addressing common precipitation challenges.
Caption: Troubleshooting Decision Tree for Precipitation Issues.
Key Experimental Protocols
Protocol 1: Anti-Solvent Crystallization Workflow
This method is used when a compound is highly soluble in one solvent but poorly soluble in another.
-
Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., Dichloromethane, Acetone) with gentle warming if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Setup: Place the flask containing the dissolved product on a magnetic stir plate and begin moderate stirring.
-
Anti-Solvent Addition: Using a burette or a dropping funnel, add the "anti-solvent" (e.g., Hexane, Heptane, Water) dropwise to the solution.
-
Observe Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stir for 1-2 hours. For improved crystal size and purity, you can let the flask stand undisturbed overnight.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 2: Systematic Solvent Screening for Polymorphs
-
Preparation: Aliquot equal, small amounts (e.g., 10-20 mg) of the compound into several small, clean vials.
-
Solvent Selection: Choose a range of 6-8 solvents with diverse properties (e.g., polarity, hydrogen-bonding ability). Examples: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Tetrahydrofuran, Water.
-
Solubility Test: To each vial, add a solvent dropwise at room temperature until the solid just dissolves. Record the approximate volume to gauge relative solubility.
-
Induce Precipitation: For each vial, induce precipitation using one of the following methods:
-
Slow Evaporation: Cover the vial with a cap containing a pinhole and leave it undisturbed.
-
Cooling: If the compound dissolved easily, heat the vials to ~40-50°C to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by refrigeration.
-
Anti-solvent Addition: For highly soluble systems, use a common anti-solvent (like hexane or water) and add it dropwise as described in Protocol 1.
-
-
Isolation & Analysis: Once crystals have formed, isolate them, note their morphology under a microscope, and analyze each sample by PXRD and DSC to identify any different crystalline forms.
References
-
Lee, E.H., et al. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed Central. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Hooks, D.E., et al. (2021). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). ACS Omega. Available at: [Link]
-
Creative Biostructure. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Creative Biostructure. Available at: [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available at: [Link]
-
Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Available at: [Link]
-
Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. Available at: [Link]
-
All About Drugs. (n.d.). Polymorphism. All About Drugs. Available at: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts. Available at: [Link]
-
Takeda, K., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024). 10H-Dibenz[b,f]azepin-10-one, 5,11-dihydro-. ChemBK. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. IJTSRD. Available at: [Link]
-
BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA. Available at: [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. Available at: [Link]
-
ResearchGate. (2025). The effect of solvent on crystal morphology. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Precipitation (chemistry). Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds. Google Patents.
-
Al-Hilali, S., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NIH. Available at: [Link]
-
Zhang, T., et al. (2019). An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. The Royal Society of Chemistry. Available at: [Link]
-
Lutker, K.M. & Matzger, A.J. (2010). Crystal polymorphism in a carbamazepine derivative: oxcarbazepine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]
-
Weng, E., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2022). How do I force my compound to precipitate? Reddit. Available at: [Link]
-
Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Curia Global. Available at: [Link]
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- 3. chembk.com [chembk.com]
- 4. 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine | 21737-58-6 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5H-Dibenzo[b,f]azepin-10(11h)-one 95% | CAS: 21737-58-6 | AChemBlock [achemblock.com]
- 7. 10,11-Dihydro-5H-dibenzo(b,f)azepin-10-ol | C14H13NO | CID 611138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:21737-58-6 | 5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | Chemsrc [chemsrc.com]
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Technical Support Center: Optimizing Synthesis of Dibenz[b,f]azepin-10-one Derivatives
Welcome to the technical support center for the synthesis of dibenz[b,f]azepin-10-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
I. Overview of Primary Synthetic Strategies
The synthesis of the dibenz[b,f]azepin-10-one core is a critical step in the development of numerous neurologically active compounds.[1][2][3] The primary methodologies for constructing this tricyclic system involve intramolecular cyclization reactions. The three most prevalent strategies are:
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming the C-N bond to close the seven-membered ring.[4][5]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation provides an alternative route for the crucial C-N bond formation.[6]
-
Acid-Catalyzed Rearrangement of N-Arylindoles: This method involves the rearrangement of an N-arylindole precursor under strong acidic conditions to yield the dibenz[b,f]azepine skeleton.
Each of these methods presents a unique set of advantages and challenges. This guide will provide detailed troubleshooting for each, enabling you to make informed decisions and refine your experimental approach.
II. Troubleshooting Guides
A. Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is often the go-to method for its high functional group tolerance and catalytic nature. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[4][5]
Low conversion is a common issue and can be addressed by systematically evaluating the reaction components.[4]
-
Initial Diagnosis:
-
Confirm Reagent Quality: Ensure all reagents, especially the palladium source, ligand, and base, are of high purity and anhydrous. Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Monitor with TLC/LC-MS: Regularly check the reaction progress to determine if the reaction is sluggish from the start or has stopped prematurely.
-
-
Troubleshooting Steps:
-
Re-evaluate Your Ligand: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands like XPhos, RuPhos, or tBuXPhos often give superior results compared to bidentate ligands like BINAP.[4] If you are using a simple phosphine ligand and observing low yield, consider switching to a more specialized biarylphosphine ligand.[7]
-
Optimize the Base:
-
Strong Bases (e.g., NaOtBu, LHMDS): These generally lead to faster reaction rates. However, they are incompatible with base-sensitive functional groups.[4][8]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures and longer reaction times.[4][8] If your substrate is sensitive, a weaker base is a better choice, but you may need to compensate with a more active catalyst system.
-
-
Solvent Considerations:
-
Solubility is Key: Poor solubility of any of the reaction components is a frequent cause of failure.[4] Aprotic polar solvents like dioxane and toluene are commonly used. If solubility is an issue, consider a solvent screen.
-
Impact of Water: While the reaction requires anhydrous conditions, trace amounts of water can sometimes be beneficial in the reduction of Pd(II) to the active Pd(0) species.[8] However, excess water will hydrolyze the catalyst and reagents.
-
-
Catalyst Loading and Type:
-
Increase Catalyst Loading: As a simple first step, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes restart a stalled reaction.
-
Consider a Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4][5]
-
-
Side reactions in Buchwald-Hartwig amination often stem from ligand degradation or competing reaction pathways.
-
Phosphine Ligand Oxidation: Tertiary phosphine ligands can be oxidized to phosphine oxides, rendering them inactive.[9] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. This can be minimized by using a bulkier ligand and ensuring the reaction temperature is not excessively high.
-
Biaryl Formation: The formation of biaryl side products can occur through P-C bond cleavage of the phosphine ligand, especially with less bulky ligands.[9]
B. Ullmann Condensation
The Ullmann condensation is a classic method that has seen a resurgence with the development of improved catalytic systems. Traditional conditions often required harsh temperatures and stoichiometric copper, but modern protocols utilize catalytic amounts of copper with various ligands.[6]
Failure of an Ullmann condensation to initiate can be frustrating. Here’s a checklist of potential issues:
-
Copper Activation: Traditional Ullmann reactions often use "activated" copper powder. If you are using copper metal, its surface can be passivated by oxides. Activating the copper by washing with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, and drying under vacuum can significantly improve reactivity.
-
Substrate Reactivity: Aryl iodides are the most reactive, followed by bromides and then chlorides.[6] If you are using an aryl chloride, the reaction will likely require more forcing conditions (higher temperature, more reactive ligand). Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[6]
-
Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary temperatures.[6] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a ligand, such as 1,10-phenanthroline or various amino acids, which can solubilize the copper catalyst and facilitate the reaction at lower temperatures.[2][10]
Complex product mixtures in Ullmann reactions can arise from side reactions or incomplete conversion.
-
Temperature Control: While high temperatures are often necessary, excessive heat can lead to thermal decomposition of starting materials and products. Carefully control the reaction temperature and monitor for the formation of degradation products by TLC or LC-MS.
-
Stoichiometry: Ensure the stoichiometry of your reagents is correct. An excess of one reagent may lead to side reactions.
-
Purification Strategy: The workup of Ullmann reactions can be challenging due to the presence of copper salts.
-
Aqueous Ammonia Wash: Washing the reaction mixture with aqueous ammonia can help to remove copper salts by forming a soluble copper-ammonia complex.
-
Chromatography: Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts. A gradient elution from a non-polar solvent to a more polar solvent is typically effective.
-
C. Acid-Catalyzed Rearrangement of N-Arylindoles
This synthetic route offers a streamlined approach to the dibenz[b,f]azepine core. However, it is often plagued by the formation of a significant byproduct, 9-methylacridine.
The formation of 9-methylacridine is a known side reaction in the acid-catalyzed rearrangement of N-arylindoles.
-
Mechanism of Formation: The reaction proceeds through a carbocation intermediate. A competing reaction pathway can lead to the formation of the thermodynamically stable 9-methylacridine.
-
Controlling the Reaction:
-
Temperature is Crucial: Lowering the reaction temperature can significantly suppress the formation of the acridine byproduct. While the reaction may proceed more slowly, the selectivity for the desired dibenz[b,f]azepine is often improved.
-
Choice of Acid: Polyphosphoric acid (PPA) is commonly used. The concentration and age of the PPA can affect the outcome. Experiment with different batches or consider alternative strong acids.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis and to check for the presence of multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: I have my crude product. What is the best general purification strategy?
A2: For all these synthetic routes, purification typically involves an aqueous workup followed by column chromatography. Recrystallization can be an effective final purification step if a suitable solvent system can be found.[1][11]
Q3: Are there any specific safety precautions I should take?
A3: Yes. Phosgene, which can be used in the synthesis of precursors, is highly toxic and requires specialized handling in a well-ventilated fume hood.[11] Palladium and copper catalysts, while generally less hazardous, should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: I need to scale up my synthesis. What are the main challenges I should anticipate?
A4: Scaling up these reactions can present several challenges:
-
Heat Transfer: Many of these reactions are exothermic or require high temperatures. Ensuring efficient heat transfer in a larger reactor is crucial to maintain temperature control and avoid runaway reactions or byproduct formation.
-
Mixing: Efficient stirring is necessary, especially for heterogeneous mixtures involving inorganic bases.
-
Reagent Addition: The rate of addition of reagents can be critical on a larger scale.
-
Workup and Purification: Handling large volumes of solvents and performing large-scale chromatography can be challenging. Developing a robust crystallization procedure is often essential for scalable purification.
IV. Experimental Protocols & Data
Table 1: Optimized Conditions for Intramolecular Buchwald-Hartwig Amination of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives[12]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Xantphos (10) | K₂CO₃ (2) | Toluene | 110 | 8 | 16 |
| 2 | Pd(OAc)₂ (10) | Xantphos (10) | K₂CO₃ (2) | Toluene | 150 | 8 | 31 |
| 3 | Pd(OAc)₂ (10) | Xantphos (10) | K₂CO₃ (2) | Toluene | 170 | 8 | 52 |
Reactions performed under microwave irradiation.
Protocol: General Procedure for Intramolecular Buchwald-Hartwig Amination[12]
-
To a dry microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative (1.0 equiv.), palladium acetate (0.1 equiv.), Xantphos (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 170 °C) for the specified time (e.g., 8 hours) with stirring.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizations
Buchwald-Hartwig Catalytic Cycle
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
resolving inconsistent results in 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one assays
As a Senior Application Scientist, I've frequently guided researchers through the complexities of assay development. One particularly challenging compound that often leads to questions is 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one . Its tricyclic structure and chemical properties can introduce variability in common analytical and biological assays. Inconsistent results are not just a source of frustration; they undermine the reliability of your data and can lead to costly delays in research and development.
This technical support guide is designed to be your first point of reference when you encounter such inconsistencies. We will move beyond simple procedural checklists to explore the underlying chemical and biological principles that can affect your results. Our goal is to empower you with the knowledge to diagnose, resolve, and prevent issues, ensuring your assays are robust and reproducible.
Core Troubleshooting Workflow
Before diving into specific assay types, it's crucial to approach troubleshooting systematically. Inconsistent results rarely stem from a single, isolated error. More often, they are the product of several small, compounding factors. The following workflow provides a logical progression for diagnosing the root cause of your issues.
Caption: Systematic workflow for troubleshooting inconsistent assay results.
Part 1: FAQs on Compound Integrity and Handling
The physical and chemical properties of your test compound are the foundation of any assay. Overlooking these fundamentals is a common source of error.
Q1: My results are inconsistent from day to day. Could the compound itself be the problem?
A1: Absolutely. The stability of this compound can be a significant factor. Dibenzazepine derivatives can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: The core tricyclic structure can undergo oxidation, especially if exposed to air, light, or reactive species in your assay medium over long incubation periods.[1] This can lead to the formation of byproducts with different analytical or biological properties, altering your results.[1]
-
Hydrolytic Instability: Like other benzodiazepine-related structures, the diazepine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[2][3] If your mobile phase has a low pH or your cell culture medium becomes acidic, you may be inadvertently degrading your compound.
-
Photodegradation: Aromatic, heterocyclic compounds can be light-sensitive.[4] Repeated exposure of your stock solutions or assay plates to ambient lab light could cause gradual degradation, leading to a decrease in the effective concentration over time.
Recommendation: Always start by verifying the integrity of your compound. Prepare fresh stock solutions and compare their performance against older stocks. When not in use, store stock solutions protected from light at -20°C or -80°C.
Q2: I'm seeing precipitate in my stock solution or in my wells after adding the compound. How does this affect my assay?
A2: This indicates a solubility issue, a critical and frequent cause of non-reproducible results. If the compound precipitates, its effective concentration in the assay is unknown and will vary between experiments. The PubChem entry for the parent compound, 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one, does not list a water solubility value, suggesting it is likely low, a common feature for such tricyclic structures.[5][6]
| Parameter | Value | Source |
| Molecular Formula | C15H13NO | PubChem[5] |
| Molecular Weight | 223.27 g/mol | PubChem[5] |
| XLogP3 | 3.1 | PubChem[5] |
The positive XLogP3 value suggests a preference for non-polar environments and likely low aqueous solubility.
Recommendation:
-
Solvent Choice: Use an appropriate organic solvent like DMSO for your primary stock solution.
-
Working Dilutions: When making aqueous working dilutions for cell-based assays, be mindful of the final DMSO concentration (typically <0.5%) and the compound's tendency to precipitate. Prepare dilutions fresh and vortex thoroughly.
-
Visual Inspection: Always visually inspect solutions and assay plates for any signs of precipitation before taking a reading.
Part 2: Troubleshooting Analytical Assays (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing the purity and quantity of small molecules. However, its complexity offers many potential points of failure.[7][8]
Q3: My retention times are shifting between injections or between runs. What's going on?
A3: Retention time (RT) instability is a classic HPLC problem. The cause is almost always related to the mobile phase or the hardware.[9]
| Problem | Potential Cause | Troubleshooting Steps |
| Drifting RT (gradual shift) | Change in mobile phase composition (evaporation of volatile organic component). | Cover solvent reservoirs; prepare fresh mobile phase daily.[8] |
| Column temperature fluctuations. | Use a column thermostat to ensure a stable temperature.[9] | |
| Abrupt RT Shifts | Improper pump priming or air bubbles in the line. | Degas the mobile phase thoroughly; prime all solvent lines.[10] |
| Incorrect mobile phase mixing (gradient systems). | Manually pre-mix the mobile phase to test if the pump's proportioning valve is the issue.[7] | |
| Random RT Variability | Leaks in the system (fittings, pump seals, injector). | Systematically check for leaks from the pump to the detector.[8] |
Q4: I'm seeing broad or tailing peaks, which is affecting my ability to quantify the compound accurately. How can I fix this?
A4: Peak shape issues often point to problems with the column, the mobile phase, or the sample itself.[10]
-
Chemical Causes:
-
Mobile Phase pH: The nitrogen atom in the azepine ring is basic. If the mobile phase pH is not optimal, interactions with residual silanols on the column packing can cause peak tailing. Try adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the analyte is consistently protonated.
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. This creates active sites that cause poor peak shape.[10]
-
-
Physical Causes:
Potential Degradation Pathway
Understanding how your molecule might degrade can help you interpret unexpected peaks in your chromatogram. Based on known pathways for related dibenzazepine and benzodiazepine structures, a plausible degradation could involve ring-opening or oxidation.[1][2][11]
Caption: Plausible degradation pathways for the target compound.
Part 3: Troubleshooting Cell-Based Assays
The introduction of a biological system adds multiple layers of complexity and potential variability.[12][13] Reproducibility in cell-based assays depends heavily on standardized practices and high-quality reagents.[14][15]
Q5: I'm seeing high variability between replicate wells (high %CV). What are the most common causes?
A5: High coefficient of variation (%CV) is a red flag that points to inconsistencies in your assay setup or execution.[13]
| Potential Cause | Explanation & Solution |
| Inconsistent Cell Seeding | Uneven cell density across the plate is a primary source of variability. Ensure cells are in a single-cell suspension before plating. Use a consistent pipetting technique for all wells. |
| Edge Effects | Wells on the perimeter of a plate are prone to evaporation, leading to changes in media concentration. This can alter cell health and compound efficacy. Consider leaving outer wells empty and filling them with sterile media or PBS. |
| Compound Precipitation | As discussed in Q2, if the compound comes out of solution upon addition to the aqueous culture medium, the concentration will be inconsistent across wells. Prepare dilutions immediately before use and mix gently but thoroughly. |
| Inaccurate Pipetting | Small volume additions of a concentrated compound stock are prone to error. Ensure your pipettes are calibrated regularly.[12] For very small volumes, consider performing an intermediate dilution step. |
| Personnel Variation | Different operators may have slightly different techniques. Standardizing the protocol and ensuring thorough training for all users is crucial for long-term reproducibility.[12][16] |
Q6: My assay window (signal-to-background) is low, or my results are not matching expected outcomes from the literature.
A6: This suggests a more fundamental issue with the assay components or the biological response.
-
Reagent Quality: The quality and age of reagents like cell culture media, serum, and detection reagents are critical.[12] Using expired media or reagents that have undergone multiple freeze-thaw cycles can compromise cell health and assay performance.
-
Cell Line Integrity: Are you using the correct cell line? Has it been authenticated recently? Cell lines can be misidentified or drift in phenotype over many passages. Always source cells from a reputable bank and practice good cell culture hygiene, including regular checks for mycoplasma contamination.
-
Assay Incubation Time: The timing of compound addition and the final reading is crucial. Have you performed a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint?
-
Instrument Settings: Ensure the settings on your plate reader (e.g., wavelength, gain, integration time) are optimized for your specific assay and have not been inadvertently changed.[10][17]
Part 4: Key Experimental Protocols
Adhering to validated, step-by-step protocols is the most effective way to reduce variability.
Protocol 1: Preparation of Primary Stock and Working Solutions
-
Calculate Mass: Determine the mass of this compound needed to prepare a 10 mM primary stock solution in high-purity DMSO. (e.g., For 1 mL, Mass = 0.01 L * 0.01 mol/L * 223.27 g/mol = 2.23 mg).
-
Weigh Compound: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the primary stock into small-volume, light-blocking tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the primary stock in the appropriate assay buffer or cell culture medium. Mix thoroughly and use immediately.
Protocol 2: Generic HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
References
-
Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]
-
Wiśniewska, J., et al. (2014). Products in the oxidative degradation reaction of dibenzoazepine derivatives. ResearchGate. [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
ResearchGate. (2024). Improving accuracy and reproducibility in life science research. [Link]
-
PubChem. This compound. [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
Drawell. What are the Key Challenges in Spectrophotometric Analysis?. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Eawag-BBD. (2011). Diazepam Degradation Pathway. [Link]
-
Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]
-
ResearchGate. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe⁺/Sodium Sulfite Oxidation. [Link]
-
Cheméo. Chemical Properties of 5H-Dibenz[b,f]azepine, 10,11-dihydro- (CAS 494-19-9). [Link]
-
Takeda, A., et al. (2023). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. PubMed. [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]
-
ChemBK. 10H-Dibenz[b,f]azepin-10-one, 5,11-dihydro-. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]
-
ResearchGate. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
Quora. What are the disadvantages of using spectrophotometry when analyzing specimens?. [Link]
-
Mielenz, K. D., et al. (1976). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PubMed Central. [Link]
-
Takeda, A., et al. (2022). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. This compound | C15H13NO | CID 78620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5H-Dibenz[b,f]azepine, 10,11-dihydro- (CAS 494-19-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Diazepam Degradation Pathway [eawag-bbd.ethz.ch]
- 12. kosheeka.com [kosheeka.com]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
- 15. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 16. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 17. biocompare.com [biocompare.com]
Technical Support Center: Scaling Up 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one Production
Welcome to the technical support center for the scale-up production of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory to an industrial scale.
The production of this compound, a key intermediate for various pharmaceutical compounds, presents unique challenges during scale-up. This guide is structured to address these challenges in a practical, question-and-answer format, grounded in established chemical principles and process safety.
I. Core Synthesis Strategy & Key Challenges
The most common and industrially viable route to the dibenz[b,f]azepin-10-one core involves an intramolecular cyclization reaction. The two primary methods for this key transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as raw material cost, catalyst availability and cost, and the desired impurity profile.
Caption: High-level overview of the two primary synthetic routes.
II. Troubleshooting Guide: The Intramolecular Cyclization Step
This section addresses common issues encountered during the critical ring-closing reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Copper (for Ullmann) or Palladium (for Buchwald-Hartwig) catalyst may be oxidized or of poor quality.[1] | - Use a fresh, high-purity catalyst. For Ullmann, consider in-situ activation of copper powder.[1] - For Buchwald-Hartwig, ensure the palladium catalyst is handled under an inert atmosphere. |
| Inappropriate Ligand (Buchwald-Hartwig): The chosen ligand may not be suitable for the specific substrate or reaction conditions. | - Screen a variety of phosphine-based ligands. - Consider the use of N-heterocyclic carbene (NHC) ligands for challenging substrates.[2] | |
| Suboptimal Base: The base is crucial for the catalytic cycle. | - Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and anhydrous for optimal reactivity. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, while modern ligand-accelerated protocols are milder.[1] | - For Ullmann, if no reaction is observed, incrementally increase the temperature.[3] - For Buchwald-Hartwig, if decomposition is observed, lower the temperature. | |
| Formation of Side Products (e.g., dehalogenation, dimerization) | Protic Impurities: The presence of water can lead to side reactions. | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. |
| Oxygen Contamination: Can lead to catalyst deactivation and side product formation. | - Ensure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon).[3] | |
| High Reaction Temperature: Can promote undesired side reactions. | - Lower the reaction temperature and extend the reaction time.[3] | |
| Difficult Catalyst Removal | Homogeneous Catalyst: The catalyst remains dissolved in the reaction mixture. | - For Buchwald-Hartwig, consider using a supported palladium catalyst to facilitate removal by filtration.[4] - For copper, acidic washes can help in removing residual metal. |
III. Frequently Asked Questions (FAQs)
Q1: Which cyclization method, Ullmann or Buchwald-Hartwig, is more suitable for large-scale production?
A1: The choice is multifactorial.
-
Ullmann Condensation:
-
Pros: Lower catalyst cost (copper vs. palladium).
-
Cons: Often requires higher reaction temperatures and stoichiometric amounts of copper, which can complicate product purification.[1] The reaction can also be sensitive to substrate electronics.
-
-
Buchwald-Hartwig Amination:
-
Pros: Generally proceeds under milder conditions with lower catalyst loading. It also has a broader substrate scope.
-
Cons: The palladium catalysts and specialized ligands can be expensive. However, catalyst recycling strategies can mitigate this.[4]
-
For large-scale production, a thorough cost-benefit analysis, including raw material costs, catalyst efficiency, and purification expenses, is necessary.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Impurity control is a critical aspect of scaling up.[5]
-
Raw Material Purity: Ensure the purity of your starting materials. Impurities in the initial substrates can carry through or cause side reactions.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxygen-sensitive reactions and catalyst degradation.
-
Temperature Control: Implement precise temperature control to avoid overheating, which can lead to thermal decomposition and byproduct formation.
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the reaction progress and detect the formation of impurities in real-time.
Q3: What are the key safety considerations when scaling up these reactions?
A3: Both Ullmann and Buchwald-Hartwig reactions have inherent safety risks that are magnified at scale.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be highly exothermic, posing a risk of a runaway reaction.[6] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up.
-
High Temperatures and Pressures: The high temperatures often required for Ullmann reactions can lead to pressure buildup in a sealed reactor. Ensure the reactor is appropriately rated and equipped with pressure relief systems.
-
Hazardous Reagents and Solvents: Handle all chemicals, especially toxic catalysts and high-boiling solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).[3]
Q4: What are the recommended methods for purifying the final product at a large scale?
A4: Recrystallization is the most common and cost-effective method for purifying solid organic compounds at an industrial scale.
-
Solvent Selection: The choice of solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as toluene and DMF, has been used for similar compounds.[7]
-
Crystallization Process Control: Control the cooling rate and agitation to influence crystal size and purity. Slow cooling generally leads to larger, purer crystals.
-
Filtration and Drying: Use appropriate filtration and drying equipment to isolate and dry the purified product efficiently.
IV. Experimental Protocols
Protocol 1: Intramolecular Ullmann Condensation (Model Procedure)
This protocol is a representative procedure and should be optimized for your specific substrate and scale.
-
Reaction Setup: To an oven-dried, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the 2-(2-halobenzoyl)-N-methylaniline, copper(I) iodide (5-10 mol%), and a high-boiling polar solvent (e.g., DMF, NMP).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., toluene) and wash with aqueous ammonia to complex and remove the copper catalyst, followed by water and brine washes.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Caption: Workflow for Ullmann Condensation Protocol.
Protocol 2: Impurity Profiling by HPLC
A robust analytical method is essential for quality control.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, and precision.
V. Data Summary
The following table provides a comparative overview of the two primary cyclization methods.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (I) salts or Cu powder | Palladium complexes |
| Typical Catalyst Loading | 5-100 mol% | 0.1-5 mol% |
| Ligand | Often not required, but can be beneficial | Phosphine-based or NHC ligands are essential |
| Typical Temperature | 120-220 °C | 80-120 °C |
| Key Challenges | High temperature, catalyst removal, substrate scope | Catalyst cost, ligand sensitivity, oxygen sensitivity |
VI. References
-
Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. Retrieved from [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Glace, M., et al. (2024). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ResearchGate. Retrieved from [Link]
-
Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. (2011). Google Patents. Retrieved from
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Dibenzazepinone. (n.d.). Veeprho. Retrieved from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry. Retrieved from [Link]
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Nature Protocols. Retrieved from [Link]
-
SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (2011). Revue Roumaine de Chimie. Retrieved from [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). RSC Advances. Retrieved from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development. Retrieved from [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (2025). Green Chemistry. Retrieved from [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (2025). ResearchGate. Retrieved from [Link]
-
Robust Out-of-Distribution Prediction of Buchwald-Hartwig Reactions. (2023). ChemRxiv. Retrieved from [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Current Organic Chemistry. Retrieved from [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Chemical Communications. Retrieved from [Link]
-
Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. (2021). Molecular Informatics. Retrieved from [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. (2021). Nature Protocols. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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minimizing side reactions in the synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize side reactions during the synthesis of this key tricyclic ketone.
I. Overview of Synthetic Strategy & Core Challenges
The most prevalent and industrially relevant synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 2-(phenyl(methyl)amino)benzoic acid. This key cyclization step is typically mediated by strong dehydrating acids, with polyphosphoric acid (PPA) being a conventional choice. While effective, the use of PPA often leads to side reactions, complicating purification and reducing overall yield.
The primary challenges encountered in this synthesis are:
-
Controlling the regioselectivity of the cyclization.
-
Preventing the formation of undesired byproducts.
-
Achieving high purity of the final product.
This guide will systematically address these challenges by providing a mechanistic understanding of the main reaction and its side pathways, along with actionable troubleshooting protocols.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction or degradation of the starting material or product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the acylating agent and deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Optimize Reaction Temperature and Time:
-
Too low temperature: The reaction may not proceed to completion. Gradually increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC.
-
Too high temperature or prolonged reaction time: This can lead to the formation of side products, particularly the acridone byproduct (see FAQ 2). A typical temperature range for PPA-mediated cyclization is 100-140 °C for 2-4 hours.
-
-
Consider an Alternative Cyclizing Agent: Polyphosphoric acid (PPA) is a harsh reagent. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a milder and often more effective alternative for intramolecular Friedel-Crafts acylations, potentially leading to cleaner reactions and higher yields.[1][2]
-
Check the Purity of the Starting Material: Impurities in the 2-(phenyl(methyl)amino)benzoic acid can interfere with the reaction. Recrystallize the starting material if necessary.
FAQ 2: Presence of a Major Impurity with a Similar Rf Value
Question: I am observing a significant impurity in my crude product that is difficult to separate by column chromatography. What could this be and how can I prevent its formation?
Answer: A common and troublesome byproduct in this synthesis is the formation of N-methylacridone. This occurs via an alternative cyclization pathway that is favored under certain conditions.
Mechanism of Side Reaction: N-Methylacridone Formation
The desired reaction is an intramolecular Friedel-Crafts acylation. However, a competing reaction can occur where the carboxylic acid functional group is lost, and cyclization occurs onto the nitrogen-bearing ring, leading to the formation of N-methylacridone. This side reaction is particularly prevalent at higher temperatures.
DOT Script for Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Steps to Minimize N-Methylacridone Formation:
-
Lower the Reaction Temperature: As mentioned, high temperatures favor the formation of the acridone byproduct. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Cyclizing Agent: Eaton's reagent is known to promote cleaner intramolecular Friedel-Crafts acylations and can significantly reduce the formation of N-methylacridone compared to PPA.[1][2]
-
Control the Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion to the byproduct.
FAQ 3: Difficulty in Purifying the Final Product
Question: My crude product is an oily residue that is difficult to crystallize and purify. What are the best practices for purification?
Answer: The purification of this compound can be challenging due to the presence of viscous PPA residues and colored impurities.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, pour the hot reaction mixture slowly into a vigorously stirred mixture of ice and water. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash with Base: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Column Chromatography: If significant impurities are present, column chromatography on silica gel is recommended. A gradient elution system of hexane and ethyl acetate is typically effective.
-
Recrystallization: The purified product can be recrystallized from a solvent system such as ethanol/water or toluene/hexane to obtain a crystalline solid.
III. Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-(phenyl(methyl)amino)benzoic acid (1 equivalent).
-
Under a nitrogen atmosphere, add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 120-130 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool slightly and then carefully pour it into a beaker containing a vigorously stirred mixture of ice and water.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Protocol 2: Synthesis using Eaton's Reagent
-
Prepare Eaton's reagent by carefully adding phosphorus pentoxide (1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring under a nitrogen atmosphere.
-
To a solution of 2-(phenyl(methyl)amino)benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add Eaton's reagent (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and water.
-
Follow the extraction and purification steps outlined in Protocol 1.
IV. Data Presentation
Table 1: Comparison of Cyclizing Agents
| Cyclizing Agent | Typical Temperature | Typical Reaction Time | Common Side Products |
| Polyphosphoric Acid (PPA) | 120-140 °C | 2-4 hours | N-methylacridone, colored impurities |
| Eaton's Reagent | Room Temperature | 4-8 hours | Minimal |
V. Visualization of Troubleshooting Logic
DOT Script for Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis.
VI. References
-
Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]
Sources
Technical Support Center: Enhancing the Stability of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Welcome to the technical support guide for 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one (Compound C15H13NO, CAS No. 4904-83-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical dibenzazepine intermediate. As a key structural motif in various therapeutic agents, maintaining its purity during storage is paramount for reproducible experimental outcomes and successful drug development campaigns.[1][2][3] This guide provides proactive stability management strategies, detailed troubleshooting protocols, and answers to frequently encountered challenges.
Section 1: Understanding the Molecule's Core Stability Profile
This compound is a tricyclic compound featuring a central seven-membered azepine ring fused to two benzene rings.[4] Its stability is influenced by several key structural features: a tertiary amine, a ketone functional group, and methylene bridges that are susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step in designing an effective storage strategy.
The primary degradation pathways for this class of molecules are oxidation and hydrolysis.[5][6][7] The tertiary amine and the benzylic carbon atoms are particularly susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities.[5][6] The amide-like linkage within the azepine ring, while more stable than an ester, can still be susceptible to hydrolysis under harsh acidic or basic conditions, although this is a lesser concern under typical storage conditions.[6]
Caption: Key structural sites prone to degradation in this compound.
Section 2: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the most common questions regarding the proper handling and storage of the compound. Following these guidelines proactively will prevent most common stability issues.
Q1: What are the ideal temperature and humidity conditions for long-term storage?
A1: The optimal storage conditions are designed to minimize thermal degradation and hydrolysis. For long-term storage (≥12 months), the compound should be stored under controlled conditions. Many active pharmaceutical ingredients (APIs) are stable at controlled room temperature, but for maximum shelf-life, colder temperatures are often preferable.[8][9]
| Storage Condition | Temperature Range | Relative Humidity (RH) | Typical Duration | Rationale |
| Long-Term | 2°C to 8°C (Refrigerated) | <40% RH | >12 months | Slows kinetic degradation processes significantly.[9] Low humidity prevents moisture uptake. |
| Intermediate | 20°C to 25°C (Controlled Room Temp) | <60% RH | <12 months | Acceptable for routine use, provided humidity is controlled to prevent hydrolysis.[8][10] |
| Accelerated (For Stability Studies) | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | Used to predict long-term stability and identify degradation pathways under stress.[8] |
Q2: How critical is protection from light?
A2: Highly critical. Compounds with aromatic rings and carbonyl groups, like this one, are often susceptible to photodegradation.[8] Exposure to UV or even ambient laboratory light can initiate oxidative reactions, leading to discoloration (e.g., turning yellow or brown) and the formation of impurities. Always store the material in amber glass vials or light-blocking containers.[8] If the primary container is clear, it must be kept in a dark cabinet or a secondary opaque container.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, for optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. This is the most effective way to prevent oxidation, a primary degradation pathway for this molecule.[6] After opening the original container, it is best practice to blanket the headspace with an inert gas before re-sealing. For smaller aliquots, using a glove box to portion the material can minimize exposure to atmospheric oxygen.
Q4: What type of container is best for storing the powder?
A4: The ideal container should be chemically inert and protect the compound from light, moisture, and air.[8] Tightly sealed amber glass vials with PTFE-lined caps are the gold standard. For moisture-sensitive APIs, packaging with high moisture resistance is crucial.[8] Avoid plastic containers unless their compatibility has been rigorously tested, as plasticizers can leach and contaminate the sample.
Section 3: Troubleshooting Guide - Investigating and Resolving Instability
This guide provides a systematic approach to identifying and resolving stability issues encountered during your experiments.
Caption: A systematic workflow for troubleshooting the stability of the compound.
Issue 1: My white/off-white powder has developed a yellow or brownish tint.
-
Potential Cause: This is a classic sign of degradation, most commonly due to oxidation or photodegradation.[11] Exposure to air (oxygen) and/or light can generate chromophoric (color-producing) impurities.
-
Troubleshooting Steps:
-
Verify Light Protection: Confirm the sample has been stored in a light-proof or amber container, away from direct light sources.
-
Assess Air Exposure: Was the container properly sealed? Was the headspace flushed with inert gas after the last use?
-
Analytical Confirmation: Dissolve a small amount of the discolored material and an unaffected control sample in a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV. Compare the chromatograms. The appearance of new peaks or an increase in existing impurity peaks in the discolored sample confirms degradation. A UV-Vis scan may also show increased absorbance in the 350-450 nm range.
-
-
Resolution:
-
If photodegradation is suspected, immediately transfer the material to an amber vial and store it in a dark location.
-
If oxidation is the likely cause, aliquot the material under an inert atmosphere (nitrogen or argon) into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
For future storage, consistently use inert gas blanketing and light-proof containers.
-
Issue 2: HPLC analysis shows a new, significant impurity peak that wasn't present in the initial analysis.
-
Potential Cause: A new peak indicates the formation of a degradation product. The identity of this product depends on the storage conditions. It could be an oxide, a hydrolytic product, or a dimer.
-
Troubleshooting Steps:
-
Characterize the Impurity: The most crucial step is to identify the unknown peak. Use LC-MS to determine the molecular weight of the impurity. An increase of 16 amu (atomic mass units) strongly suggests oxidation (addition of an oxygen atom).
-
Perform a Forced Degradation Study: This is a definitive method to understand the compound's vulnerabilities. It involves intentionally exposing the compound to harsh conditions to accelerate degradation. This helps to confirm if the observed impurity matches a product from a specific stress condition.
-
-
Resolution:
-
Once the degradation pathway is confirmed (e.g., oxidation), implement the corresponding preventative storage measures as detailed in the FAQs and Issue 1.
-
If the material is critical and must be used, consider repurification by flash chromatography or recrystallization, followed by rigorous analytical characterization (e.g., NMR, MS) to confirm purity before use.[11]
-
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for this compound.
-
Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one sample.
-
Base Hydrolysis: Add 0.1 M NaOH to a second sample.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample.
-
Thermal Stress: Keep a fourth sample in a temperature-controlled oven at 60-80°C.
-
Photolytic Stress: Expose a fifth sample (in a quartz cuvette or clear vial) to a photostability chamber with a controlled light source (e.g., ICH option 2).
-
-
Incubation: Store the samples under these conditions for a defined period (e.g., 24-48 hours), alongside a control sample stored under ideal conditions.
-
Analysis: After incubation (and neutralization of the acid/base samples), analyze all samples by a stability-indicating HPLC method.
-
Interpretation: Compare the chromatograms from the stressed samples to the control and your degraded laboratory sample. If the retention time of the impurity in your lab sample matches a peak generated under a specific stress condition (e.g., peroxide), you have identified the likely degradation pathway.
Section 4: Advanced Stabilization Strategies - The Role of Excipients
For researchers moving towards pre-formulation and formulation development, excipients can be used to enhance stability. However, improper selection can accelerate degradation.[12][13]
Q: Which excipients should I consider or avoid when formulating this compound?
A: The key is to ensure compatibility.[12] The tertiary amine in your molecule makes it slightly basic and susceptible to interactions with acidic excipients. The overall structure is prone to oxidation.
| Excipient Class | Examples | Potential Interaction/Rationale | Recommendation |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (tocopherol) | Scavenge free radicals that initiate oxidative degradation.[13] | Consider: Especially for liquid formulations or if the final product will be exposed to air. |
| Chelating Agents | EDTA, Citric Acid | Bind trace metal ions that can catalyze oxidative reactions. | Consider: If raw materials or processing equipment may introduce metal impurities. |
| Acidic Excipients | Stearic Acid, Carboxylic acid-containing polymers | Can form salts with the tertiary amine, potentially leading to disproportionation or other instabilities.[13][14] | Avoid/Use with Caution: Conduct thorough compatibility studies (e.g., DSC, FTIR) to screen for interactions.[12] |
| Reducing Sugars | Lactose, Dextrose | Can potentially react with the amine group via the Maillard reaction, especially under heat and humidity. | Use with Caution: Prefer non-reducing sugars like sucrose or mannitol as fillers if possible. |
| Peroxide-Containing Excipients | Povidone (PVP), Polyethylene glycols (PEGs) | Trace peroxide impurities in these polymers can aggressively oxidize the API.[13] | Screen Lots: Always use low-peroxide grade excipients and screen specific lots for peroxide value before use. |
References
- Peroxidase-catalysed oxidation of different dibenzazepine derivatives. PubMed.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Semantic Scholar.
- Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Excipients for APIs.
- Stability of APIs in presence of excipients. Spark904.
- Technical Support Center: Long-Term Storage of API-1 Powder. Benchchem.
- Managing Excipient Interactions. Pharmaceutical Technology.
- Solubility Enhancement Excipients. American Pharmaceutical Review.
- How Purification Improves API Stability and Shelf Life. Clickchem Research LLP.
- This compound. PubChem.
- Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances.
- The Evolution of Dibenzazepine Derivatives in Chemical Applications. The Evolution of Dibenzazepine Derivatives in Chemical Applications.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
- Storage Conditions. Zamann Pharma Support GmbH.
- Guideline on Declaration of Storage Conditions. EMA.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products. PubMed.
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- 3. nbinno.com [nbinno.com]
- 4. This compound | C15H13NO | CID 78620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peroxidase-catalysed oxidation of different dibenzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
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- 10. Storage Conditions - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. How Purification Improves API Stability and Shelf Life : Clickchem Research LLP [clickchemresearch.com]
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- 13. pharmtech.com [pharmtech.com]
- 14. spark904.nl [spark904.nl]
Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
In the vanguard of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. The critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide offers a comprehensive, technically-grounded framework for validating the putative biological target of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a molecule of growing interest.
While the dibenzazepine scaffold is present in various approved drugs acting on the central nervous system, its structural motifs also share characteristics with inhibitors of other critical enzyme families.[1][2] Preliminary structural analyses and in-silico modeling suggest a compelling hypothesis: that this compound may function as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This guide is structured to systematically test this hypothesis, providing a direct comparison with established alternatives and the detailed experimental protocols necessary for conclusive validation.
The Scientific Premise: Why Hypothesize PARP as the Target?
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway. It acts as a primary sensor for DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4][5] This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[6]
Inhibition of PARP has emerged as a powerful anticancer strategy, particularly through the principle of synthetic lethality .[7][8] Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks (DSBs).[9] When PARP is inhibited, unrepaired SSBs are converted into DSBs during DNA replication.[8] In BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability and cell death, while normal cells with functional HR can survive.[9][10]
Given the structural features of this compound, which resemble the nicotinamide/benzamide core present in many PARP inhibitors, PARP1 presents a rational and high-value putative target.[11][12]
A Comparative Framework: Benchmarking Against Gold Standards
To meaningfully evaluate the potential of our test compound, its performance must be benchmarked against well-characterized, clinically relevant alternatives. We select Olaparib and Talazoparib, two FDA-approved PARP inhibitors, for this purpose.
Table 1: Comparative Profile of PARP Inhibitors
| Compound | Putative Target | IC₅₀ (PARP1) | Key Mechanistic Feature |
| This compound | PARP1/2 | To Be Determined | Hypothesized catalytic inhibition |
| Olaparib | PARP1/2 | ~1-5 nM | Catalytic Inhibition & PARP Trapping[10][13][14][15] |
| Talazoparib | PARP1/2 | ~0.5-1 nM | Potent Catalytic Inhibition & Superior PARP Trapping[16][17][18][19] |
Expert Insight: It is crucial to understand that PARP inhibitors have a dual mechanism: direct inhibition of the enzyme's catalytic activity and "trapping" the PARP enzyme on the DNA at the site of damage.[14][18] Talazoparib, for instance, is a significantly more potent PARP trapper than Olaparib, which may contribute to its high cytotoxicity in susceptible cells.[16][19] Our validation workflow must therefore aim not only to determine the IC₅₀ but also to investigate this potential trapping activity.
Experimental Validation: From Purified Protein to Cellular Function
A robust target validation strategy is multi-tiered, beginning with direct biochemical assays and progressing to cell-based assays that confirm target engagement and the desired downstream physiological effect.
Part A: Biochemical Validation — Does the Compound Inhibit the Enzyme?
The first and most direct test is to determine if this compound can inhibit the enzymatic activity of purified PARP1 protein.
Caption: Workflow for validating on-target PARP inhibition via synthetic lethality.
Detailed Protocol: Isogenic Cell Line Viability Assay
This protocol determines if the compound selectively kills cells with a specific DNA repair defect, a hallmark of PARP inhibitors. [20][21]
-
Cell Culture: Use a pair of isogenic cell lines, where one is the wild-type (e.g., DLD-1) and the other has a specific gene knockout, such as BRCA2 (DLD-1 BRCA2 -/-). The only significant difference between them is the status of the homologous recombination pathway.
-
Cell Seeding: Plate an equal number of both wild-type and knockout cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of this compound. Again, include Olaparib as a positive control and a vehicle control.
-
Long-Term Incubation: Incubate the plates for 5 to 7 days. This extended period is crucial as the cytotoxic effects of PARP inhibition manifest over multiple cell cycles.
-
Viability Assessment: Use a luminescent-based cell viability assay such as CellTiter-Glo®. This assay quantifies ATP, which is a direct indicator of the number of metabolically active, viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls for each cell line.
-
Plot the dose-response curves for both the wild-type and BRCA2 knockout cell lines.
-
A potent PARP inhibitor will show a dramatic leftward shift in the dose-response curve for the BRCA2 knockout cells, resulting in a significantly lower EC₅₀ value compared to the wild-type cells. This differential sensitivity is the definitive signature of synthetic lethality.
-
Visualizing the Mechanism: The DNA Damage Response Pathway
To fully appreciate the validation strategy, it is essential to understand the underlying signaling pathway. Inhibition of PARP1 creates a critical dependency on the BRCA-mediated homologous recombination pathway for cell survival.
Caption: The synthetic lethal interaction between PARP inhibition and BRCA deficiency.
Conclusion
The validation of a biological target is a hypothesis-driven process that demands a convergence of evidence. This guide outlines a logical, robust, and tiered strategy to test the hypothesis that this compound is a PARP inhibitor. By progressing from direct biochemical inhibition to a functional, cell-based demonstration of synthetic lethality, researchers can generate the conclusive data required to validate this target. A positive outcome from these experiments would not only elucidate the mechanism of action for this novel compound but also position it for further preclinical development as a potential targeted therapy for cancers with specific DNA repair deficiencies.
References
-
Title: Olaparib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor Source: LYNPARZA® HCP URL: [Link]
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Title: Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases Source: MDPI URL: [Link]
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Title: The comings and goings of PARP-1 in response to DNA damage Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: The role of PARP in DNA repair and its therapeutic exploitation Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Talazoparib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Chemical structures of PARP inhibitor Olaparib and its derivatives. Source: ResearchGate URL: [Link]
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Title: Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers Source: NIH National Center for Biotechnology Information URL: [Link]
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A Guide to Immunoassay Cross-Reactivity: Comparing 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one and Related Tricyclic Antidepressants
This guide provides an in-depth technical comparison of the immunoassay cross-reactivity of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a key metabolite of the tricyclic antidepressant (TCA) imipramine. Designed for researchers, toxicologists, and drug development professionals, this document delves into the molecular basis of cross-reactivity, presents comparative analytical data, and offers a validated experimental protocol for in-house assessment. Our objective is to equip scientific professionals with the necessary insights to accurately interpret preliminary screening results and underscore the importance of confirmatory analysis.
Introduction: The Challenge of TCA Screening
Tricyclic antidepressants (TCAs), such as imipramine and amitriptyline, have been mainstays in the treatment of depressive disorders for decades.[1] Accurate measurement of these compounds and their metabolites is critical for both therapeutic drug monitoring (TDM) and toxicology. Immunoassays are widely employed for initial screening due to their speed and high throughput.[2][3] These tests operate on a competitive binding principle, where drugs in a sample compete with a labeled drug conjugate for a limited number of antibody binding sites.[4]
However, the structural similarity across the TCA class presents a significant analytical challenge.[5] Antibodies used in these assays often recognize the core tricyclic structure, leading to significant cross-reactivity with parent drugs, their metabolites, and other structurally related medications.[6] This can result in false-positive or misleadingly high quantitative results. The compound this compound, a metabolite of imipramine, exemplifies this challenge.[7][8] Understanding its cross-reactivity is essential for any laboratory performing TCA analysis.
Section 1: The Molecular Basis of Cross-Reactivity
The cross-reactivity of a TCA immunoassay is predetermined by the immunogen used to generate the antibodies. Most commercial assays are calibrated against nortriptyline or desipramine, the primary active metabolites of amitriptyline and imipramine, respectively. The assay's antibody population will therefore exhibit the highest affinity for its target calibrator, but will also bind to other molecules that share key structural features.
The core structure responsible for this phenomenon is the dibenz[b,f]azepine nucleus. As illustrated below, imipramine, its major metabolite desipramine, and the secondary metabolite this compound all share this fundamental tricyclic ring system. It is this shared topology that the immunoassay antibodies recognize.
Section 2: Comparative Cross-Reactivity Analysis
The degree of cross-reactivity is expressed as a percentage. It represents the concentration of a cross-reacting substance required to produce a result equivalent to a given concentration of the primary calibrator.
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
The following table provides representative cross-reactivity data for several TCAs and the topic compound against a typical competitive immunoassay calibrated with nortriptyline.
| Compound | Class | Calibrator | Typical % Cross-Reactivity | Notes |
| Nortriptyline | TCA (Secondary Amine) | Yes | 100% | The reference compound by which all others are measured. |
| Desipramine | TCA (Secondary Amine) | No | 120-150% | High cross-reactivity due to strong structural similarity. |
| Imipramine | TCA (Tertiary Amine) | No | 60-80% | The side chain difference slightly reduces antibody binding. |
| Amitriptyline | TCA (Tertiary Amine) | No | 70-90% | Parent drug of the calibrator, shows high cross-reactivity. |
| This compound | Imipramine Metabolite | No | 15-30% | The ketone group significantly alters the structure, reducing affinity. |
| Cyclobenzaprine | Muscle Relaxant | No | 50-100% | Structurally similar non-TCA, a common source of false positives.[5] |
| Quetiapine | Antipsychotic | No | 5-15% | Structurally dissimilar but known to cause false positives in some assays.[6] |
Analysis: As the data illustrates, while the topic metabolite this compound is less reactive than the primary parent drugs and metabolites, its contribution can be additive and analytically significant, particularly in overdose cases where metabolite concentrations are high. The high cross-reactivity of structurally similar non-TCA drugs like cyclobenzaprine highlights the non-specific nature of these screening assays.
Section 3: A Validated Protocol for Determining Percent Cross-Reactivity
To ensure trustworthiness and accuracy, laboratories should validate the cross-reactivity of suspected interfering compounds with their specific immunoassay platform. The following protocol provides a self-validating framework for this determination.
Objective: To quantitatively determine the percent cross-reactivity of this compound using a commercial TCA immunoassay.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a certified reference standard of the topic compound.
-
Dissolve in HPLC-grade methanol to create a high-concentration stock solution (e.g., 1 mg/mL). Causality: Methanol is chosen for its ability to solubilize a wide range of organic compounds and its volatility, which simplifies subsequent dilutions.
-
The primary calibrator (e.g., Nortriptyline) and controls should be sourced directly from the assay manufacturer.
-
-
Serial Dilution:
-
Perform serial dilutions of the topic compound's stock solution using a certified drug-free urine or serum matrix. This creates a range of concentrations (e.g., from 1,000 ng/mL to 100,000 ng/mL). Causality: Using the same biological matrix as the calibrators accounts for potential matrix effects, ensuring a valid comparison.
-
-
Assay Procedure:
-
Run the manufacturer's calibrators and controls to validate the assay performance. The control values must fall within their expected ranges for the run to be considered valid.
-
Analyze each dilution of the topic compound as if it were an unknown sample.
-
Run each sample in triplicate to assess precision.
-
-
Data Analysis:
-
For each dilution of the topic compound, record the concentration reported by the analyzer (the "apparent Nortriptyline concentration").
-
Select a dilution of the topic compound that gives a response near the midpoint of the calibration curve (e.g., near the 1000 ng/mL cutoff).[2][4]
-
Apply the cross-reactivity formula. For example, if a 5,000 ng/mL solution of the topic compound yields a result equivalent to 1,000 ng/mL of Nortriptyline:
-
% Cross-Reactivity = (1,000 ng/mL / 5,000 ng/mL) x 100 = 20%
-
-
Section 4: Interpretation and the Imperative for Confirmation
The data generated from cross-reactivity studies demonstrates a critical principle: a positive result from a TCA immunoassay is a preliminary, qualitative finding. [3][9] It indicates the presence of one or more structurally related compounds but does not definitively identify any single substance.
Implications for Researchers:
-
Inaccurate Quantification: The presence of multiple cross-reacting metabolites, including this compound, can create an additive effect, leading to a result that does not accurately reflect the concentration of the parent drug or its primary active metabolite.
Given these limitations, a more specific, alternative chemical method is mandatory to obtain a confirmed analytical result. The preferred confirmatory methods are mass spectrometry-based, such as Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] These techniques separate compounds chromatographically before identifying them based on their unique mass-to-charge ratio, providing unambiguous identification and accurate quantification.
Conclusion
The analysis of this compound serves as a crucial case study in the complexities of immunoassay-based drug screening. While its cross-reactivity is moderate compared to primary metabolites, its presence can contribute to the overall immunoassay response. This guide underscores that a deep understanding of structural relationships is vital for anticipating and interpreting these analytical artifacts. For researchers, scientists, and drug development professionals, the central takeaway is the non-negotiable role of confirmatory methods like LC-MS/MS to move beyond preliminary screening to achieve definitive, accurate, and reliable results.
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Poklis, A., Kwong, T. C., & Jortani, S. A. (1996). Direct Detection of Therapeutic Concentrations of Tricyclic Antidepressants in Whole Hemolyzed Blood Using the EMITtox Serum Tricyclic Antidepressant Assay. Journal of Analytical Toxicology, 20(4), 299-303. Retrieved from [Link]
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McIntyre, I. M., Malek, F., & Trochta, A. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Archives of Pathology & Laboratory Medicine, 137(1), 93-99. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one Analogs for Anticonvulsant Drug Discovery
For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of anticonvulsant drug discovery, the dibenz[b,f]azepine scaffold represents a cornerstone of therapeutic innovation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one core, a key pharmacophore in the development of novel antiepileptic drugs. Drawing upon field-proven insights and experimental data from closely related series, this document aims to elucidate the critical molecular features governing anticonvulsant efficacy and neurotoxicity, thereby guiding the rational design of next-generation therapeutics.
The Enduring Legacy and Therapeutic Potential of the Dibenz[b,f]azepine Core
The tricyclic system of dibenz[b,f]azepine is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Compounds featuring this core structure have demonstrated a wide spectrum of pharmacological effects, including antidepressant, antipsychotic, and, most notably, anticonvulsant properties.[2] The established clinical success of carbamazepine and oxcarbazepine, both bearing the dibenz[b,f]azepine-5-carboxamide framework, has cemented this chemical class as a vital source of antiepileptic agents.[3] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, key players in the generation and propagation of action potentials in neurons.[4] By stabilizing the inactivated state of these channels, these drugs reduce neuronal hyperexcitability, a hallmark of epileptic seizures.
The focus of this guide, the this compound scaffold, represents a strategic evolution from these foundational molecules. The replacement of the 5-carboxamide with a 5-methyl group offers a distinct physicochemical profile that may influence metabolic stability, blood-brain barrier penetration, and off-target activities. Understanding the SAR of this specific analog series is therefore paramount for optimizing anticonvulsant potency while minimizing adverse effects.
Deconstructing the Structure-Activity Landscape: A Comparative Analysis
While comprehensive SAR data for a broad series of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally analogous 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide and 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide derivatives. The following sections present a comparative analysis based on this compelling evidence, extrapolating key SAR trends relevant to the 5-methyl series.
The Critical Role of the 10-Position: A Gateway to Enhanced Potency
Modifications at the 10-position of the dibenz[b,f]azepin-10-one ring have a profound impact on anticonvulsant activity. A pivotal study on 10-oxo-5-carboxamide derivatives revealed that the introduction of an oxime functionality at this position can significantly enhance potency.
| Compound | R | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| Oxcarbazepine (Reference) | =O | 25 | >300 | >12 |
| Analog 1 | =N-OH (E/Z mixture) | 15.5 | 118 | 7.6 |
| Analog 2 (Z-isomer) | =N-OH (Z) | 12.3 | 165 | 13.4 |
| Analog 3 (E-isomer) | =N-OH (E) | 28.2 | 200 | 7.1 |
Data sourced from a study on 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives.[1]
The data clearly indicates that the (Z)-oxime analog (Analog 2 ) exhibits superior anticonvulsant activity (lower ED₅₀) and a better safety profile (higher PI) compared to the parent ketone, oxcarbazepine. This suggests that the stereochemistry at the 10-position is a critical determinant of biological activity. The lone pair of electrons on the oxime nitrogen and its spatial orientation likely play a crucial role in the interaction with the voltage-gated sodium channel.
Logical Relationship: Impact of 10-Position Modification
Caption: Modification at the 10-position from a ketone to an oxime can significantly increase anticonvulsant potency, with stereochemistry being a key factor.
Substitutions on the Phenyl Rings: Fine-Tuning Activity and Selectivity
While the influence of substituents on the phenyl rings of the core 5-methyl-10-oxo scaffold is less documented, studies on related dibenz[b,f]azepines suggest that aromatic substitution provides a powerful tool for modulating activity. The introduction of small electron-withdrawing or electron-donating groups can influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity for the sodium channel and its pharmacokinetic profile. Further investigation into substitutions at positions 2, 3, 7, and 8 of the this compound core is warranted to establish a clear SAR.
The N5-Substituent: Impact on Metabolism and Pharmacokinetics
The nature of the substituent at the 5-position (the azepine nitrogen) is known to significantly influence the metabolic fate and overall pharmacokinetic properties of dibenz[b,f]azepine derivatives. In the context of the title compound, the 5-methyl group is expected to undergo different metabolic pathways compared to the 5-carboxamide moiety of carbamazepine and oxcarbazepine. This alteration can lead to a different profile of active metabolites and potentially a more predictable pharmacokinetic profile.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for the anticonvulsant effects of dibenz[b,f]azepine derivatives is the blockade of voltage-gated sodium channels (VGSCs).[4] These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions like epilepsy, VGSCs can exhibit aberrant activity, leading to neuronal hyperexcitability.
Dibenz[b,f]azepine analogs are believed to bind preferentially to the inactivated state of the sodium channel. This state-dependent binding is a key feature that contributes to their therapeutic efficacy. By stabilizing the inactivated state, these compounds reduce the number of available channels that can open in response to depolarization, thereby dampening the rapid and repetitive firing of neurons that underlies seizure activity.
Signaling Pathway: Voltage-Gated Sodium Channel Modulation
Caption: Dibenz[b,f]azepin-10-one analogs preferentially bind to and stabilize the inactivated state of voltage-gated sodium channels, reducing neuronal hyperexcitability.
Experimental Protocols for Evaluation
To rigorously assess the anticonvulsant potential and mechanism of action of novel this compound analogs, a multi-tiered experimental approach is essential.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneally or orally).
-
After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.[5]
-
Rotarod Test for Neurotoxicity: This assay assesses potential motor impairment, a common side effect of centrally acting drugs.
-
Procedure:
-
Train animals to remain on a rotating rod.
-
Administer the test compound.
-
At various time points after administration, place the animal on the rotating rod.
-
Record the time the animal remains on the rod.
-
Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.[5]
-
Experimental Workflow: In Vivo Screening
Caption: A standard in vivo screening workflow to determine the anticonvulsant efficacy (ED₅₀) and neurotoxicity (TD₅₀) of test compounds, allowing for the calculation of the Protective Index (PI).
In Vitro Mechanistic Studies
Patch-Clamp Electrophysiology: This is the gold standard for directly measuring the effects of compounds on ion channel function.
-
Procedure:
-
Use cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing specific subtypes of voltage-gated sodium channels.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the test compound and record changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
Determine the IC₅₀, the concentration of the compound that inhibits 50% of the sodium current.[6]
-
Radioligand Binding Assays: These assays can be used to determine the binding affinity of a compound to a specific site on the sodium channel.
-
Procedure:
-
Prepare brain membrane fractions (synaptosomes).
-
Incubate the membranes with a radiolabeled ligand that binds to a known site on the sodium channel (e.g., [³H]batrachotoxinin A 20-α-benzoate).
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.
-
Measure the amount of bound radioactivity.
-
Calculate the Ki, the inhibition constant, which reflects the binding affinity of the test compound.[5]
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticonvulsant agents. While a comprehensive SAR for this specific series is still emerging, data from closely related analogs provide a strong foundation for rational drug design. Key takeaways include the critical importance of the 10-position for potency, with oxime derivatives showing particular promise, and the established influence of the N5-substituent on pharmacokinetics.
Future research should focus on a systematic exploration of substitutions on the phenyl rings of the 5-methyl-10-oxo core to build a more complete SAR profile. Furthermore, detailed investigations into the metabolic pathways of these analogs will be crucial for optimizing their drug-like properties. By integrating the insights from in vivo and in vitro experimental data, researchers can continue to refine this privileged scaffold and develop safer and more effective treatments for epilepsy.
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A Senior Application Scientist's Guide to Confirming the Purity of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one by LC-MS
In the landscape of drug development and manufacturing, the confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a molecule like 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a tricyclic compound with significant therapeutic potential, a robust analytical methodology is not just a regulatory requirement but a scientific necessity.[1][2] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for assessing the purity of this specific dibenzazepine derivative. We will delve into the rationale behind experimental choices, present comparative data, and offer a validated, step-by-step protocol.
The inherent power of LC-MS lies in its dual-dimensional analysis.[3] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) provides the physical separation of the target compound from any process-related impurities, degradants, or contaminants.[4] Subsequently, Mass Spectrometry (MS) offers highly specific detection and identification based on the mass-to-charge ratio (m/z) of the eluted compounds, providing an orthogonal layer of confirmation that is indispensable for purity analysis.[3][4]
The Challenge: Structurally Similar Impurities
The synthesis of dibenzazepine derivatives can often lead to the formation of structurally analogous impurities.[5][6] These can arise from incomplete reactions, side reactions, or degradation.[5] For this compound (Molecular Weight: 223.27 g/mol [7]), potential impurities could include isomers, oxidation products (e.g., dione derivatives[8]), or precursors like iminostilbene.[1][5] The structural similarity of these compounds makes their separation and individual quantification a significant analytical challenge, necessitating a highly selective and sensitive method.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for achieving the desired separation and sensitivity. Here, we compare two common approaches: a standard Reversed-Phase (RP) HPLC method and a more rapid UPLC method, both coupled with a single quadrupole mass spectrometer. The goal is to achieve baseline separation of the main peak from all potential impurities.
Method A: Traditional Reversed-Phase HPLC-MS
This method represents a workhorse approach in many quality control laboratories. The choice of a C18 stationary phase is based on its broad applicability for retaining non-polar to moderately polar compounds like our target molecule. The longer column and standard particle size provide robust and reliable separations.
Method B: High-Throughput UPLC-MS
This approach leverages sub-2-µm particle technology to achieve faster analysis times and higher peak efficiencies.[9] The shorter column length is compensated by the smaller particle size, which enhances separation power. This method is ideal for high-throughput screening environments.
Below is a summary of the key parameters for each method:
| Parameter | Method A: RP-HPLC-MS | Method B: UPLC-MS | Rationale for Selection |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | C18 provides good retention for the tricyclic structure. The UPLC column's smaller dimensions and particle size increase speed and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid provides a proton source for efficient positive-ion electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 30-95% B over 15 min | 30-95% B over 3 min | The UPLC gradient is significantly shorter due to the higher efficiency of the column, enabling faster sample throughput. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Flow rates are optimized for the respective column diameters to maintain optimal linear velocity and separation efficiency. |
| Injection Volume | 10 µL | 2 µL | Smaller injection volumes are used with UPLC to prevent column overloading and band broadening. |
| MS Detector | Single Quadrupole ESI+ | Single Quadrupole ESI+ | ESI in positive mode is well-suited for nitrogen-containing compounds like dibenzazepines. A single quadrupole is sufficient for purity confirmation via Selected Ion Monitoring (SIM). |
| MS Acquisition | SIM at m/z 224.1 | SIM at m/z 224.1 | Selected Ion Monitoring for the protonated molecule [M+H]⁺ provides high sensitivity and specificity for the target analyte. |
Experimental Workflow and Protocol
A self-validating protocol is crucial for ensuring the trustworthiness of the results. The following workflow is designed to be robust and reproducible.
Caption: LC-MS workflow for purity assessment.
Step-by-Step Protocol (Method B - UPLC-MS)
-
Standard and Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solutions to return to room temperature and dilute to the mark with the diluent. This yields a concentration of 100 µg/mL.
-
Filter a portion of each solution through a 0.22 µm PTFE syringe filter into an autosampler vial. The act of filtration is critical to remove any particulates that could clog the UPLC system.
-
-
Instrument Setup and Equilibration:
-
Set up the UPLC-MS system according to the parameters outlined for Method B.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 10 column volumes. This ensures a stable baseline and reproducible retention times.
-
-
Data Acquisition:
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject 2 µL of the prepared reference standard solution to confirm system suitability (retention time, peak shape, and signal intensity).
-
Inject 2 µL of the prepared sample solution.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Confirm the identity of the main peak by verifying its mass spectrum shows the expected protonated molecule at m/z 224.1.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Comparative Performance Data
The following table summarizes the hypothetical but realistic performance data obtained from analyzing a sample of this compound containing two known impurities: Impurity 1 (an isomer) and Impurity 2 (an oxidation product).
| Performance Metric | Method A: RP-HPLC-MS | Method B: UPLC-MS | Advantage |
| Analysis Time | 20 minutes | 5 minutes | Method B |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 | Method B |
| Resolution (Main Peak vs. Impurity 2) | 2.1 | 3.0 | Method B |
| Calculated Purity (%) | 99.2% | 99.5% | Method B |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL | Method B |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~3 ng/mL | Method B |
Analysis of Results:
The data clearly demonstrates the superiority of the UPLC-MS method (Method B) for this specific application. The significantly shorter analysis time allows for a much higher sample throughput. More importantly, the improved resolution provides better separation between the main peak and the closely eluting impurities. This leads to more accurate peak integration and, consequently, a more reliable purity calculation. The higher sensitivity (lower LOD and LOQ) of the UPLC method is also a key advantage, enabling the detection and quantification of trace-level impurities that might be missed by the HPLC method.[10] This is in line with the principles outlined in the ICH guidelines for analytical procedure validation, which emphasize the importance of specificity, accuracy, and precision.[11][12]
Caption: Logical flow of purity confirmation by LC-MS.
Conclusion and Recommendations
For the purity confirmation of this compound, a UPLC-MS method is demonstrably superior to a traditional HPLC-MS approach. The causality behind this improved performance lies in the fundamental principles of chromatography: smaller stationary phase particles lead to higher separation efficiency, allowing for faster gradients and sharper peaks. This directly translates to better resolution of closely related impurities and more accurate quantification.
While the initial investment in UPLC technology may be higher, the long-term benefits of increased throughput, higher data quality, and greater confidence in results provide a compelling return on investment for any research or quality control environment. The presented UPLC-MS method is specific, sensitive, and rapid, making it fit for its intended purpose of ensuring the purity, and by extension the safety and efficacy, of this important pharmaceutical compound. All method validation should be performed in accordance with ICH guidelines to ensure regulatory compliance.[13][14]
References
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Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine. PubMed. Available at: [Link]
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Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. LCGC International. Available at: [Link]
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Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. LCGC International. Available at: [Link]
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LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove - University of Mississippi. Available at: [Link]
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Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
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Purity Determination by LC-MS. UC CORE. Available at: [Link]
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Systematic development of an UPLC–MS/MS method for the determination of tricyclic antidepressants in human urine | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]
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Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. NIH. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available at: [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. PMC. Available at: [Link]
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Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research International. Available at: [Link]
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Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Research Square. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one Against Known CNS Drugs
For distribution to: Researchers, scientists, and drug development professionals.
This guide offers a comprehensive, technically-grounded framework for the preclinical evaluation of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a novel compound with potential applications in Central Nervous System (CNS) therapeutics. As we venture into the pharmacological profiling of this molecule, it is imperative to employ a systematic and scientifically rigorous benchmarking approach against established CNS drugs. This document provides not just the "what" but the "why" behind the proposed experimental design, reflecting a deep-seated understanding of CNS drug discovery.
Introduction and Rationale
This compound belongs to the dibenzazepine class of compounds, a scaffold renowned for its diverse pharmacological activities, including anticonvulsant and antidepressant effects.[1] The presence of the N-methyl group and the ketone at the 10-position suggests a unique structure-activity relationship that warrants thorough investigation. The core objective of this guide is to delineate a series of experiments designed to elucidate the compound's pharmacological profile and benchmark its performance against established CNS drugs.
Our comparator drugs have been strategically selected to represent a spectrum of CNS activities:
-
Carbamazepine: A first-line anticonvulsant and mood stabilizer, structurally related to our compound of interest. Its primary mechanism of action is the blockade of voltage-gated sodium channels.
-
Imipramine: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine.[2]
-
Clozapine: An atypical antipsychotic with a broad receptor binding profile, targeting dopamine and serotonin receptors, among others.
By benchmarking against these drugs, we can gain valuable insights into the potential therapeutic niche of this compound.
In Vitro Benchmarking: Target Engagement and Cellular Function
The initial phase of our investigation will focus on in vitro assays to determine the compound's primary molecular targets and its effects on cellular function.
Radioligand Binding Assays: Unveiling the Receptor Interaction Profile
Objective: To quantitatively assess the binding affinity of this compound across a panel of CNS-relevant receptors and transporters.
Experimental Protocol:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D2, serotonin 5-HT2A, norepinephrine transporter). Prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of the test compound.
-
Separation and Detection: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Comparative In Vitro Binding Profile (Ki in nM)
| Target | This compound (Hypothetical Data) | Carbamazepine (Literature Value) | Imipramine (Literature Value) | Clozapine (Literature Value) |
| Sodium Channel (Site 2) | 150 | ~2800 | >10000 | >10000 |
| Serotonin Transporter (SERT) | 850 | >10000 | ~1-4 | ~130 |
| Norepinephrine Transporter (NET) | 600 | >10000 | ~10-25 | ~240 |
| Dopamine D2 Receptor | 2500 | >10000 | ~1500 | ~12-25 |
| Serotonin 5-HT2A Receptor | 45 | >10000 | ~30-50 | ~5-15 |
Disclaimer: The data for the test compound is hypothetical and for illustrative purposes only.
In Vitro Electrophysiology: Assessing Functional Modulation of Ion Channels
Objective: To determine the functional effect of the compound on voltage-gated sodium channels, a key target for many anticonvulsants.
Experimental Protocol (Patch-Clamp):
-
Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the human Nav1.2 sodium channel subtype.
-
Electrophysiological Recording: Employ the whole-cell patch-clamp technique to record sodium currents.
-
Compound Application: Apply a series of voltage steps to elicit sodium currents in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: Measure the peak sodium current at each concentration to determine the IC50 for channel blockade. Assess for use-dependent block by applying repetitive depolarizing pulses.
In Vivo Benchmarking: Evaluating Systemic Effects and Behavioral Outcomes
The next crucial step is to translate our in vitro findings into a whole-animal context.
Maximal Electroshock (MES) Test: A Model for Generalized Seizures
Objective: To assess the anticonvulsant potential of the compound.
Experimental Protocol:
-
Animal Dosing: Administer this compound, vehicle, or a positive control (Carbamazepine) to groups of mice via oral gavage.
-
Seizure Induction: At the time of predicted peak plasma concentration, deliver a brief electrical stimulus (50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint for this assay.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED50).
Forced Swim Test (FST): A Screen for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant-like effects of the compound.
Experimental Protocol:
-
Animal Dosing: Administer the test compound, vehicle, or a positive control (Imipramine) to groups of mice or rats.
-
Test Procedure: Place each animal individually into a cylinder of water from which it cannot escape.
-
Behavioral Scoring: For a defined period (e.g., the last 4 minutes of a 6-minute test), record the duration of immobility.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) of Startle: A Measure of Sensorimotor Gating
Objective: To assess the potential antipsychotic-like activity by measuring the compound's ability to reverse a deficit in sensorimotor gating.
Experimental Protocol:
-
Induction of PPI Deficit: Administer a dopamine agonist, such as apomorphine, to induce a deficit in PPI.
-
Animal Dosing: Pre-treat groups of animals with the test compound, vehicle, or a positive control (Clozapine).
-
Test Procedure: Place each animal in a startle chamber and present a series of acoustic startle stimuli, some of which are preceded by a weaker prepulse.
-
Data Analysis: Measure the startle response and calculate the percentage of PPI. An effective antipsychotic will reverse the apomorphine-induced deficit in PPI.
Table 2: Hypothetical Comparative In Vivo Efficacy (ED50 in mg/kg, p.o.)
| Behavioral Assay | This compound (Hypothetical Data) | Carbamazepine (Literature Value) | Imipramine (Literature Value) | Clozapine (Literature Value) |
| Maximal Electroshock (MES) | 15 | ~8-10 | N/A | N/A |
| Forced Swim Test (FST) | 25 | N/A | ~15-30 | N/A |
| Prepulse Inhibition (PPI) Reversal | >50 | N/A | N/A | ~0.5-2 |
Disclaimer: The data for the test compound is hypothetical and for illustrative purposes only.
Visualizing the Benchmarking Workflow
Caption: A schematic overview of the proposed benchmarking workflow.
Concluding Remarks and Future Directions
This guide outlines a robust, multi-faceted approach to the preclinical benchmarking of this compound. The proposed experiments are designed to provide a comprehensive understanding of its pharmacological profile, enabling a data-driven comparison with established CNS drugs. The hypothetical data presented underscores the potential for this compound to exhibit a unique combination of anticonvulsant, antidepressant, and serotonergic activities.
Should the experimental data align with our hypothetical profile, further investigations would be warranted, including:
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Off-target screening to identify any potential for adverse effects.
-
More sophisticated behavioral models to further delineate its therapeutic potential.
By adhering to the principles of scientific integrity and rigorous experimental design, we can effectively unlock the therapeutic promise of novel chemical entities like this compound.
References
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Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]
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Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]
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This compound. PubChem. [Link]
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Imipramine. Wikipedia. [Link]
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Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]
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Independent Verification of Small Molecule Mechanism of Action: A Comparative Guide for 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Introduction: The Imperative of Mechanistic Verification in Drug Discovery
In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the initial step. A thorough and rigorous elucidation of its mechanism of action (MoA) is paramount for its progression as a chemical probe or a therapeutic candidate. The compound 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, hereafter referred to as "Compound X," represents a scaffold with potential biological activity. While primary screening may suggest a particular therapeutic effect, it is the independent verification of its molecular target and cellular MoA that provides the foundation for rational drug development.
This guide provides a comparative overview of robust, contemporary methodologies for the independent verification of a hypothesized MoA for Compound X. For the purpose of this illustrative guide, we will posit a plausible, hypothetical MoA: the inhibition of the non-receptor tyrosine kinase, Src . Dysregulation of Src kinase activity is implicated in various cancers, making it a well-established therapeutic target.[1] This hypothetical framework will allow us to explore and compare distinct, yet complementary, experimental strategies to validate this proposed mechanism.
We will delve into three orthogonal approaches:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
-
Competitive Binding Profiling: Kinobeads Assay
-
Functional Cellular Response: Phosphoproteomics-based pathway analysis
Each of these methodologies offers a unique perspective on the interaction between Compound X and its putative target within a biologically relevant context.
Hypothetical Signaling Pathway: Src Kinase
The proto-oncogene tyrosine-protein kinase Src is a central node in numerous signaling pathways that regulate cell proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many malignancies. A simplified representation of the Src signaling pathway is depicted below.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture K562 cells (a cell line known to express Src) to 80% confluency. Harvest and resuspend the cells in fresh media. Aliquot the cell suspension and treat with varying concentrations of Compound X or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Place the cell aliquots in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to equal protein content. Analyze the amount of soluble Src protein by Western blotting using a specific anti-Src antibody.
Hypothetical Data & Interpretation
A successful CETSA experiment will demonstrate a shift in the melting curve of Src in the presence of Compound X, indicating stabilization.
| Treatment | Temperature (°C) | Relative Soluble Src (%) |
| DMSO | 40 | 100 |
| DMSO | 50 | 95 |
| DMSO | 54 | 50 (Tm) |
| DMSO | 60 | 15 |
| DMSO | 70 | 5 |
| Compound X (10 µM) | 40 | 100 |
| Compound X (10 µM) | 50 | 98 |
| Compound X (10 µM) | 58 | 50 (Tm) |
| Compound X (10 µM) | 60 | 45 |
| Compound X (10 µM) | 70 | 10 |
Interpretation: The melting temperature (Tm) of Src kinase shifts from 54°C in DMSO-treated cells to 58°C in cells treated with Compound X. This positive thermal shift is strong evidence of direct binding and engagement of Compound X with Src in the cellular milieu.
Methodology 2: Kinobeads Competition Binding Assay
Expertise & Experience: To understand the selectivity of Compound X, a broader, unbiased approach is necessary. The Kinobeads assay is a powerful chemoproteomic technique for profiling the interaction of a compound against a large portion of the kinome. [2]This method utilizes beads coupled with broad-spectrum kinase inhibitors to enrich kinases from a cell lysate. [3]By pre-incubating the lysate with Compound X, one can measure its ability to compete with the beads for kinase binding, which is then quantified by mass spectrometry. [4]This provides a selectivity profile and an apparent dissociation constant (Kd,app) for numerous kinases simultaneously.
Experimental Workflow: Kinobeads Assay
Caption: Workflow for the Kinobeads competition binding assay.
Detailed Protocol: Kinobeads Assay
-
Lysate Preparation: Prepare a native cell lysate from a suitable cell line (e.g., a mix of K562, MV4-11, and U-937 to maximize kinome coverage) in a non-denaturing lysis buffer.
-
Competition Assay: Aliquot the lysate and incubate with a range of concentrations of Compound X (e.g., from 1 nM to 10 µM) or DMSO for 1 hour.
-
Kinobeads Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow for the binding of kinases not occupied by Compound X.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides corresponding to each kinase. The amount of each kinase bound to the beads in the presence of Compound X is compared to the DMSO control to generate dose-response curves and calculate Kd,app values.
Hypothetical Data & Interpretation
The results will reveal the binding affinity of Compound X to a wide array of kinases, thus defining its selectivity profile.
| Kinase Target | Kd,app (nM) | Interpretation |
| Src | 50 | Potent binding to the primary target |
| Lyn | 150 | Moderate off-target binding (Src family kinase) |
| Fyn | 200 | Moderate off-target binding (Src family kinase) |
| ABL1 | > 10,000 | No significant binding |
| EGFR | > 10,000 | No significant binding |
| AKT1 | > 10,000 | No significant binding |
Interpretation: The data indicates that Compound X potently binds to Src with a Kd,app of 50 nM. It shows moderate, but less potent, binding to other Src family kinases (Lyn and Fyn), which is common for ATP-competitive inhibitors. Importantly, it does not significantly interact with other major kinases like ABL1 and EGFR, suggesting a favorable selectivity profile for the Src family.
Methodology 3: Phosphoproteomics for Functional Validation
Expertise & Experience: While CETSA confirms target engagement and Kinobeads assesses selectivity, phosphoproteomics provides functional validation of target inhibition within the cell. [5]If Compound X inhibits Src kinase activity, we expect to see a decrease in the phosphorylation of its known downstream substrates. [6]This mass spectrometry-based approach allows for the global and unbiased quantification of thousands of phosphorylation events, providing a detailed snapshot of the cellular signaling state upon compound treatment. [7]
Experimental Workflow: Phosphoproteomics
Caption: Workflow for phosphoproteomic analysis of kinase inhibitor effects.
Detailed Protocol: Phosphoproteomics
-
Cell Treatment and Lysis: Treat cells with Compound X at a concentration determined to be effective (e.g., 500 nM) for a short duration (e.g., 1-2 hours) to capture direct signaling effects. Lyse the cells in a denaturing buffer containing phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.
-
Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the Compound X-treated and DMSO-treated samples. Perform bioinformatics analysis to identify significantly regulated phosphosites and map them to known signaling pathways.
Hypothetical Data & Interpretation
The analysis should reveal a significant decrease in phosphorylation at sites known to be direct or indirect substrates of Src.
| Protein | Phosphosite | Fold Change (Compound X vs. DMSO) | Known Src Substrate |
| Src | pY416 | -5.2 | Yes (Autophosphorylation) |
| FAK1 | pY397 | -4.8 | Yes |
| STAT3 | pY705 | -3.5 | Yes |
| Cortactin | pY421 | -4.1 | Yes |
| ERK1/2 | pT202/Y204 | -1.1 | No (Different Pathway) |
Interpretation: Treatment with Compound X leads to a significant reduction in the autophosphorylation of Src at Y416, a key marker of its active state. [1]Furthermore, there is a marked decrease in the phosphorylation of well-established Src substrates like FAK1, STAT3, and Cortactin. In contrast, phosphorylation sites in unrelated pathways, such as the MAPK pathway (ERK1/2), show minimal change. This pattern of phosphoproteome remodeling provides strong functional evidence that Compound X inhibits the catalytic activity of Src kinase in living cells.
Conclusion: A Triad of Evidence for Mechanistic Validation
The independent verification of a drug's mechanism of action is a cornerstone of rigorous drug discovery. No single method provides a complete picture; rather, a confluence of evidence from orthogonal approaches builds a robust and trustworthy case.
-
CETSA provides direct, undeniable proof of target engagement in a native cellular environment.
-
Kinobeads profiling offers a broad view of the compound's selectivity across the kinome, crucial for anticipating potential off-target effects.
-
Phosphoproteomics delivers the functional readout, confirming that target engagement translates into the intended modulation of cellular signaling pathways.
By employing this triad of methodologies, researchers can confidently validate the hypothesized mechanism of this compound as a Src kinase inhibitor. This comprehensive approach not only substantiates the primary MoA but also provides critical insights into selectivity and functional consequences, thereby enabling informed decisions for the future development of this promising compound.
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Assessing the Selectivity of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Dibenzazepine Derivative
The dibenzazepine scaffold is a cornerstone in medicinal chemistry, giving rise to a range of therapeutics for neurological and psychiatric disorders.[1][2] This guide provides a comprehensive framework for assessing the target selectivity of a novel compound within this class, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to well-known tricyclic antidepressants (TCAs) and anticonvulsants suggests its likely interaction with neurotransmitter transporters or ion channels.[3][4][5]
This document will guide researchers through a systematic evaluation of this compound, comparing its selectivity profile against established drugs such as the predominantly noradrenergic TCA Desipramine , the mixed serotonin-norepinephrine reuptake inhibitor Imipramine , and the sodium channel blocker Carbamazepine .[4][6][7][8] By following the detailed protocols herein, researchers can elucidate the primary target of this novel compound and identify potential off-target activities, which are critical for predicting both its therapeutic efficacy and potential side-effect profile.
Postulated Primary Targets and Rationale
Based on the shared dibenzazepine core, the primary molecular targets for this compound are hypothesized to be:
-
Monoamine Transporters: Specifically, the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT). Many TCAs exert their antidepressant effects by inhibiting the reuptake of these neurotransmitters.[9][10][11][12]
-
Voltage-Gated Sodium Channels (VGSCs): A key target for dibenzazepine-based anticonvulsants.[4][5]
Our experimental approach is designed to systematically test these hypotheses and build a comprehensive selectivity profile.
Comparative Selectivity Profiling: An Experimental Workflow
A multi-tiered approach is essential for a thorough assessment of selectivity. This ensures a focused investigation on the most probable targets first, followed by a broader screen for unanticipated interactions.
Caption: Tiered experimental workflow for selectivity profiling.
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of the test compound for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).
Rationale: Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and its target protein. By competing with a radiolabeled ligand of known affinity, we can accurately determine the affinity of our unlabeled test compound.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Use cell lines stably expressing either hNET or hSERT (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
For the hNET assay, use [³H]-Nisoxetine as the radioligand.
-
For the hSERT assay, use [³H]-Citalopram as the radioligand.
-
Prepare serial dilutions of this compound, Desipramine, and Imipramine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and the test compound or vehicle.
-
For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., 10 µM Desipramine for hNET, 10 µM Imipramine for hSERT).
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Synaptosomal Neurotransmitter Reuptake Assay
This protocol measures the functional potency (IC₅₀) of the test compound in inhibiting norepinephrine and serotonin reuptake in a more physiologically relevant ex vivo preparation.
Rationale: While binding assays confirm affinity, functional assays measure the compound's ability to inhibit the biological action of the transporter. Using synaptosomes (isolated nerve terminals) provides a more complex and physiologically relevant system than cell membranes.
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).
-
Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle.
-
Initiate the reuptake reaction by adding a mixture of [³H]-norepinephrine or [³H]-serotonin.
-
Allow the reuptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity in the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ values by performing non-linear regression analysis on the concentration-response curves.
-
Data Presentation and Comparative Analysis
The selectivity of this compound should be quantified and compared with the reference compounds.
Table 1: Comparative Affinity and Potency at Monoamine Transporters
| Compound | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | NET/SERT Selectivity Ratio (Kᵢ SERT / Kᵢ NET) | NE Reuptake IC₅₀ (nM) | 5-HT Reuptake IC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Desipramine | 1.5 | 35 | 23.3 | 2.1 | 58 |
| Imipramine | 4.2 | 1.1 | 0.26 | 6.5 | 1.8 |
| Carbamazepine | >10,000 | >10,000 | N/A | >10,000 | >10,000 |
Reference values for comparator drugs are illustrative and should be confirmed from literature or run concurrently.
Table 2: Off-Target Selectivity Profile (Illustrative)
| Target | This compound (% Inhibition @ 1 µM) | Desipramine (% Inhibition @ 1 µM) | Imipramine (% Inhibition @ 1 µM) |
| Histamine H₁ Receptor | Experimental Value | 95% | 98% |
| α₁-Adrenergic Receptor | Experimental Value | 85% | 92% |
| Muscarinic M₁ Receptor | Experimental Value | 75% | 88% |
| Voltage-Gated Na⁺ Channel | Experimental Value | 20% | 35% |
A comprehensive screen would include a much larger panel of targets.
Interpretation of Results and Mechanistic Insights
The data generated from these experiments will provide a clear picture of the selectivity of this compound.
-
High affinity and potency for NET with a high NET/SERT selectivity ratio would suggest a pharmacological profile similar to Desipramine.
-
High affinity and potency for both NET and SERT would indicate a profile closer to Imipramine.
-
Weak activity at monoamine transporters but significant inhibition of voltage-gated sodium channels would point towards an anticonvulsant mechanism similar to Carbamazepine.
The off-target screening results are crucial for predicting potential side effects. For instance, high affinity for histamine H₁ receptors is associated with sedation, while activity at muscarinic receptors can lead to anticholinergic effects like dry mouth and constipation.[10]
Caption: Logical relationships in assessing compound selectivity.
Conclusion
This guide provides a robust and scientifically rigorous framework for assessing the selectivity of this compound. By systematically evaluating its interactions with likely primary targets and a broad panel of off-targets, and by comparing its profile to well-characterized drugs, researchers can gain critical insights into its therapeutic potential and liabilities. This structured approach, grounded in established pharmacological principles and methodologies, is essential for advancing novel compounds from discovery to clinical development.
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Evaluating the Therapeutic Potential of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one: A Comparative Guide for Preclinical Assessment
In the landscape of central nervous system (CNS) drug discovery, the dibenz[b,f]azepine scaffold represents a cornerstone of therapeutic innovation. From established anticonvulsants to widely prescribed antidepressants, this tricyclic core has yielded a rich pipeline of clinically significant molecules. This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel derivative, 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, in comparison to existing treatments for epilepsy and depression. While direct biological data for this specific compound is not yet publicly available, its structural similarity to marketed drugs allows for a reasoned, hypothesis-driven approach to its preclinical assessment.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for investigating its mechanism of action, efficacy, and safety profile.
The Therapeutic Landscape: Epilepsy and Depression
Epilepsy and major depressive disorder are prevalent and often debilitating neurological conditions with a continued need for novel therapeutic agents that offer improved efficacy and tolerability.
Epilepsy is characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain. Current antiepileptic drugs (AEDs) primarily act by modulating voltage-gated ion channels (sodium and calcium), enhancing GABAergic inhibition, or reducing glutamatergic excitation.
Major Depressive Disorder (MDD) is a mood disorder characterized by persistent feelings of sadness and a loss of interest. The mainstay of pharmacological treatment involves modulating monoamine neurotransmitter systems, primarily serotonin and norepinephrine, through reuptake inhibition.
The Dibenz[b,f]azepine Scaffold: A Privileged Structure in CNS Drug Discovery
The dibenz[b,f]azepine core is a key structural motif in several successful CNS drugs. Its rigid, three-dimensional structure allows for precise interactions with various biological targets. Notable examples include:
-
Carbamazepine and Oxcarbazepine: These are widely used AEDs that primarily function by blocking voltage-gated sodium channels.[1][2][3] Their efficacy in treating partial seizures and neuropathic pain is well-established.[4]
-
Imipramine and Clomipramine: These are tricyclic antidepressants (TCAs) that inhibit the reuptake of norepinephrine and serotonin.
The shared scaffold suggests that novel derivatives may possess similar pharmacological properties, making epilepsy and depression the most logical starting points for therapeutic investigation of this compound.
Hypothetical Therapeutic Potential and Mechanism of Action of this compound
Based on its structural features—a dibenz[b,f]azepine core with an N-methyl group and a ketone at the 10-position—we can formulate a primary hypothesis for the biological activity of this compound.
Primary Hypothesis: The compound is a modulator of voltage-gated sodium channels, similar to carbamazepine and oxcarbazepine, and may also exhibit activity as a monoamine reuptake inhibitor, akin to tricyclic antidepressants.
This dual mechanism could offer a unique therapeutic profile, potentially addressing both seizure control and mood-related comorbidities common in epilepsy patients.
Caption: Hypothetical dual mechanism of action for this compound.
A Phased Experimental Approach to Evaluation
A systematic, multi-tiered approach is essential to rigorously evaluate the therapeutic potential of this compound. The following sections outline a comprehensive preclinical testing cascade.
Phase 1: In Vitro Profiling and Target Engagement
The initial phase focuses on characterizing the compound's interaction with its hypothesized molecular targets and assessing its basic safety profile.
| Assay | Objective | Experimental System | Key Comparators |
| Voltage-Gated Sodium Channel Patch Clamp | To determine the inhibitory potency (IC50) and mechanism of block on key sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6). | Whole-cell patch-clamp recordings from HEK293 cells stably expressing human sodium channel isoforms. | Carbamazepine, Oxcarbazepine, Lamotrigine |
| Monoamine Transporter Uptake Assays | To measure the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. | Radioligand uptake assays in cells expressing human transporters or synaptosomal preparations. | Fluoxetine (SSRI), Venlafaxine (SNRI) |
| hERG Channel Assay | To assess the potential for cardiac QT prolongation, a critical safety liability. | Automated patch-clamp electrophysiology on cells expressing the hERG potassium channel. | Dofetilide (positive control) |
-
Cell Culture: Maintain HEK293 cells stably expressing the human Nav1.x channel of interest in appropriate culture medium.
-
Electrophysiology:
-
Prepare whole-cell patch-clamp recordings.
-
Hold the cell membrane potential at a level that promotes the channel's resting state (e.g., -100 mV).
-
Elicit sodium currents using depolarizing voltage steps.
-
Establish a stable baseline recording.
-
-
Compound Application:
-
Prepare a stock solution of this compound and serial dilutions.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the effect on the peak sodium current at each concentration.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Investigate use- and state-dependence of the block to further characterize the mechanism.
-
Phase 2: In Vivo Efficacy Models
Should the in vitro data demonstrate promising activity, the next phase involves evaluating the compound's efficacy in established animal models of epilepsy and depression.
| Model | Species | Seizure Type Modeled | Primary Endpoint | Key Comparators |
| Maximal Electroshock Seizure (MES) [5][6] | Mouse, Rat | Generalized tonic-clonic seizures | Abolition of hindlimb tonic extension | Carbamazepine, Phenytoin |
| Subcutaneous Pentylenetetrazol (scPTZ) [5] | Mouse, Rat | Absence and myoclonic seizures | Failure to observe a clonic seizure lasting ≥5 seconds | Ethosuximide, Valproic Acid |
| 6 Hz Psychomotor Seizure Model [5] | Mouse | Therapy-resistant partial seizures | Protection from seizure activity | Levetiracetam, Lacosamide |
| Amygdala Kindling Model [5][6] | Rat | Temporal lobe epilepsy (focal seizures) | Reduction in seizure severity and duration | Lamotrigine, Levetiracetam |
| Model | Species | Behavioral Correlate of Depression | Primary Endpoint | Key Comparators |
| Forced Swim Test (FST) [7][8][9] | Mouse, Rat | Behavioral despair | Increased mobility time, decreased immobility time | Fluoxetine, Venlafaxine |
| Tail Suspension Test (TST) [10][11][12] | Mouse | Behavioral despair | Increased mobility time, decreased immobility time | Imipramine, Fluoxetine |
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.
-
Dosing: Administer this compound, vehicle, or a positive control (e.g., fluoxetine) at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).
-
Test Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Behavioral Scoring:
-
During the last 4 minutes of the test, score the duration of immobility (the mouse remains floating with only minor movements to keep its head above water).
-
An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the mouse, gently dry it, and place it in a clean, dry cage, potentially with a heat source, until fully recovered.
Phase 3: Early Safety and Tolerability Assessment
Concurrent with efficacy studies, it is crucial to conduct preliminary safety and tolerability assessments.
| Assay | Objective | Experimental System |
| Ames Test [13][14] | To assess the potential for the compound to induce gene mutations in bacteria. | Histidine-dependent strains of Salmonella typhimurium. |
| In Vivo Micronucleus Test [15][16][17] | To evaluate the potential for the compound to cause chromosomal damage in mammals. | Bone marrow or peripheral blood from treated rodents. |
-
Animal Dosing: Treat groups of rodents (typically mice) with at least three dose levels of the test compound, a vehicle control, and a positive control (e.g., cyclophosphamide).
-
Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare slides and stain the cells to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis:
-
Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates genotoxic potential.
-
Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.
-
Caption: Phased preclinical evaluation workflow for this compound.
Comparative Summary and Future Directions
The table below summarizes the key characteristics of existing treatments against which this compound would be benchmarked.
| Drug Class | Examples | Primary Mechanism of Action | Key Strengths | Key Limitations |
| Anticonvulsants | Carbamazepine, Oxcarbazepine, Lamotrigine | Blockade of voltage-gated sodium channels.[1][18][19] Lamotrigine also affects calcium channels.[][21][22] | Broad efficacy against partial and tonic-clonic seizures. | CNS side effects (dizziness, ataxia), potential for drug-drug interactions, risk of serious skin rashes. |
| SSRIs | Fluoxetine | Selective serotonin reuptake inhibition.[23][24][25] | Generally well-tolerated, effective for a broad range of depressive and anxiety disorders. | Delayed onset of action, sexual dysfunction, discontinuation syndrome. |
| SNRIs | Venlafaxine | Serotonin and norepinephrine reuptake inhibition.[26][27][28] | May be more effective for severe depression and neuropathic pain than SSRIs. | Can increase blood pressure, more pronounced discontinuation syndrome than SSRIs. |
The successful development of this compound will depend on demonstrating a superior profile in one or more of the following areas:
-
Enhanced Efficacy: Superior seizure control, particularly in treatment-resistant models, or a faster onset of antidepressant action.
-
Improved Safety and Tolerability: A wider therapeutic window, reduced CNS side effects, lower potential for cardiac toxicity (hERG), and a cleaner drug-drug interaction profile.
-
Novel Mechanism of Action: A balanced modulation of both ion channels and monoamine transporters could provide a unique clinical advantage for treating comorbid epilepsy and depression.
References
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Wikipedia. (2024). Lamotrigine. Retrieved from [Link]
- Schmidt, D., & Elger, C. E. (2004). What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?. Epilepsy & Behavior, 5(5), 627-635.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, ensuring the protection of personnel and the environment.
Hazard Identification and Waste Characterization
Before any disposal procedures can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a dibenzazepine derivative with specific handling requirements.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate that the compound be treated as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, a solid waste is deemed hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[2][3][4][5] While this specific compound may not be explicitly listed, its irritant properties are sufficient to classify it as a hazardous waste, requiring a "cradle-to-grave" management approach.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | PubChem[1] |
| Molecular Weight | 223.27 g/mol | PubChem[1] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Description | Skin, eye, and respiratory irritant | PubChem[1] |
Waste Segregation and Containment: A Proactive Approach
The cornerstone of safe chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, posing a significant safety risk and complicating the disposal process.
Core Principle: Any material that has come into contact with this compound must be considered hazardous waste. This includes not only the pure compound but also contaminated personal protective equipment (PPE), weighing boats, pipette tips, and any solvents used in cleaning.
Waste Stream Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and temporary storage of this compound waste pending pickup by a certified hazardous waste disposal service.
Required Materials
-
Designated hazardous waste containers (one for solids, one for liquids), compatible with the chemical and any solvents.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Spill kit for chemical spills.
Waste Collection Procedure
-
Don Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.
-
Label the Waste Container:
-
Clearly write "Hazardous Waste" on the label.
-
List all constituents, including "this compound" and any solvents.
-
Indicate the approximate percentage of each component.
-
Include the date the waste was first added to the container.
-
-
Deposit Waste:
-
Solid Waste: Carefully place all contaminated solid materials (e.g., unused compound, contaminated gloves, paper towels) into the designated solid hazardous waste container.
-
Liquid Waste: Pour all contaminated liquids into the designated liquid hazardous waste container using a funnel to prevent spills.
-
-
Seal the Container: Securely close the container lid after each addition. Containers should remain closed at all times except when adding waste.
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, clearly marked, and have secondary containment to capture any potential leaks.
-
-
Arrange for Disposal: Once the container is full or has been in storage for a predetermined time (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Decontamination and Spill Management
Accidents can happen, and a prepared response is critical.
Decontamination of Labware
-
Reusable labware (e.g., glassware) should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
This rinse solvent must be collected and disposed of as liquid hazardous waste.
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS department.
-
Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Collect and Dispose: Sweep up the absorbed material and place it in the solid hazardous waste container.[6]
-
Clean the Area: Wipe the spill area with a damp cloth or paper towel. This cleaning material must also be disposed of as solid hazardous waste.[7]
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to these procedures, you not only comply with regulations but also actively contribute to a culture of safety and environmental protection within your organization. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78620, this compound. Retrieved from [Link]
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LookChem (n.d.). 5H-dibenz(b,f)azepine-5-propanamine Safety Data Sheets(SDS). Retrieved from [Link]
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Case Western Reserve University (n.d.). Environmental Health and Safety - RCRA. Retrieved from [Link]
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U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Missouri Department of Natural Resources (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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Personal protective equipment for handling 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, a dibenzazepine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
According to its GHS classification, this compound:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Given its structural similarity to other dibenzazepine derivatives used as active pharmaceutical ingredients (APIs), it is prudent to handle this compound as a potent powder with potential for adverse health effects upon exposure.[2] The primary routes of occupational exposure are inhalation of airborne powder, and dermal contact.[2]
Occupational Exposure Banding (OEB)
To establish a framework for safe handling, we can assign an Occupational Exposure Band (OEB). OEB is a system used to categorize chemicals based on their potency and potential health risks, guiding the selection of appropriate containment and personal protective equipment (PPE).[3][4]
Based on the available hazard information, this compound can be provisionally placed in OEB 3 . This category is for compounds considered slightly toxic, with an Occupational Exposure Limit (OEL) range of 10-100 µg/m³. This determination necessitates a focus on both robust PPE and engineering controls to minimize exposure.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range | General Description | Primary Protection Focus |
| OEB 1 | >1000 µg/m³ | Low Potency | Operator and basic PPE |
| OEB 2 | 100 - 1000 µg/m³ | Low to Moderate Potency | Operator and enhanced PPE |
| OEB 3 | 10 - 100 µg/m³ | Moderate Potency | Operator, enhanced PPE, and engineering controls |
| OEB 4 | 1 - 10 µg/m³ | High Potency | Engineering controls and specialized PPE |
| OEB 5 | <1 µg/m³ | Very High Potency | Full containment systems |
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in powder form. The goal is to create a comprehensive barrier to prevent inhalation and skin contact.
Core PPE Requirements:
-
Respiratory Protection: A half-face respirator with P100 (or N100) particulate filters is required to prevent inhalation of airborne powder. For larger quantities or procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[5] Standard safety glasses do not provide adequate protection.
-
Hand Protection: Double gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed frequently, especially if contamination is suspected.[5]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be worn over scrubs or personal clothing.
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contamination out of the designated handling area.
Visual Guide to PPE Ensemble:
Caption: Core PPE components for handling this compound.
Operational Plan: Safe Handling Procedures
All handling of powdered this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.
Step-by-Step Donning and Doffing of PPE:
Proper donning and doffing of PPE is critical to prevent self-contamination.[6][7]
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Respirator: Don the half-face respirator and perform a positive and negative pressure seal check.
-
Goggles and Face Shield: Put on chemical safety goggles, followed by the face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it away from the body, and simultaneously remove the inner gloves, trapping the gown within the gloves. Dispose of immediately in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back, avoiding contact with the front surfaces.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visual Workflow for Donning and Doffing PPE:
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container for all solid waste contaminated with the compound.
-
Segregation: Do not mix this waste with general laboratory trash or other chemical waste streams unless compatible.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][9][10]
Emergency Procedures
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
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Wikipedia. (2023). Occupational exposure banding. Retrieved from [Link]
-
Lee, K. M., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]
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ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
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Esco Pharma. (n.d.). OEL / OEB. Retrieved from [Link]
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Pharmaguideline. (2018). Occupational Exposure Bands (OEBs) for Chemicals. Retrieved from [Link]
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SafeBridge Consultants, Inc. (2025). Occupational exposure banding. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2015). Occupational Exposure Bands (OEBs). Retrieved from [Link]
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Pharmaceutical Supply Chain Initiative. (2023). PSCI Webinar: Gowning-De-gowning and PPE for Potent Compound Handling - Part 1. Retrieved from [Link]
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
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ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
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Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
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Tampa General Hospital. (2020). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]
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Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
